GSK805
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F3NO4S/c1-2-34(31,32)16-9-7-14(8-10-16)11-21(30)29-15-12-18(24)22(19(25)13-15)17-5-3-4-6-20(17)33-23(26,27)28/h3-10,12-13H,2,11H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEICQMBWAQAIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK805: A Deep Dive into its Mechanism of Action as a RORγt Inverse Agonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt), a member of the nuclear receptor superfamily, is the master transcriptional regulator of T helper 17 (Th17) cells.[1][2] Th17 cells are a distinct lineage of CD4+ T helper cells that play a critical role in host defense against extracellular pathogens but are also key drivers of inflammation in a variety of autoimmune diseases.[1][2] The pro-inflammatory effects of Th17 cells are mediated through their signature cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[2] Given its central role in Th17 cell differentiation and function, RORγt has emerged as a highly attractive therapeutic target for the treatment of Th17-mediated autoimmune disorders.
GSK805 is a potent, orally bioavailable, and cell-permeable small molecule that has been identified as a selective inverse agonist of RORγt.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound on RORγt, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of RORγt, Th17 cell biology, and the development of novel immunomodulatory therapies.
Core Mechanism of Action
This compound exerts its effects by directly and reversibly binding to the ligand-binding domain (LBD) of RORγt.[3][6] Unlike an agonist which would activate the receptor, or a neutral antagonist which would block an agonist, this compound functions as an inverse agonist. This means that it binds to RORγt and reduces its basal transcriptional activity.[7] This interaction with the LBD is thought to induce a conformational change in the RORγt protein that prevents the recruitment of co-activators necessary for gene transcription, thereby blocking its transcriptional effects.[8] Notably, some studies suggest that this compound, similar to another RORγt inhibitor TMP778, does not significantly affect the binding of RORγt to its DNA response elements (ROREs) in the promoter regions of target genes.[5][7] This indicates that its primary mechanism is the disruption of the transcriptional machinery assembly rather than preventing DNA binding.
A key downstream consequence of this compound-mediated RORγt inhibition is the suppression of Th17 cell differentiation and the subsequent reduction in the production of pro-inflammatory cytokines.[3][4] Specifically, this compound has been shown to potently inhibit the secretion of IL-17A and IL-17F by Th17 cells.[4] Furthermore, treatment with this compound has been observed to induce the expression of GATA3, a master regulator of Th2 cell differentiation, suggesting a potential role in modulating the balance of T helper cell lineages.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
| Parameter | Value | Assay | Reference |
| pIC50 (RORγt) | 8.4 | FRET-based assay | [5][9] |
| pIC50 (Th17 differentiation) | >8.2 | Cellular assay | [5][9] |
| IC50 (RORγt) | 3.98 nM | FRET assay | [10] |
Table 1: In Vitro Potency of this compound
| Model | Dose | Effect | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg/day (p.o.) | Ameliorated disease severity | [4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 30 mg/kg (p.o.) | Inhibited Th17 cell responses in the CNS | [4] |
| Citrobacter rodentium Infection | 10 mg/kg/day (p.o.) | Reduced Th17 responses | [3] |
| Il10-/- Colitis | 10 mg/kg/day (p.o.) | Reduced colonic inflammation | [3] |
| CBir1 T cell transfer Colitis | Not specified | Reduced colonic inflammation | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
RORγt Ligand Binding Assay (FRET-based)
This assay is used to determine the direct binding of this compound to the RORγt ligand-binding domain (LBD) and its ability to displace a fluorescently labeled co-activator peptide.
-
Materials:
-
Recombinant human RORγt-LBD (tagged, e.g., with GST or His)
-
Fluorescently labeled co-activator peptide (e.g., SRC1/NCoA-1 peptide labeled with a FRET donor)
-
Antibody against the RORγt-LBD tag labeled with a FRET acceptor (e.g., anti-GST antibody labeled with a FRET acceptor)
-
This compound and other test compounds
-
Assay buffer (e.g., 20 mM Tris, pH 7.0, 50 mM NaCl, 0.01% Nonidet P40)
-
384-well or 1536-well black plates
-
Plate reader capable of time-resolved FRET (TR-FRET) measurements
-
-
Protocol:
-
Prepare a master mix of the RORγt-LBD, fluorescently labeled co-activator peptide, and FRET-labeled antibody in the assay buffer.
-
Dispense the master mix into the wells of the assay plate.
-
Add this compound or other test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader. The signal is generated when the donor and acceptor fluorophores are in close proximity, which occurs when the co-activator peptide is bound to the RORγt-LBD.
-
Inhibition of the FRET signal by this compound indicates its binding to the RORγt-LBD and displacement of the co-activator peptide.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
In Vitro Th17 Cell Differentiation and Intracellular Cytokine Staining
This protocol is used to assess the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells and their production of IL-17.
-
Materials:
-
Naïve CD4+ T cells isolated from mouse spleen or human peripheral blood.
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Th17 polarizing cytokines:
-
For mouse: TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4 antibodies.
-
For human: IL-1β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4 antibodies.
-
-
This compound and vehicle control (DMSO)
-
Cell culture medium (e.g., RPMI-1640) supplemented with FBS, L-glutamine, and antibiotics.
-
Cell stimulation cocktail (e.g., PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD4, IL-17A, and IFN-γ
-
Flow cytometer
-
-
Protocol:
-
Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.
-
Seed the naïve CD4+ T cells in the antibody-coated plate.
-
Add the Th17 polarizing cytokines and this compound (or vehicle control) at the desired concentrations to the cell culture.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
On the final day of culture, re-stimulate the cells with the cell stimulation cocktail for 4-6 hours.
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells using appropriate buffers.
-
Stain for intracellular cytokines IL-17A and IFN-γ.
-
Analyze the cells by flow cytometry to determine the percentage of CD4+ T cells that have differentiated into IL-17A-producing Th17 cells.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of therapeutic candidates like this compound.
-
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTx)
-
This compound formulated for oral administration (e.g., in corn oil)
-
Clinical scoring system for EAE (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death)
-
-
Protocol:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
Begin daily oral administration of this compound or vehicle control at the desired dose (e.g., 10 mg/kg) on the day of immunization or at the onset of clinical signs.
-
Monitor the mice daily for clinical signs of EAE and record their scores.
-
Continue treatment and monitoring for the duration of the experiment (e.g., 21-28 days).
-
At the end of the experiment, tissues such as the spinal cord and brain can be harvested for histological analysis of inflammation and demyelination, or for isolating immune cells for ex vivo analysis.
-
Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
This model is used to induce acute colitis in mice and assess the therapeutic potential of compounds like this compound in inflammatory bowel disease.
-
Materials:
-
C57BL/6 or BALB/c mice
-
Dextran sulfate sodium (DSS)
-
This compound formulated for oral administration
-
Disease Activity Index (DAI) scoring system (combining weight loss, stool consistency, and rectal bleeding)
-
-
Protocol:
-
Provide mice with drinking water containing 2-5% (w/v) DSS for 5-7 days to induce colitis.
-
Administer this compound or vehicle control orally on a daily basis, starting either before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the DAI score.
-
At the end of the treatment period, sacrifice the mice and collect the colon.
-
Measure the colon length (colitis is often associated with colon shortening).
-
Perform histological analysis of the colon tissue to assess the severity of inflammation, ulceration, and tissue damage.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in RORγt-mediated Th17 differentiation and the proposed mechanism of action for this compound.
Caption: RORγt Signaling Pathway in Th17 Differentiation and this compound Inhibition.
Experimental Workflows
The following diagrams outline the workflows for key experimental procedures.
Caption: Workflow for In Vitro Th17 Differentiation and Analysis.
Caption: Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) Model.
Conclusion
This compound is a well-characterized, potent, and orally available inverse agonist of RORγt. Its mechanism of action involves the direct inhibition of RORγt's transcriptional activity, leading to the suppression of Th17 cell differentiation and the production of key pro-inflammatory cytokines. The efficacy of this compound in preclinical models of autoimmune diseases, such as EAE and colitis, highlights the therapeutic potential of targeting the RORγt-Th17 axis. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further understand the role of RORγt in immunity and to develop novel therapies for autoimmune and inflammatory disorders.
References
- 1. rupress.org [rupress.org]
- 2. Th17 Differentiation Interactive Pathway: R&D Systems [rndsystems.com]
- 3. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modelling of Mouse Experimental Colitis by Global Property Screens: A Holistic Approach to Assess Drug Effects in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
GSK805: A Potent and Selective RORγt Inverse Agonist for Th17-Mediated Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt), a member of the nuclear receptor superfamily, is a master transcription factor that governs the differentiation and function of T helper 17 (Th17) cells.[1][2] These cells are critical for host defense against certain pathogens but are also key drivers of inflammation in a variety of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[3] The pro-inflammatory activity of Th17 cells is mediated through their production of signature cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22. Given the central role of RORγt in Th17 cell biology, it has emerged as a highly attractive therapeutic target for the development of small molecule inhibitors.[3]
GSK805 is a potent and selective, orally bioavailable inverse agonist of RORγt.[4][5] By binding to the ligand-binding domain of RORγt, this compound modulates the receptor's conformation, leading to the displacement of coactivators and the recruitment of corepressors. This action results in the suppression of RORγt-mediated gene transcription, thereby inhibiting Th17 cell differentiation and the production of pro-inflammatory cytokines.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its function as an inverse agonist by directly interacting with the ligand-binding domain (LBD) of the RORγt protein. This binding event stabilizes an inactive conformation of the receptor, which in turn prevents the recruitment of transcriptional coactivators, such as SRC1, that are necessary for initiating gene transcription.[5][6] Consequently, the expression of RORγt target genes, including those encoding for the pro-inflammatory cytokines IL-17A, IL-17F, and the IL-23 receptor (IL-23R), is significantly downregulated. This leads to a functional inhibition of Th17 cell differentiation and their effector functions.
dot
Figure 1: RORγt Signaling Pathway in Th17 Differentiation.
Data Presentation
The potency of this compound has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data for this compound and provide a comparison with other known RORγt inverse agonists.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| RORγt Inhibition | Recombinant RORγt | pIC50 | 8.4 | [4] |
| Th17 Cell Differentiation | Mouse Naive CD4+ T cells | pIC50 | >8.2 | [4] |
| IL-17 Production | Differentiated Th17 cells | IC50 | ~0.5 µM | [5] |
| IL-17 Secretion | Colonic strips from DSS-treated mice | Inhibition | Concentration-dependent | [7] |
Table 2: Comparative In Vitro Potency of RORγt Inverse Agonists
| Compound | RORγt Reporter Assay (IC50) | Th17 IL-17 Production (IC50) | Reference |
| This compound | Not explicitly reported | ~0.5 µM | [5] |
| TMP778 | 17 nM | ~2.5 µM (comparable to 0.5 µM this compound) | [5] |
| VPR-254 | 0.28 µM | 0.60 µM (IL-17 expression) | [7][8] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Dose | Administration Route | Outcome | Reference |
| 10 mg/kg/day | Oral gavage | Significantly ameliorated the severity of EAE. | [4] |
| 30 mg/kg | Oral gavage | Reduced both IFN-γ-IL-17+ and IFN-γ+IL-17+ T cells in the CNS. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize RORγt inverse agonists like this compound.
RORγt Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the RORγt ligand-binding domain.
dot
Figure 2: TR-FRET Assay Workflow.
Materials:
-
Recombinant human RORγt ligand-binding domain (LBD) with a tag (e.g., GST or His)
-
Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Fluorescently labeled RORγt tracer ligand
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume microplates
-
TR-FRET compatible microplate reader
Protocol:
-
Prepare a stock solution of this compound and any comparator compounds in 100% DMSO.
-
Create a serial dilution of the compounds in assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Prepare a complex of RORγt-LBD and the Tb-labeled anti-tag antibody in assay buffer.
-
Add the RORγt-LBD/antibody complex to each well of the plate.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for another 60 minutes, protected from light.
-
Read the plate on a TR-FRET microplate reader using an excitation wavelength of 340 nm and measuring emission at both the terbium donor wavelength (~495 nm) and the acceptor tracer wavelength (~520 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the ratio against the compound concentration to determine the IC50 value.
Th17 Cell Differentiation and Cytokine Analysis
This protocol describes the in vitro differentiation of naive CD4+ T cells into Th17 cells and the subsequent analysis of IL-17 production.
dot
Figure 3: Th17 Differentiation and Analysis Workflow.
Materials:
-
Spleens from C57BL/6 mice
-
Naive CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant mouse TGF-β1 and IL-6
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorescently labeled anti-IL-17A antibody
-
Flow cytometer
Protocol:
-
Isolate naive CD4+ T cells from mouse spleens using a negative selection kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the isolated naive CD4+ T cells in the pre-coated plate in complete RPMI medium containing soluble anti-CD28 antibody.
-
Add Th17 polarizing cytokines: TGF-β1 (e.g., 1 ng/mL) and IL-6 (e.g., 20 ng/mL).
-
Add this compound at various concentrations (e.g., starting from a high concentration of 10 µM and serially diluting down) or vehicle (DMSO) to the respective wells. A concentration of 0.5 µM has been shown to be effective.[4]
-
Culture the cells for 4 days at 37°C and 5% CO2.
-
On day 4, restimulate the cells for 4-5 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor.
-
Harvest the cells and perform surface staining for CD4 if necessary.
-
Fix and permeabilize the cells using a commercially available kit.
-
Perform intracellular staining with a fluorescently labeled anti-IL-17A antibody.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model of multiple sclerosis to evaluate the in vivo efficacy of potential therapeutics.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle (e.g., corn oil with a small percentage of DMSO)
-
Clinical scoring system for EAE (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death)
Protocol:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
Begin treatment with this compound or vehicle on the day of immunization (prophylactic) or upon disease onset (therapeutic). Doses of 10 mg/kg and 30 mg/kg administered by oral gavage once daily have been shown to be effective.[4]
-
Monitor the mice daily for clinical signs of EAE and record their scores.
-
At the end of the study, tissues such as the brain and spinal cord can be harvested for histological analysis or for isolating infiltrating immune cells for flow cytometric analysis of Th17 and other T cell populations.
Conclusion
This compound is a potent and selective RORγt inverse agonist with demonstrated efficacy in both in vitro and in vivo models of Th17-mediated inflammation. Its oral bioavailability further enhances its potential as a therapeutic agent for a range of autoimmune diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers working to further characterize this compound and other RORγt modulators. The continued investigation into the therapeutic potential of targeting the RORγt pathway holds significant promise for the development of novel treatments for patients suffering from debilitating autoimmune conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ternary crystal structure of human RORγ ligand-binding-domain, an inhibitor and corepressor peptide provides a new insight into corepressor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
GSK805: A Potent Modulator of Th17 Cell Differentiation for Autoimmune and Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells, are critical mediators of inflammation and play a pivotal role in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2][3] The differentiation and function of these cells are orchestrated by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[2][3][4] Consequently, RORγt has emerged as a highly attractive therapeutic target for the development of novel immunomodulatory agents. GSK805 is a potent, orally bioavailable, and CNS penetrant small molecule inhibitor of RORγt that has demonstrated significant efficacy in preclinical models of Th17-mediated diseases.[5][6] This technical guide provides a comprehensive overview of the role of this compound in Th17 cell differentiation, detailing its mechanism of action, quantitative effects, and the experimental protocols utilized to elucidate its function.
Mechanism of Action: Inhibition of the RORγt-Driven Transcriptional Network
This compound functions as a selective inverse agonist of RORγt.[7][8] It directly interacts with the ligand-binding domain of RORγt, thereby inhibiting its transcriptional activity.[7][8] This blockade prevents the expression of key genes that define the Th17 phenotype, most notably Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F), the signature cytokines of Th17 cells.[1][5] Interestingly, the mechanism of this compound and similar potent inhibitors appears to primarily involve the modulation of transcription without necessarily displacing RORγt from its DNA binding sites.[5] Furthermore, this compound has been shown to induce the binding of RORγt to the Gata3 locus, leading to an increased expression of GATA3, a transcription factor associated with Th2 cell differentiation, suggesting a potential role in shifting the T helper cell balance.[5][7]
Quantitative Effects of this compound on Th17 Cell Differentiation and Function
The inhibitory effects of this compound on Th17 cell differentiation and cytokine production have been quantified in various in vitro and in vivo settings.
| Parameter | Value/Effect | Experimental System | Reference |
| In Vitro Potency | |||
| RORγ Inhibition (pIC50) | 8.4 | Biochemical Assay | [6] |
| Th17 Cell Differentiation Inhibition (pIC50) | >8.2 | In vitro human Th17 differentiation assay | [6] |
| IL-17 Production Inhibition | Comparable to 2.5 µM TMP778 at 0.5 µM | In vitro murine Th17 differentiation | [5] |
| IL-17 & IFN-γ Production Inhibition | ~500 nM | In vitro Th17 differentiation | [7] |
| In Vivo Efficacy | |||
| Amelioration of EAE | Significant reduction in disease severity | Murine Experimental Autoimmune Encephalomyelitis (EAE) model | [5] |
| Reduction of Th17 cells in CNS | Strong inhibition of IFNγ-IL-17+ and IFNγ+IL-17+ T cells | Murine EAE model | [5] |
| Suppression of Intestinal Inflammation | Reduced frequency of IL-17A+ Th17 cells | Murine models of colitis (Il10-/- and Rag1-/- transfer) | [1][9] |
| Reduction of IL-17A and IL-22 producing Th17 cells | Significant reduction in colon lamina propria and mesenteric lymph nodes | Citrobacter rodentium infection model in mice | [9] |
| Dosage | |||
| In Vitro | 0.5 µM | Naïve CD4+ T cell differentiation | [5][9] |
| In Vivo (Oral) | 10 mg/kg/day | Murine colitis models | [1][9] |
| In Vivo (Oral) | 30 mg/kg/day | Murine EAE model | [5] |
Signaling Pathways and Experimental Workflows
RORγt Signaling Pathway in Th17 Differentiation and Inhibition by this compound
The differentiation of naïve CD4+ T cells into Th17 cells is initiated by signals from cytokines such as TGF-β and IL-6.[4] These signals activate the transcription factor STAT3, which in turn induces the expression of RORγt.[1][4] RORγt then drives the transcription of Th17 signature genes, including IL17A, IL17F, and IL23R. This compound intervenes by binding to RORγt and inhibiting its transcriptional activity, thereby preventing Th17 differentiation and the subsequent inflammatory cascade.
Caption: this compound inhibits RORγt-mediated Th17 differentiation.
Experimental Workflow for Assessing this compound Efficacy
A typical experimental workflow to evaluate the efficacy of this compound involves the isolation of naïve CD4+ T cells, in vitro differentiation under Th17 polarizing conditions in the presence of this compound, and subsequent analysis of Th17 cell populations and cytokine production.
Caption: In vitro workflow for testing this compound on Th17 differentiation.
Detailed Experimental Protocols
In Vitro Th17 Cell Differentiation
Objective: To assess the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.
Materials:
-
Naïve CD4+ T cells (isolated from mouse spleen and lymph nodes using magnetic-activated cell sorting (MACS)).
-
96-well flat-bottom tissue culture plates.
-
Anti-CD3 and anti-CD28 antibodies.
-
Th17 polarizing cytokines: Recombinant mouse TGF-β and IL-6.
-
This compound (dissolved in DMSO).
-
Complete RPMI medium.
-
Cell stimulation cocktail (e.g., PMA and ionomycin) and a protein transport inhibitor (e.g., Monensin or Brefeldin A).
-
Antibodies for flow cytometry: Anti-CD4, anti-IL-17A, anti-IFN-γ.
-
ELISA kit for IL-17A.
Protocol:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 2 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells with sterile PBS before use.[10]
-
Cell Seeding: Isolate naïve CD4+ T cells and resuspend them in complete RPMI medium.
-
Treatment and Differentiation: Add the desired concentrations of this compound or vehicle (DMSO) to the wells. Subsequently, add the Th17 polarizing cytokine cocktail (e.g., TGF-β and IL-6) and soluble anti-CD28 antibody. Finally, add the naïve CD4+ T cell suspension to each well.[10][11]
-
Incubation: Culture the cells for 3 to 5 days at 37°C in a humidified incubator with 5% CO₂.[5][10]
-
Analysis:
-
Flow Cytometry: For the last 4-5 hours of culture, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor.[12] Harvest the cells and stain for surface markers (e.g., CD4) followed by intracellular staining for IL-17A and IFN-γ. Analyze the percentage of IL-17A+ and IFN-γ+ cells by flow cytometry.[5][11][12]
-
ELISA: Collect the culture supernatants before restimulation and measure the concentration of secreted IL-17A using an ELISA kit according to the manufacturer's instructions.[10][13]
-
In Vivo Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.
Materials:
-
C57BL/6 mice.
-
MOG35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin.
-
This compound formulated for oral gavage.
Protocol:
-
EAE Induction: Immunize mice with an emulsion of MOG35-55 peptide in CFA. Administer pertussis toxin on day 0 and day 2 post-immunization.[5]
-
Treatment: Begin daily oral administration of this compound (e.g., 10 or 30 mg/kg) or vehicle control starting from the day of immunization (day 0).[5]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, etc.).[5]
-
Immunological Analysis: At a specific time point (e.g., day 14), isolate mononuclear cells from the central nervous system (CNS) and spleen. Restimulate the cells and perform intracellular cytokine staining followed by flow cytometry to determine the frequency of Th17 and other T cell subsets.[5]
Conclusion
This compound is a potent and orally active RORγt inhibitor that effectively suppresses Th17 cell differentiation and function. Its ability to ameliorate disease in preclinical models of autoimmunity highlights the therapeutic potential of targeting the RORγt pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on Th17-mediated inflammatory diseases and the development of next-generation RORγt inhibitors.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 3. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 4. Transcriptional regulatory networks in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 13. resources.revvity.com [resources.revvity.com]
Investigating Autoimmune Disease with GSK805: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical investigation of GSK805, a potent and orally bioavailable small molecule inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a master transcription factor essential for the differentiation of T helper 17 (Th17) cells, a lymphocyte subset critically implicated in the pathogenesis of numerous autoimmune diseases. This document summarizes the key preclinical findings, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Core Concept: Targeting the RORγt/Th17 Axis
The differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells is a key driver of autoimmune pathology in conditions such as multiple sclerosis, psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1] This process is critically dependent on the transcriptional activity of RORγt, which orchestrates the expression of hallmark Th17 cytokines, including Interleukin-17A (IL-17A) and IL-17F.[1] this compound was identified as a specific inhibitor of RORγt, offering a targeted therapeutic strategy to suppress Th17 cell-mediated inflammation.[1] The potency and oral bioavailability of this compound make it a promising candidate for the treatment of Th17-mediated diseases.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Treatment | Concentration | Outcome | Reference |
| Th17 Differentiation | Naïve mouse CD4+ T cells | This compound | 0.5 µM | Comparable inhibition of IL-17 production to 2.5 µM TMP778 | [1] |
| Th17 Differentiation | Human CD4+ T cells from Crohn's disease patients | This compound | 0.5 µM | Decreased frequency of IL-17A and IL-22 producing T cells | [2] |
| RORγt Inhibition | Not specified | This compound | - | pIC50 of 8.4 | [3] |
| Th17 Cell Differentiation Inhibition | Not specified | This compound | - | pIC50 > 8.2 | [3] |
Table 2: In Vivo Efficacy of this compound in Autoimmune Disease Models
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | 10 mg/kg, oral, daily from day 0 | Significantly ameliorated disease severity | [1] |
| EAE | Multiple Sclerosis | 30 mg/kg, oral | Reduced IL-17 and IFN-γ production in CNS-infiltrating cells | [1] |
| IL-10-/- Mice | Colitis | 10 mg/kg, oral, daily for 2 weeks | Reduced frequency of IL-17A+ Th17 cells, prevented colon shortening, and reduced histologic inflammation | [2] |
| Rag1-/- Mice with CBir1 T cell transfer | Colitis | 10 mg/kg, oral, daily for 2 weeks | Reduced frequency of colonic Th17 cells and signs of inflammation | [2] |
Signaling Pathway and Mechanism of Action
This compound functions as an inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, it inhibits the recruitment of co-activators necessary for the transcription of Th17-associated genes. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-17.
Caption: Mechanism of action of this compound in inhibiting Th17 cell differentiation.
Experimental Protocols
In Vitro Th17 Cell Differentiation Assay
This protocol is adapted from methodologies described in studies investigating RORγt inhibitors.[1]
1. Isolation of Naïve CD4+ T Cells:
-
Isolate splenocytes from C57BL/6 mice.
-
Enrich for Naïve CD4+ T cells using a magnetic-activated cell sorting (MACS) kit, selecting for CD4+CD62L+CD44- cells.
2. T Cell Culture and Differentiation:
-
Plate naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.
-
Induce Th17 differentiation by adding a cytokine cocktail containing TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4.
3. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the cell cultures at the desired final concentration (e.g., 0.5 µM). Include a DMSO-only vehicle control.
4. Analysis of IL-17 Production:
-
After 4 days of culture, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular cytokine staining for IL-17A and IFN-γ using fluorescently labeled antibodies.
-
Analyze the percentage of IL-17A+ cells by flow cytometry.
Caption: Experimental workflow for the in vitro Th17 differentiation assay.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol is based on the methodology used to evaluate this compound in a mouse model of multiple sclerosis.[1]
1. EAE Induction:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with the MOG/CFA emulsion.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
2. This compound Treatment:
-
Prepare a formulation of this compound for oral gavage (e.g., in a vehicle of corn oil with DMSO).
-
Administer this compound orally to the treatment group at the specified dose (e.g., 10 mg/kg) daily, starting from the day of immunization.
-
Administer the vehicle solution to the control group.
3. Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
4. Histological and Immunological Analysis:
-
At the end of the experiment, perfuse the mice and collect the brain and spinal cord for histological analysis of inflammation and demyelination.
-
Isolate mononuclear cells from the central nervous system and analyze for cytokine production (IL-17, IFN-γ) by intracellular staining and flow cytometry.
Caption: Experimental workflow for the in vivo EAE model with this compound treatment.
Clinical Development Status
Despite the promising preclinical data for this compound in various models of autoimmune disease, a thorough search of publicly available clinical trial registries and scientific literature did not yield any evidence of this compound entering human clinical trials. The reasons for the lack of clinical development are not publicly disclosed. It is important to note that many promising preclinical candidates do not advance to clinical trials for a variety of reasons, including but not limited to, unfavorable toxicology findings, pharmacokinetic properties in higher species, or strategic business decisions.
Conclusion
This compound is a potent, orally bioavailable RORγt inhibitor that has demonstrated significant efficacy in preclinical models of autoimmune disease by effectively suppressing the Th17 cell pathway. The data presented in this guide highlight its potential as a therapeutic agent. However, the absence of publicly available information on its clinical development underscores the challenges in translating preclinical findings into human therapies. Further investigation into the safety and efficacy of RORγt inhibitors as a class remains an active area of research in the pursuit of novel treatments for autoimmune disorders.
References
- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
GSK805 for In Vivo Immunology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK805, a potent and orally bioavailable small molecule inhibitor of RAR-related orphan receptor gamma t (RORγt). RORγt is a master transcriptional regulator of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. This document summarizes key quantitative data, details experimental protocols for in vivo studies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as an inverse agonist of RORγt. By binding to the ligand-binding domain of this transcription factor, it inhibits the transcriptional network regulated by RORγt. This leads to a reduction in the differentiation and function of Th17 cells and a subsequent decrease in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2]
Signaling Pathway of RORγt Inhibition
The differentiation of naïve CD4+ T cells into Th17 cells is driven by cytokines such as IL-6 and IL-23. This process activates STAT3, which in turn induces the expression of RORγt. RORγt then binds to the promoter regions of genes encoding key Th17 effector molecules, including IL-17A, IL-17F, and IL-22, driving their transcription. This compound intervenes by inhibiting the transcriptional activity of RORγt, thereby blocking the production of these pro-inflammatory cytokines and suppressing the Th17 cell phenotype.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
In Vitro Efficacy of this compound
| Assay | Cell Type | Conditions | Concentration | Effect | Citation |
| Th17 Differentiation | Naïve CD4+ T cells | Th17 polarizing conditions, 4 days | 0.5 µM | Comparable inhibition of IL-17 production to 2.5 µM TMP778 | [3] |
| IL-17 Production | Human intestinal cells from Crohn's disease patients | 12-hour culture | 0.5 µM | Decrease in the frequency of CD4+ T cells producing IL-17A | [4] |
| α-SMA Expression | LX-2 (hepatic stellate cell line) | - | 0.3 µM | Reduced alpha-smooth muscle actin expression | [5] |
| RORγ Inhibition | Biochemical Assay | - | - | pIC50 = 8.4 | [6] |
| Th17 Cell Differentiation | Cellular Assay | - | - | pIC50 > 8.2 | [6] |
In Vivo Efficacy of this compound
| Animal Model | Disease | Dosing Regimen | Key Findings | Citation |
| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg, oral, daily from day 0 | Delayed disease onset and substantially reduced disease severity. | [3] |
| C57BL/6 Mice | EAE | 30 mg/kg, oral | Strong inhibition of Th17 cell responses in the CNS (reduced IFNγ-IL-17+ and IFNγ+IL-17+ T cells). | [3] |
| Il10-/- Mice | Spontaneous Colitis | 10 mg/kg/day, oral, for 2 weeks | Reduced frequency of IL-17A+ Th17 cells in colonic tissues and reduced histologic signs of inflammation. | [4] |
| Rag1-/- Mice with CBir1 T cell transfer | T-cell Mediated Colitis | 10 mg/kg/day, oral, for 2 weeks | Significantly reduced frequency of colonic CBir1-specific Th17 cells. | [4] |
| Neonatal Mice | Necrotizing Enterocolitis (NEC) | Oral, once a day for 4 days | Delayed weight loss and reduced intestinal tissue impairment. | [1] |
| BALB/c Mice | Bile Duct Ligation (Cholestatic Liver Disease) | - | Significantly decreased IL-23R, TNF-α, and IFN-γ expression in the liver. | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments cited in the literature.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This model is a widely used mouse model of multiple sclerosis, where Th17 cells play a critical role in pathogenesis.
1. Immunization:
-
Animals: C57BL/6 mice.
-
Antigen: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Administration: Immunize mice with the MOG/CFA emulsion.
-
Pertussis Toxin: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the central nervous system.
2. This compound Treatment:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and corn oil).[4]
-
Administration: Administer this compound orally via gavage.
-
Dosing: Daily administration of 10 mg/kg or 30 mg/kg, starting from day 0 of immunization.[3]
3. Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and score on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).
4. Cellular Analysis (at study endpoint, e.g., day 14):
-
Isolate mononuclear cells from the central nervous system (CNS).
-
Restimulate cells in vitro with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Perform intracellular cytokine staining for IL-17 and IFN-γ followed by flow cytometric analysis to quantify Th17 and Th1 cell populations.[3]
In Vitro Th17 Differentiation Assay
This assay assesses the direct impact of this compound on the differentiation of naïve T cells into the Th17 lineage.
1. Cell Isolation:
-
Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice.
2. Cell Culture:
-
Activate the isolated T cells with anti-CD3 and anti-CD28 antibodies.
-
Culture the cells under Th17 polarizing conditions, which typically include:
-
IL-6
-
TGF-β
-
Anti-IL-4 and Anti-IFN-γ neutralizing antibodies.
-
3. This compound Treatment:
-
Add this compound (e.g., at 0.5 µM) or a vehicle control (e.g., DMSO) to the culture medium at the initiation of the culture.[3]
4. Analysis:
-
After a period of 4 days, restimulate the cells as described in the EAE protocol (PMA/Ionomycin).
-
Perform intracellular cytokine staining for IL-17 and IFN-γ and analyze by flow cytometry.[3]
Visualizations
Experimental Workflow for EAE Studies
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in the EAE mouse model.
Conclusion
This compound is a well-characterized, orally active inhibitor of RORγt that demonstrates significant efficacy in preclinical models of Th17-mediated diseases. Its ability to selectively suppress Th17 cell differentiation and function without broadly compromising other immune cell lineages, such as ILC3s in the gut, makes it a valuable tool for in vivo immunology research and a promising candidate for therapeutic development.[4] The data and protocols summarized in this guide provide a solid foundation for researchers investigating the role of the RORγt/Th17 axis in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits alpha-smooth muscle expression and modulates liver inflammation without impairing the well-being of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the CNS Penetration of GSK805 for Neurological Studies
Introduction
GSK805 is a potent and orally bioavailable small molecule inhibitor of the Retinoid-related Orphan Receptor gamma-t (RORγt). RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, a subset of T lymphocytes implicated in the pathogenesis of several autoimmune and inflammatory diseases, including those affecting the central nervous system (CNS). The therapeutic potential of targeting the RORγt/Th17 axis in neurological disorders has generated significant interest in compounds like this compound. A critical determinant of efficacy for any CNS-targeted therapeutic is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the site of action within the brain and spinal cord. While specific quantitative CNS penetration data for this compound is not publicly available, its demonstrated efficacy in a preclinical model of multiple sclerosis strongly suggests adequate CNS exposure. This guide provides a comprehensive overview of the available information on this compound for neurological studies, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for relevant in vivo models.
Quantitative Data on CNS Penetration
Direct quantitative data on the CNS penetration of this compound, such as brain-to-plasma ratio (Kp), unbound brain-to-plasma partition coefficient (Kp,uu), or cerebrospinal fluid (CSF) concentrations, are not available in the published literature. However, the compound is described as being CNS penetrant[1].
To provide context for researchers in the field, the following table summarizes typical CNS penetration values for other small molecule drugs that have been evaluated for neurological indications.
| Compound | Target | Indication | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | CSF/Plasma Ratio | Reference |
| Fingolimod | S1P Receptor Modulator | Multiple Sclerosis | ~13 | ~1.1 | ~0.02 | General Pharmacology Knowledge |
| Dimethyl Fumarate | Nrf2 Activator | Multiple Sclerosis | Not reported | Not reported | ~0.003 (for monomethyl fumarate) | General Pharmacology Knowledge |
| Teriflunomide | DHODH Inhibitor | Multiple Sclerosis | ~0.02 | Not reported | ~0.01-0.02 | General Pharmacology Knowledge |
| Lorlatinib | ALK/ROS1 Inhibitor | Lung Cancer with Brain Metastases | Not reported | Not reported | 0.75 (unbound) | [2] |
Table 1: Comparative CNS Penetration Data for Selected Small Molecules. This table provides a reference for typical CNS penetration metrics for drugs targeting neurological and other diseases with CNS involvement. The lack of specific data for this compound highlights an area for future investigation.
Experimental Protocols
The primary preclinical model used to evaluate the efficacy of this compound in a neurological context is the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis[1]. The following is a detailed protocol for the induction of chronic EAE in C57BL/6 mice, a widely accepted model for studying Th17-mediated neuroinflammation.
Induction of Chronic Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Phosphate Buffered Saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
-
Syringes and needles (27G and 30G)
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization (Day 0), prepare an emulsion of MOG35-55 and CFA.
-
A common final concentration for the MOG35-55 is 1-2 mg/mL in the emulsion.
-
To create the emulsion, mix equal volumes of the MOG35-55 solution in PBS and CFA.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Administer a total of 0.2 mL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the flanks.
-
Administer 100-200 ng of PTX intraperitoneally in a volume of 0.1 mL of PBS.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 100-200 ng of PTX intraperitoneally in a volume of 0.1 mL of PBS.
-
-
This compound Administration (Prophylactic Treatment):
-
Based on published studies, this compound can be administered orally at a dose of 10 mg/kg daily, starting from the day of immunization (Day 0)[1].
-
The vehicle for this compound should be appropriately selected and a vehicle control group should be included in the study design.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, typically starting from day 7 post-immunization.
-
Use a standardized scoring system, such as:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state or death
-
-
Expected Outcome:
-
Control (vehicle-treated) mice are expected to develop clinical signs of EAE between days 9 and 14 post-immunization, reaching a peak severity around days 15-20, followed by a chronic phase.
-
Effective treatment with this compound should result in a delayed onset and/or reduced severity of clinical EAE scores compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
RORγt Signaling Pathway in Th17 Cell Differentiation
The following diagram illustrates the central role of RORγt in the differentiation of Th17 cells, the primary target of this compound.
Caption: RORγt signaling in Th17 cell differentiation and its inhibition by this compound.
Experimental Workflow for EAE Model and this compound Efficacy Testing
The following diagram outlines the key steps in a typical preclinical study to evaluate the efficacy of this compound in the EAE model.
Caption: Experimental workflow for evaluating this compound efficacy in the EAE mouse model.
This compound is a promising RORγt inhibitor with demonstrated preclinical efficacy in a mouse model of multiple sclerosis, indicating its potential for the treatment of Th17-mediated neurological disorders. While direct quantitative data on its CNS penetration is currently lacking, its in vivo activity suggests that it reaches therapeutically relevant concentrations in the CNS. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers and drug development professionals to design and interpret further studies aimed at elucidating the full potential of this compound as a CNS therapeutic. Future work should focus on obtaining precise pharmacokinetic and pharmacodynamic data within the CNS to optimize its clinical development for neurological indications.
References
The Inverse Agonist GSK805: A Deep Dive into the Transcriptional Regulation of RORγt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of GSK805, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are critical mediators of autoimmune and inflammatory diseases. This compound has emerged as a significant tool for studying RORγt function and as a potential therapeutic agent. This document details the quantitative aspects of this compound's activity, the experimental protocols used to characterize it, and the underlying signaling pathways.
Core Mechanism of Action
This compound is a cell-permeable, orally bioavailable, and non-toxic small molecule that functions as a potent inverse agonist of RORγt.[1] It directly and reversibly binds to the ligand-binding domain (LBD) of RORγt, thereby inhibiting its transcriptional activity.[1] A key feature of this compound's mechanism is that it blocks the transcriptional effects of RORγt without preventing the receptor from binding to its DNA response elements (ROREs).[2] This suggests that this compound modulates the interaction of RORγt with co-regulators necessary for gene transcription.[3] By inhibiting RORγt, this compound effectively suppresses the differentiation of Th17 cells and the production of their signature pro-inflammatory cytokines, such as Interleukin-17 (IL-17).[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/System | Reference |
| pIC50 (RORγ) | 8.4 | Biochemical Assay | [5][6] |
| pIC50 (Th17 differentiation) | >8.2 | Cellular Assay | [5][6] |
| Effective Concentration (Th17 differentiation) | ~0.5 µM | Naïve CD4+ T cells | [3][5] |
| IL-17 Production Inhibition | Comparable to 2.5 µM TMP778 | Th17-polarizing conditions | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg/day | Oral | Ameliorated disease severity | [3][5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 30 mg/kg | Oral | Reduced IL-17+ and IFN-γ+ T cells in CNS | [3][5] |
| Citrobacter rodentium Infection | Not specified | Oral | Reduced frequency of IL-17A and IL-22 producing Th17 cells | [4] |
| Il10-/- Mice (colitis) | 10 mg/kg/day | Oral | Reduced frequency of IL-17A+ Th17 cells | [4] |
| CBir1 T cell transfer (colitis) | 10 mg/kg/day | Oral | Reduced frequency of colonic Th17 cells | [4] |
| Cholestatic Liver Disease (BDL mice) | Not specified | Oral | Decreased IL-23R, TNF-α, and IFN-γ expression in the liver | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular interactions and experimental processes involved in the study of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits alpha-smooth muscle expression and modulates liver inflammation without impairing the well-being of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK805 in Experimental Autoimmune Encephalomyelitis (EAE) Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). A key player in the pathogenesis of EAE and MS is the T helper 17 (Th17) cell subset, characterized by its production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). The differentiation and function of Th17 cells are critically dependent on the nuclear receptor retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a promising therapeutic target for Th17-mediated autoimmune diseases.
GSK805 is an orally active and CNS penetrant small molecule inhibitor of RORγt.[1] It has been shown to potently inhibit the development and function of Th17 cells and ameliorate disease severity in preclinical EAE models, making it a compound of significant interest for the development of novel MS therapies.[2] This technical guide provides an in-depth overview of the use of this compound in EAE models, compiling quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of Action: RORγt Antagonism
This compound functions as a potent antagonist of RORγt. By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity. This, in turn, suppresses the expression of key genes required for Th17 cell differentiation and the production of IL-17.[2]
Caption: this compound Signaling Pathway in Th17 Cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in in vitro and in vivo EAE models.
Table 1: In Vitro Efficacy of this compound on Th17 Cell Differentiation
| Compound | Concentration (µM) | Effect on IL-17 Production | Reference |
| This compound | 0.5 | Comparable inhibition to 2.5 µM TMP778 | [2] |
| TMP778 | 2.5 | Strong inhibition | [2] |
Data is based on intracellular cytokine staining of naïve CD4+ T cells activated under Th17-polarizing conditions for 4 days.[2]
Table 2: In Vivo Efficacy of this compound in MOG35-55-Induced EAE in C57BL/6 Mice
| Treatment | Dosage | Administration Route | Dosing Regimen | Effect on EAE Severity | Reference |
| This compound | 10 mg/kg | Oral | Daily from day 0 | Efficiently ameliorated the severity of EAE (p<0.01) | [2] |
| This compound | 30 mg/kg | Oral | Not specified | Strongly inhibited Th17 cell responses in the CNS | [1][2] |
| Vehicle | Not applicable | Oral | Daily from day 0 | Progressive EAE development | [2] |
Table 3: Effect of this compound on CNS-Infiltrating T Cells in EAE Mice (Day 14)
| Treatment | Dosage | IFNγ-IL-17+ T cells in CNS | IFNγ+IL-17+ T cells in CNS | TNF-α+ T cells in CNS | Reference |
| This compound | 30 mg/kg | Significantly reduced (p<0.001) | Significantly reduced (p<0.001) | No significant alteration | [2] |
| Vehicle | Not applicable | Elevated levels | Elevated levels | Elevated levels | [2] |
CNS-infiltrating cells were isolated on day 14 post-EAE induction and analyzed by intracellular cytokine staining.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
EAE Induction in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: On the day of immunization, prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55 in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject a total of 200 µL of the MOG35-55/CFA emulsion, typically distributed over two sites on the flank.
-
Pertussis Toxin Administration (Day 0 and Day 2): On the day of immunization (Day 0), administer 100-200 ng of PTX in 200 µL of PBS via intraperitoneal (i.p.) injection. Repeat the PTX injection on Day 2 post-immunization.
-
Clinical Scoring: Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE. Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
This compound Administration (Oral Gavage)
Materials:
-
This compound
-
Vehicle (e.g., corn oil with DMSO)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for mice)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to administer 200 µL).
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.
-
Compound Administration: Slowly administer the calculated volume of the this compound solution.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.
In Vitro Th17 Cell Differentiation
Materials:
-
Spleens and lymph nodes from C57BL/6 mice
-
CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant murine IL-6
-
Recombinant human TGF-β1
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
This compound (dissolved in DMSO)
-
Tissue culture plates
Procedure:
-
Isolation of Naïve CD4+ T Cells: Isolate spleens and lymph nodes from mice and prepare a single-cell suspension. Isolate naïve CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
-
T Cell Activation and Polarization:
-
Coat tissue culture plates with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.
-
Wash the plates with PBS.
-
Seed the naïve CD4+ T cells at a density of 1-2 x 106 cells/mL.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add the Th17 polarizing cytokines: IL-6 (e.g., 20 ng/mL) and TGF-β1 (e.g., 1-5 ng/mL).
-
Add neutralizing antibodies for IFN-γ and IL-4 (e.g., 10 µg/mL each) to prevent differentiation into other T helper subsets.
-
-
This compound Treatment: Add this compound (e.g., 0.5 µM) or vehicle (DMSO) to the cell cultures at the time of seeding.
-
Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
Intracellular Cytokine Staining and Flow Cytometry
Materials:
-
Differentiated T cells or isolated CNS-infiltrating cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A or Monensin (Golgi transport inhibitors)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17A, IFN-γ)
-
Flow cytometer
Procedure:
-
Cell Restimulation: Restimulate the cells for 4-6 hours with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 500 ng/mL) in the presence of a Golgi transport inhibitor (e.g., Brefeldin A).
-
Surface Staining: Wash the cells and stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., anti-IL-17A, anti-IFN-γ) for 30 minutes at 4°C in the permeabilization buffer.
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within the CD4+ T cell population.
Isolation of CNS-Infiltrating Cells
Materials:
-
EAE mice
-
PBS
-
Percoll or other density gradient medium
-
Collagenase D
-
DNase I
-
70 µm cell strainers
Procedure:
-
Perfuse: Deeply anesthetize the mice and perfuse transcardially with ice-cold PBS to remove blood from the CNS.
-
Dissect: Dissect the brain and spinal cord.
-
Homogenize: Mechanically dissociate the tissue in digestion buffer containing Collagenase D and DNase I.
-
Incubate: Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Filter: Pass the cell suspension through a 70 µm cell strainer.
-
Isolate Mononuclear Cells: Isolate the mononuclear cells by density gradient centrifugation (e.g., using a 30%/70% Percoll gradient).
-
Cell Counting and Analysis: Collect the cells from the interphase, wash, and count them. The isolated cells are now ready for further analysis, such as flow cytometry.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the EAE model.
Caption: Experimental Workflow for this compound in EAE.
Conclusion
This compound represents a potent and orally bioavailable RORγt antagonist with demonstrated efficacy in ameliorating disease in the EAE model of multiple sclerosis. Its mechanism of action, centered on the inhibition of Th17 cell differentiation and function, addresses a key pathogenic pathway in this autoimmune disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapeutics for MS and other Th17-mediated inflammatory disorders. Further investigation into the long-term efficacy and safety of this compound and other RORγt inhibitors is warranted to fully elucidate their therapeutic potential.
References
- 1. Substrain Differences Reveal Novel Disease-Modifying Gene Candidates That Alter the Clinical Course of a Rodent Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing RORγt Inhibition with GSK805 for the Investigation of Crohn's Disease Pathogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Crohn's disease (CD) is a chronic inflammatory bowel disease (IBD) characterized by a dysregulated immune response in the gastrointestinal tract. A key pathogenic driver is the interleukin-23 (IL-23)/T helper 17 (Th17) cell axis, which leads to the production of pro-inflammatory cytokines. The retinoic acid-related orphan receptor gamma t (RORγt) is the master transcriptional regulator of Th17 cell differentiation and function, making it a compelling therapeutic target. This technical guide details the use of GSK805, a potent and selective RORγt inverse agonist, as a tool to investigate the pathogenesis of Crohn's disease. We provide a comprehensive overview of its mechanism of action, summarize key preclinical data, and present detailed experimental protocols for its application in in vitro and in vivo models of intestinal inflammation.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. RORγt is critical for the differentiation of Th17 cells and the production of their signature cytokines, including IL-17A and IL-22.[1][2] In the context of Crohn's disease, where the IL-23/Th17 pathway is upregulated, this compound offers a targeted approach to dampen this pro-inflammatory cascade.[3] By inhibiting RORγt, this compound selectively reduces the population of pathogenic Th17 cells while having a minimal impact on other immune cell lineages, such as group 3 innate lymphoid cells (ILC3s), which also express RORγt but appear less dependent on its continuous activity for their function in the gut.[1][3]
Signaling Pathway of RORγt in Th17 Differentiation and the Impact of this compound
The differentiation of naive CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily consisting of TGF-β and IL-6. This leads to the expression and activation of RORγt, which in turn drives the transcription of genes encoding for IL-17A, IL-17F, and IL-22. This compound intervenes by binding to RORγt and repressing its transcriptional activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in the context of intestinal inflammation.
Table 1: In Vivo Efficacy of this compound in Mouse Models of Colitis
| Model | Treatment Group | Dosage | Key Findings | Reference |
| Il10-/- mice | Vehicle (DMSO in corn oil) | - | Elevated fecal lipocalin-2, colon shortening, histologic signs of inflammation. | [1] |
| This compound | 10 mg/kg/day (oral gavage) | Reduced fecal lipocalin-2, prevented colon shortening, reduced histologic inflammation. Selectively reduced IL-17A+ Th17 cells in the colon. | [1] | |
| T-cell transfer colitis (Rag1-/- mice with CBir1 CD4+ T cells) | Vehicle | - | Intestinal inflammation observed two weeks post-transfer. | [1] |
| This compound | 10 mg/kg/day (oral gavage) for two weeks | Therapeutic benefit observed (details not specified). | [1] |
Table 2: In Vitro Effects of this compound on Human Cells from Crohn's Disease Patients
| Cell Source | Treatment | Concentration | Key Findings | Reference |
| Colonic resection tissue from pediatric CD patients | DMSO (control) | - | Baseline levels of cytokine-producing cells. | [1] |
| This compound | 0.5 μM for 12 hours | Decreased frequency of IL-17A+ and IL-22+ Th17 cells in 8 out of 10 patients. No effect on IFN-γ+ T cells. No alteration in ILC3 frequency or their IL-22 and TNF production. | [1] |
Detailed Experimental Protocols
In Vivo Murine Model of Colitis: T-Cell Transfer Model
This protocol describes the induction of colitis in immunodeficient mice via the transfer of pathogenic T cells, a widely used model to study T-cell-mediated intestinal inflammation.
Methodology:
-
Animal Model: Use immunodeficient Rag1-/- mice, which lack mature B and T cells.
-
T Cell Source: Isolate CD4+ T cells from CBir1 transgenic mice. These T cells recognize a commensal bacterial antigen and induce colitis upon transfer.
-
T Cell Transfer: Inject the isolated CBir1 transgenic CD4+ T cells into the Rag1-/- recipient mice.
-
Disease Induction: Allow two weeks for the development of intestinal inflammation.
-
Treatment: Administer this compound at a dose of 10 mg/kg/day, dissolved in DMSO and delivered by oral gavage in corn oil. A control group should receive the vehicle (DMSO in corn oil) alone.[1]
-
Monitoring and Analysis:
-
Monitor mice for clinical signs of colitis, such as weight loss and stool consistency.
-
After the treatment period, euthanize the mice and collect colonic tissues.
-
Perform histological analysis to assess the degree of inflammation.
-
Isolate lamina propria lymphocytes for flow cytometric analysis of Th17 and other immune cell populations.
-
In Vitro Culture of Human Intestinal Tissue
This protocol allows for the ex vivo study of the direct effects of this compound on immune cells from the site of inflammation in Crohn's disease patients.
Methodology:
-
Tissue Source: Obtain fresh intestinal resection tissue from pediatric individuals with Crohn's disease.
-
Cell Isolation: Digest the tissue to obtain a single-cell suspension.
-
Cell Culture: Culture the single-cell suspension for 12 hours in the presence of either 0.5 μM this compound or a DMSO control.[1]
-
Analysis:
-
Identify ILC3s by gating on Lin- cells and examining for CD127+, NKp44+, and c-kit+ populations.
-
Identify T helper cells based on CD3 and CD4 expression.
-
Use intracellular cytokine staining to measure the production of IL-17A, IL-22, IFN-γ, and TNF by the different cell populations using flow cytometry.
-
Conclusion
This compound represents a valuable research tool for dissecting the role of the RORγt/Th17 axis in the pathogenesis of Crohn's disease. The data summarized herein demonstrates its ability to selectively modulate pathogenic Th17 responses both in vivo and in clinically relevant human tissues. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of RORγt inhibition in IBD and to explore the nuanced roles of Th17 cells and ILC3s in intestinal immunity and inflammation. These studies underscore the potential for transient and targeted inhibition of RORγt as a safe and effective therapeutic strategy for Crohn's disease.[1]
References
- 1. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An RORγt Oral Inhibitor Modulates IL-17 Responses in Peripheral Blood and Intestinal Mucosa of Crohn's Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: GSK805 Scaffold and the RORγt Inverse Agonist GSK2981278 in Psoriasis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[1] A key signaling pathway implicated in its pathogenesis is the IL-23/Th17 axis, which leads to the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1][2] The transcription factor Retinoic Acid-related Orphan Receptor gamma t (RORγt) is a master regulator of Th17 cell differentiation and function, making it a prime therapeutic target.[2][3]
This technical guide focuses on the utility of RORγt inverse agonists in psoriasis research, with a specific emphasis on GSK2981278, a potent and selective compound derived from the GSK805 chemical scaffold.[4] GSK2981278 has been investigated as a topical treatment for psoriasis, aiming to locally suppress the inflammatory cascade while minimizing systemic exposure.[1] This document provides a comprehensive overview of its mechanism of action, quantitative data from preclinical models, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action: RORγt Inverse Agonism
GSK2981278 functions as a RORγt inverse agonist. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the context of psoriasis, RORγt drives the transcription of genes encoding for pro-inflammatory cytokines. By binding to the RORγt ligand-binding domain, GSK2981278 inhibits the transcriptional activity of the receptor, leading to a downstream reduction in the production of Th17 signature cytokines.[1][5] This targeted approach aims to dampen the inflammatory response at a critical control point in the psoriatic pathway.
Below is a diagram illustrating the signaling pathway targeted by GSK2981278.
Caption: RORγt signaling pathway in psoriasis and the inhibitory action of GSK2981278.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies involving GSK2981278 in psoriasis models.
Table 1: In Vitro Activity of GSK2981278
| Assay Type | Cell Line | Parameter Measured | GSK2981278 IC50 | Reference |
| RORγt Reporter Gene Assay | CHO Tet-on | RORE-dependent luciferase activation | Potent inhibition (specific value not provided) | [1] |
| IL-17 Promoter Assay | Jurkat | IL-17 promoter-driven luciferase activation | Potent inhibition (specific value not provided) | [1] |
| Human Th17 Differentiation | Primary human CD4+ T cells | IL-17A and IL-22 protein secretion | 3.2 nM | [4] |
Table 2: Efficacy of Topical GSK2981278 in the Imiquimod (B1671794) (IMQ)-Induced Mouse Model of Psoriasis
| Treatment Group | Epidermal Thickness (µm, Mean ± SEM) | IL-17A Gene Expression (Fold Change vs. Vehicle) | IL-23p19 Gene Expression (Fold Change vs. Vehicle) | Reference |
| Vehicle (Petrolatum) | ~20 | 1.0 | 1.0 | [1][6] |
| IMQ + Placebo | ~100 | Significantly increased | Significantly increased | [1][6] |
| IMQ + 1% GSK2981278 Ointment | ~77 (23% reduction vs. placebo) | Significantly reduced | Significantly reduced | [1][6] |
Table 3: Effect of GSK2981278 on Cytokine Expression in Ex Vivo Psoriatic Skin Explants
| Cytokine/Biomarker | Treatment | Percent Inhibition vs. Vehicle (DMSO) | Reference |
| il17a | 10 µM GSK2981278 | ≥50% | [1] |
| il17f | 10 µM GSK2981278 | ≥50% | [1] |
| il22 | 10 µM GSK2981278 | ≥50% | [1] |
| il19 | 10 µM GSK2981278 | ≥50% | [1] |
| DefB4b | 10 µM GSK2981278 | Variably reduced | [1] |
| il36g | 10 µM GSK2981278 | Variably reduced | [1] |
| s100a7a | 10 µM GSK2981278 | Variably reduced | [1] |
| il23p19 | 10 µM GSK2981278 | Variably reduced | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This model is widely used to induce a psoriasis-like phenotype in mice, characterized by skin inflammation, epidermal thickening, and an IL-23/IL-17-dependent mechanism.[1][7]
Caption: Workflow for the imiquimod-induced psoriasis mouse model with GSK2981278 treatment.
Protocol Details:
-
Animals: Female BALB/c or C57BL/6 mice are commonly used.[8][9]
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back and/or ear for 5-9 consecutive days.[1][8][10]
-
Treatment: Test compounds, such as 1% GSK2981278 in an ointment base, are applied topically to the same area, typically once or twice daily.[1][6]
-
Assessment:
-
Clinical Scoring: The Psoriasis Area and Severity Index (PASI) can be adapted to score erythema, scaling, and skin thickness.[7][9]
-
Epidermal Thickness: Skin biopsies are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). Epidermal thickness is measured from the stratum basale to the stratum granulosum using microscopy imaging software.[1][7]
-
Gene Expression Analysis: Total RNA is extracted from skin homogenates. Quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of key cytokines (e.g., Il17a, Il17f, Il22, Il23p19) and other inflammatory markers.[1]
-
Ex Vivo Human Psoriatic Skin Explant Culture
This model uses biopsies from psoriasis patients to assess the direct effect of a compound on diseased tissue.[1]
References
- 1. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of cutaneous features of psoriasis in acute and chronic imiquimod-induced mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Using optical coherence tomography for the longitudinal noninvasive evaluation of epidermal thickness in a murine model of chronic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine Induced 3-D Organotypic Psoriasis Skin Model Demonstrates Distinct Roles for NF-κB and JAK Pathways in Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. researchgate.net [researchgate.net]
The Role of Small Molecule Inhibitors in Cancer Cell Line Studies: A Technical Guide
An Important Clarification on GSK805: Initial research indicates that the primary and well-documented role of this compound is as a potent and orally active inhibitor of RORγt (Retinoic Acid Receptor-Related Orphan Receptor gamma t).[1][2] Its activity is predominantly studied in the context of immunology, where it inhibits the differentiation and function of Th17 cells, making it a compound of interest for autoimmune diseases.[1][2][3]
While the majority of research focuses on its immunological effects, one study has reported the antiproliferative activity of this compound against several human prostate cancer cell lines.[1] The core of your request, however, concerning the Wnt/β-catenin signaling pathway, detailed experimental workflows, and broad effects on cancer cell proliferation, aligns more closely with a different class of compounds: Tankyrase (TNKS) inhibitors .
Tankyrase enzymes are key regulators of the Wnt/β-catenin signaling pathway, and their inhibition is a significant area of cancer research.[4][5][6] To provide a comprehensive and accurate technical guide that fulfills the detailed requirements of your request, this document will focus on the role of Tankyrase inhibitors in cancer cell line studies, while presenting the specific, limited data available for this compound.
Part 1: this compound Activity in Prostate Cancer Cell Lines
This compound has demonstrated antiproliferative effects in specific prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a Cell Counting Kit-8 (CCK-8) assay after a 4-day incubation period are summarized below.
Data Presentation: this compound Quantitative Data
| Cell Line | Cancer Type | IC50 (µM) | Assay Details |
| LNCaP C4-2B | Prostate Cancer | 5.82 | 4-day incubation, CCK-8 assay[1] |
| LNCaP | Prostate Cancer | 7.68 | 4-day incubation, CCK-8 assay[1] |
| CWR22R (22Rv1) | Prostate Cancer | 13.32 | 4-day incubation, CCK-8 assay[1] |
Part 2: A Technical Guide to Tankyrase Inhibitors in Cancer Research
This section provides an in-depth guide on the role of Tankyrase (TNKS) inhibitors, a class of molecules whose mechanism and application in cancer cell studies align with the core of the user's query.
Introduction
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[5][7] They have emerged as critical therapeutic targets in oncology due to their role in regulating the Wnt/β-catenin signaling pathway.[6] Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[6][8] TNKS inhibitors are small molecules designed to block the catalytic activity of these enzymes, thereby suppressing Wnt-driven tumor growth.[6]
Mechanism of Action: Wnt/β-catenin Pathway Inhibition
In the canonical Wnt pathway, a "destruction complex" (comprising APC, Axin, and GSK3β) targets the key effector β-catenin for degradation. Tankyrases promote the degradation of Axin by modifying it with poly(ADP-ribose) (PARsylation), which marks Axin for ubiquitination and subsequent removal by the proteasome.[6] The loss of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of oncogenes like c-Myc and Cyclin D1.[4][9]
Tankyrase inhibitors block this process. By inhibiting the PARP domain of TNKS1/2, they prevent Axin PARsylation.[6] This leads to the stabilization and accumulation of Axin, reformation of the destruction complex, and enhanced degradation of β-catenin, ultimately shutting down the oncogenic signaling cascade.[4][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Authenticated Colorectal Cancer Cell Lines [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with GSK805
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK805 is a potent and orally bioavailable small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). The dysregulation of the Th17 pathway is a key factor in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORγt, this compound effectively suppresses the transcriptional activation of genes crucial for Th17 cell function, thereby reducing IL-17 production and mitigating inflammatory responses. These properties make this compound a valuable tool for in vitro research into Th17-mediated diseases and a potential therapeutic candidate.
Mechanism of Action
This compound functions as an inverse agonist of RORγt. It binds to the ligand-binding domain of the RORγt protein, preventing its interaction with coactivator proteins that are necessary for the initiation of gene transcription. This inhibition of RORγt's transcriptional activity leads to a downstream reduction in the expression of its target genes, including IL17A, IL17F, and IL23R. The primary cellular effect of this compound is the inhibition of the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.
Data Presentation
In Vitro Potency and Activity of this compound
| Parameter | Assay Type | Cell Line/System | Value | Reference |
| pIC50 | RORγt Inhibition | Biochemical Assay | 8.4 | [1] |
| pIC50 | Th17 Cell Differentiation | Primary Human Cells | >8.2 | [1] |
| Effective Concentration | IL-17 Production Inhibition | Murine Naïve CD4+ T Cells | 0.5 µM | [2] |
| Effective Concentration | α-SMA Expression Reduction | LX-2 Human Hepatic Stellate Cells | 0.3 µM | N/A |
Experimental Protocols
In Vitro Th17 Cell Differentiation Assay
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound on this process.
Materials and Reagents:
-
Naïve CD4+ T cells (murine or human)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
2-Mercaptoethanol
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Recombinant Human TGF-β1
-
Recombinant Human IL-6
-
Recombinant Human IL-23
-
Anti-IFN-γ antibody
-
Anti-IL-4 antibody
-
This compound
-
DMSO (vehicle control)
-
Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Brefeldin A
-
Fixation/Permeabilization Buffer
-
PE-conjugated anti-IL-17A antibody
-
Flow cytometer
Procedure:
-
Preparation of Cell Culture Plates:
-
Coat 96-well flat-bottom plates with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plates twice with sterile PBS before use.
-
-
Isolation of Naïve CD4+ T Cells:
-
Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using a commercially available negative selection kit.
-
-
Cell Culture and Differentiation:
-
Prepare complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 50 µM 2-Mercaptoethanol.
-
Resuspend the isolated naïve CD4+ T cells in the complete medium.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.
-
Prepare the Th17 polarizing cytokine cocktail in the complete medium:
-
TGF-β1 (e.g., 1-5 ng/mL)
-
IL-6 (e.g., 20-50 ng/mL)
-
IL-23 (e.g., 10-20 ng/mL)
-
Anti-IFN-γ antibody (e.g., 10 µg/mL)
-
Anti-IL-4 antibody (e.g., 10 µg/mL)
-
-
Prepare serial dilutions of this compound in the Th17 polarizing medium. A final DMSO concentration should be kept below 0.1%. Include a vehicle control (DMSO only).
-
Plate the naïve CD4+ T cells at a density of 1-2 x 10^5 cells/well in the anti-CD3 coated plates.
-
Add the Th17 polarizing medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
-
Intracellular Cytokine Staining for IL-17A:
-
On the final day of culture, restimulate the cells by adding a cell stimulation cocktail (containing PMA and Ionomycin) and Brefeldin A for 4-6 hours.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers if desired (e.g., CD4).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.
-
Stain the cells with a PE-conjugated anti-IL-17A antibody.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the percentage of IL-17A positive cells within the CD4+ T cell population.
-
LX-2 Hepatic Stellate Cell Activation Assay
This protocol is for assessing the effect of this compound on the activation of human hepatic stellate cells (LX-2), a key process in liver fibrosis. Activation is monitored by the expression of α-smooth muscle actin (α-SMA).
Materials and Reagents:
-
LX-2 human hepatic stellate cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
TGF-β1 (as a pro-fibrotic stimulus, optional)
-
RIPA buffer
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-α-SMA
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture:
-
Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment with this compound:
-
Seed LX-2 cells in 6-well plates and allow them to adhere and reach 60-70% confluency.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Prepare different concentrations of this compound in serum-free DMEM. A final DMSO concentration should be kept below 0.1%. Include a vehicle control (DMSO only).
-
(Optional) To induce a strong fibrotic response, co-treat with a pro-fibrotic stimulus like TGF-β1 (e.g., 5 ng/mL).
-
Treat the cells with the prepared media for 24-48 hours.
-
-
Western Blot for α-SMA:
-
Lyse the cells with RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
RORγt Ligand Binding Assay (FRET-based)
This protocol provides a general framework for a Fluorescence Resonance Energy Transfer (FRET)-based assay to measure the binding of this compound to the RORγt ligand-binding domain (LBD).
Principle:
This assay measures the proximity between a donor fluorophore-labeled RORγt-LBD and an acceptor fluorophore-labeled coactivator peptide. When an inhibitor like this compound binds to the RORγt-LBD, it can induce a conformational change that disrupts the interaction with the coactivator peptide, leading to a decrease in the FRET signal.
Materials and Reagents:
-
Recombinant RORγt-LBD (e.g., GST-tagged)
-
Biotinylated coactivator peptide (e.g., from SRC1/NCoA-1)
-
Terbium-cryptate labeled anti-GST antibody (Donor)
-
Streptavidin-d2 (Acceptor)
-
This compound
-
DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Prepare a solution of RORγt-LBD and biotinylated coactivator peptide in assay buffer.
-
Prepare a detection mixture of Terbium-cryptate labeled anti-GST antibody and Streptavidin-d2 in assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 2 µL) of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the RORγt-LBD and coactivator peptide mixture (e.g., 4 µL) to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for binding.
-
Add the detection mixture (e.g., 4 µL) to the wells.
-
Incubate for another period (e.g., 60-120 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the FRET ratio (Acceptor emission / Donor emission).
-
Plot the FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
RORγt Reporter Gene Assay
This protocol outlines a cell-based reporter assay to measure the antagonist activity of this compound on RORγt-mediated transcription.
Principle:
HEK293T cells are co-transfected with an expression vector for a GAL4 DNA-binding domain (DBD) fused to the RORγt ligand-binding domain (LBD) and a reporter plasmid containing a GAL4 upstream activating sequence (UAS) driving the expression of a luciferase gene. Activation of RORγt leads to luciferase expression. This compound will inhibit this process, resulting in a decreased luminescent signal.
Materials and Reagents:
-
HEK293T cells
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin
-
Expression plasmid for GAL4(DBD)-RORγt(LBD)
-
Reporter plasmid with GAL4 UAS-luciferase
-
Control plasmid for transfection efficiency (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
DMSO
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
On the following day, co-transfect the cells with the GAL4(DBD)-RORγt(LBD) expression plasmid, the GAL4 UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, remove the transfection medium and replace it with fresh culture medium containing serial dilutions of this compound or DMSO (vehicle control).
-
-
Luciferase Assay:
-
After 18-24 hours of compound treatment, perform the dual-luciferase assay according to the manufacturer's instructions.
-
Briefly, lyse the cells and measure the firefly luciferase activity in a luminometer.
-
Then, add the Stop & Glo® reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: Workflow for in vitro Th17 differentiation assay.
Caption: Workflow for LX-2 cell activation assay.
References
Application Notes and Protocols for GSK805 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of GSK805, a potent and orally active RORγt (Retinoic acid receptor-related orphan receptor gamma t) inhibitor, in mouse models. The provided protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in various disease models.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets RORγt, a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2][3] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] By inhibiting RORγt, this compound effectively suppresses the transcriptional activity required for Th17 cell development and subsequent IL-17 production.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for Th17-mediated autoimmune and inflammatory diseases.[1][3]
Signaling Pathway
The signaling pathway modulated by this compound centers on the inhibition of RORγt, which disrupts the downstream signaling cascade leading to Th17 cell differentiation and function. In the nucleus of a potential Th17 cell, RORγt acts as a master regulator, binding to specific DNA regions to initiate the transcription of genes crucial for the Th17 phenotype, including the gene for IL-17A. This compound interferes with this process, leading to a reduction in Th17 cell populations and their inflammatory cytokine production.
Caption: this compound inhibits RORγt, blocking Th17 differentiation and IL-17 production.
Quantitative Data Summary
The following table summarizes the dosages and administration details of this compound used in various mouse models as reported in preclinical studies.
| Mouse Model | Dosage | Administration Route | Vehicle | Frequency | Study Duration | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg | Oral gavage | Not specified | Daily | Not specified | Ameliorated disease severity. | [2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 30 mg/kg | Oral gavage | Not specified | Not specified | 14 days | Inhibited Th17 cell responses in the CNS. | [2] |
| Citrobacter rodentium Infection | 10 mg/kg | Oral gavage | DMSO in corn oil | Daily | Duration of experiment | Reduced Th17 responses. | [4] |
| Il10-/- Colitis | 10 mg/kg | Oral gavage | DMSO in corn oil | Daily | 2 weeks | Reduced colonic inflammation. | [4] |
| CBir1 T cell transfer Colitis | 10 mg/kg | Oral gavage | DMSO in corn oil | Daily | 2 weeks | Reduced frequency of colonic Th17 cells. | [4] |
| Necrotizing Enterocolitis (NEC) | 10 µg/g (equivalent to 10 mg/kg) | Oral gavage | 1% DMSO in CMC-Na | Daily | 4 days | Alleviated intestinal inflammation. | |
| Diet-Induced Obesity | 5 mg/kg | Not specified | Not specified | Not specified | Not specified | Suppressed DIO and metabolic disorders. | |
| Cholestatic Liver Disease (Bile Duct Ligation) | Not specified | Daily oral administration | Not specified | Daily | Not specified | Modulated liver inflammation. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Corn Oil Vehicle)
This protocol is adapted from studies using a corn oil-based vehicle.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 10 mg/kg) and the number and weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle: A common vehicle preparation involves 10% DMSO in corn oil.[6] For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of corn oil.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary to aid dissolution.
-
Add the remaining volume of corn oil to reach the final desired concentration and vehicle composition.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
-
Storage: The prepared this compound solution should be stored protected from light, and fresh preparations are recommended for each experiment.
Protocol 2: Preparation of this compound for Oral Gavage (CMC-Na Vehicle)
This protocol is based on studies using an aqueous-based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the CMC-Na solution: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution.
-
Prepare the final formulation: Add the this compound/DMSO stock solution to the 0.5% CMC-Na solution to achieve the final desired concentration of this compound and a final DMSO concentration of 1%. For example, to prepare 1 mL of dosing solution, add 10 µL of the this compound/DMSO stock to 990 µL of the 0.5% CMC-Na solution.
-
Vortex: Vortex the final solution thoroughly before administration to ensure a homogenous suspension.
Protocol 3: Oral Gavage Administration in Mice
This protocol provides a general guideline for oral gavage in mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the precise volume of the this compound solution to be administered. The dosing volume should typically not exceed 10 mL/kg.[7]
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. Ensure the animal can breathe comfortably.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.
-
With the mouse held in a vertical position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw the needle and try again.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the this compound solution.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of disease.
Caption: A standard workflow for in vivo testing of this compound in mice.
References
- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits alpha-smooth muscle expression and modulates liver inflammation without impairing the well-being of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes: Preparing GSK805 for Oral Gavage In Vivo
Introduction
GSK805 is a potent, orally bioavailable, and CNS-penetrant inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma-t (RORγt).[1][2][3] RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune diseases.[1][4] By inhibiting RORγt, this compound effectively suppresses Th17 cell responses, including the production of pro-inflammatory cytokines like IL-17.[1][4] This makes this compound a valuable tool for in vivo research in immunology and autoimmune disease models, such as experimental autoimmune encephalomyelitis (EAE).[1][5] These application notes provide a detailed protocol for the preparation of this compound for oral gavage administration in a research setting, ensuring consistent and effective delivery for preclinical studies.
Mechanism of Action: RORγt Signaling Pathway
This compound directly interacts with the ligand-binding domain of the RORγt transcription factor.[4] This interaction blocks the transcriptional activity of RORγt, thereby inhibiting the differentiation of naïve CD4+ T cells into pathogenic Th17 cells and subsequent production of inflammatory cytokines.
Caption: this compound inhibits the RORγt-mediated Th17 signaling pathway.
Quantitative Data Summary
The following tables summarize the solubility and reported in vivo formulations for this compound.
Table 1: Solubility of this compound
| Solvent/System | Concentration | Reference |
|---|---|---|
| DMSO | ≥ 100 mg/mL | [1][2][3] |
| Ethanol | 50 mg/mL | [3] |
| DMF | 3 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [5] |
| Water | Insoluble |[3] |
Table 2: In Vivo Formulation and Dosing of this compound
| Vehicle Composition | Achieved Concentration | Species | Dose | Reference |
|---|---|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear Solution) | Mouse | 10 mg/kg (once daily) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10 mg/mL (Suspension) | Mouse | 30 mg/kg (once daily) | [2] |
| DMSO in Corn Oil | Not specified | Mouse | 10 mg/kg/day |[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a commonly used vehicle for this compound, resulting in a clear solution or a fine suspension suitable for oral gavage in mice.[1][2][7] The sequential addition of solvents is critical for achieving a stable formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Caption: Workflow for preparing a this compound oral gavage formulation.
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, their average weight, and the desired dose (e.g., 10 mg/kg) and dosing volume (e.g., 10 mL/kg).
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile tube.
-
Initial Dissolution in DMSO: Add the first solvent, DMSO, to constitute 10% of the final desired volume. For example, for a final volume of 1 mL, add 100 µL of DMSO. Vortex thoroughly until the this compound powder is completely dissolved and the solution is clear.[1]
-
Add PEG300: Add PEG300 to constitute 40% of the final volume (e.g., 400 µL for a 1 mL final volume). Vortex the mixture until the solution is clear.[1]
-
Add Tween-80: Add Tween-80 to constitute 5% of the final volume (e.g., 50 µL for a 1 mL final volume). Vortex again until the solution is clear.[1]
-
Final Dilution with Saline: Add sterile saline to make up the remaining 45% of the final volume (e.g., 450 µL for a 1 mL final volume).[1]
-
Final Mixing: Vortex the tube vigorously to ensure a homogenous clear solution or a uniform suspension.[2] For concentrations at the higher end of the solubility limit (e.g., 10 mg/mL), a suspension may form.[2]
-
Storage and Use: Prepare the formulation fresh daily. If a suspension is formed, vortex briefly before each administration to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a general method for administering the prepared this compound formulation. Proper animal handling and technique are crucial to minimize animal stress and prevent injury.[8][9]
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
18-20 gauge, 1.5-inch stainless steel or flexible feeding needle with a rounded tip.[8][10]
-
Animal scale
Procedure:
-
Animal Preparation and Dose Calculation: Weigh the mouse immediately before dosing to accurately calculate the required volume of the formulation.
-
Fill the Syringe: Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse. The body should be held securely with the head and neck extended to create a straight line from the mouth to the esophagus and stomach.
-
Needle Insertion: Gently insert the rounded tip of the gavage needle into the mouse's mouth, passing it along the side of the mouth. Advance the needle slowly and smoothly along the esophagus. Do not force the needle; if resistance is met, withdraw and reposition.
-
Administer the Solution: Once the needle is correctly positioned in the stomach (the tip should be approximately at the level of the last rib), depress the syringe plunger steadily to administer the solution over 2-3 seconds.[8]
-
Withdraw the Needle: Gently withdraw the needle in a single, smooth motion.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor it for at least 15 minutes for any immediate signs of distress, such as difficulty breathing, which could indicate accidental administration into the lungs.[9] Continue to monitor the animal's general health in the hours following the procedure.[9]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | RORγt Inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals [jove.com]
Application Notes and Protocols: GSK805 as a RORγt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK805 is a potent, orally bioavailable, and CNS-penetrant small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3][4] By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), making it a valuable tool for research in immunology and a potential therapeutic agent for Th17-mediated disorders.[1][3][4]
This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions, along with comprehensive protocols for its application in in vitro cell-based assays.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₈Cl₂F₃NO₄S | MedChemExpress |
| Molecular Weight | 532.36 g/mol | MedChemExpress |
| CAS Number | 1426802-50-7 | MedChemExpress |
Solubility in DMSO
This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | MedChemExpress |
Note: It is recommended to use anhydrous, high-purity DMSO for preparing stock solutions to minimize degradation of the compound and ensure optimal solubility.
Mechanism of Action and Signaling Pathway
This compound functions as an inverse agonist of RORγt. It binds to the ligand-binding domain of RORγt, modulating its transcriptional activity. This leads to the inhibition of the differentiation of naïve CD4+ T cells into Th17 cells and a reduction in the production of IL-17 and other pro-inflammatory cytokines.[3][4]
The simplified signaling pathway for Th17 cell differentiation and the point of intervention for this compound are depicted below. In the presence of cytokines such as TGF-β and IL-6, naïve T cells are stimulated to express RORγt. RORγt then drives the transcriptional program that leads to the Th17 phenotype, characterized by the secretion of IL-17. This compound inhibits the function of RORγt, thereby blocking this differentiation process.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (Biotechnology Grade)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound = 532.36 g/mol
-
To prepare 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 532.36 g/mol = 0.0053236 g = 5.32 mg
-
-
-
Weigh this compound: Accurately weigh 5.32 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Storage and Stability:
| Storage Temperature | Stability | Reference |
| -20°C | Up to 1 year | MedChemExpress |
| -80°C | Up to 2 years | MedChemExpress |
In Vitro Th17 Cell Differentiation Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on the differentiation of human naïve CD4+ T cells into Th17 cells.
Principle:
Naïve CD4+ T cells are cultured under Th17 polarizing conditions in the presence of varying concentrations of this compound. The extent of Th17 differentiation is then quantified by measuring the production of IL-17A, typically by ELISA or intracellular cytokine staining followed by flow cytometry.[5]
Experimental Workflow:
Detailed Protocol:
-
Preparation of Naïve CD4+ T cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Isolate naïve CD4+ T cells from the PBMC population using a negative selection magnetic bead-based kit.
-
-
Cell Culture Plate Preparation:
-
Coat a 96-well flat-bottom tissue culture plate with an anti-human CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the wells twice with sterile PBS before use.
-
-
Compound and Cytokine Preparation:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine). A typical starting concentration for a potent inhibitor is 1 µM, followed by 3- to 5-fold serial dilutions. Include a DMSO vehicle control.
-
Prepare a Th17 polarizing cytokine cocktail containing:
-
Anti-human CD28 antibody (1-2 µg/mL)
-
Recombinant human TGF-β1 (1-5 ng/mL)
-
Recombinant human IL-6 (10-50 ng/mL)
-
Recombinant human IL-23 (10-20 ng/mL)
-
Recombinant human IL-1β (10-20 ng/mL)
-
-
-
Cell Seeding and Treatment:
-
Resuspend the isolated naïve CD4+ T cells in complete culture medium at a density of 1 x 10⁶ cells/mL.
-
Add 50 µL of the appropriate this compound dilution or vehicle control to the designated wells of the anti-CD3 coated plate.
-
Add 50 µL of the Th17 polarizing cytokine cocktail to each well.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Culture the plate for 4-6 days at 37°C in a humidified incubator with 5% CO₂.
-
-
Analysis of Th17 Differentiation:
-
ELISA for secreted IL-17A:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect 100-150 µL of the supernatant from each well.
-
Quantify the concentration of IL-17A in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Intracellular Cytokine Staining for Flow Cytometry:
-
Approximately 4-6 hours before harvesting, restimulate the cells with a cell stimulation cocktail (e.g., containing PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Perform intracellular staining for IL-17A using a fluorescently labeled anti-IL-17A antibody.
-
Analyze the cells using a flow cytometer to determine the percentage of CD4+IL-17A+ cells.
-
-
Concluding Remarks
This compound is a well-characterized and potent inhibitor of RORγt, demonstrating high solubility in DMSO for the convenient preparation of stock solutions. The provided protocols offer a robust framework for investigating the effects of this compound on Th17 cell differentiation in vitro. These application notes serve as a valuable resource for researchers in immunology and drug discovery exploring the therapeutic potential of targeting the RORγt-Th17 axis. It is always recommended to optimize assay conditions for specific experimental setups and cell systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: GSK805 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK805 is a potent and orally bioavailable inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORγt). As a critical regulator of Th17 cell differentiation, RORγt is a key target in the development of therapeutics for autoimmune diseases. Understanding the stability and proper storage conditions of this compound is paramount to ensure the reliability and reproducibility of experimental results. These application notes provide a comprehensive overview of the recommended storage conditions, stability, and handling protocols for this compound in both solid and solution forms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₃H₁₈Cl₂F₃NO₄S |
| Molecular Weight | 532.36 g/mol [1][2][3] |
| Appearance | White to off-white crystalline solid[1][4] |
| Purity | ≥95% to ≥98% (by HPLC)[4][5] |
Stability and Storage Conditions
Proper storage is crucial to maintain the integrity and activity of this compound. The following tables summarize the recommended storage conditions for the compound in its solid form and in various solvents.
Table 1: Storage of Solid this compound
| Storage Temperature | Duration | Additional Notes |
| -20°C | ≥ 2 to 3 years[1][5][6] | Recommended for long-term storage. |
| 0 - 4°C | Days to weeks[3] | Suitable for short-term storage.[3] |
| 2 - 8°C | Not specified | One supplier suggests this range.[4][7] |
| Ambient | Stable for weeks[3] | Sufficient for shipping.[3] |
Table 2: Storage of this compound in Solution
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | ≥ 1 year[1] |
| DMSO | -20°C | Up to 3 months[7] |
| In solvent (unspecified) | -80°C | 3 months[6] |
| In solvent (unspecified) | -20°C | 2 weeks[6] |
Note: It is strongly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For aqueous solutions, it is advised not to store them for more than one day.[5]
Experimental Protocols
While detailed experimental data on degradation pathways and kinetics are not extensively published, the following protocols provide best practices for the preparation and handling of this compound to ensure optimal stability and performance in research applications.
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. The solubility of this compound in DMSO is high, up to 100 mg/mL (187.84 mM).[1][2][4]
-
Vortex the solution thoroughly to dissolve the compound. Sonication can be used to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (≥ 1 year) or -20°C for shorter-term storage (up to 3 months).[1][7]
-
Protocol 2: Preparation of Aqueous Working Solutions
-
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution with the desired aqueous buffer to the final working concentration.
-
Important: this compound has limited solubility in aqueous buffers.[5] It is recommended to prepare aqueous working solutions fresh on the day of use and not to store them for more than one day.[5]
-
If precipitation occurs, the solution may be gently warmed or sonicated. However, be mindful of the potential for degradation with excessive heat.
-
Protocol 3: Formulation for In Vivo Studies
For oral administration in animal models, a common formulation is a suspension.
-
Materials:
-
This compound solid powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline
-
-
Procedure:
-
Prepare a suspension with the following components: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]
-
The reported concentration for this formulation is 10 mg/mL (18.78 mM).[1]
-
Add the solvents sequentially and ensure the solution is as clear as possible before adding the next solvent.[1]
-
It is recommended to prepare this formulation fresh for each use.[8]
-
Signaling Pathways and Experimental Workflows
The stability of this compound is critical for its use in studying RORγt-mediated signaling pathways. The following diagrams illustrate the general workflow for handling this compound and a simplified representation of its mechanism of action.
Caption: Workflow for handling and storing this compound.
References
- 1. This compound | RORγt Inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. RORγt Inverse Agonist II, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. medkoo.com [medkoo.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Th17 Differentiation Assay Using GSK805
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naïve CD4+ T cells into the Th17 lineage is orchestrated by a specific cytokine milieu and is dependent on the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).
GSK805 is a potent and selective inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, this compound modulates its transcriptional activity, leading to the inhibition of Th17 cell differentiation and the subsequent reduction in IL-17 production. This makes this compound a valuable tool for studying Th17 cell biology and a potential therapeutic candidate for Th17-mediated diseases.
These application notes provide a detailed protocol for an in vitro Th17 differentiation assay using this compound to assess its inhibitory effect on human and murine Th17 cell development.
Signaling Pathway of Th17 Differentiation and Inhibition by this compound
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process initiated by the engagement of the T cell receptor (TCR) and co-stimulatory molecules, in the presence of a specific cytokine environment. Key cytokines, such as TGF-β and IL-6 (for murine cells) or IL-1β, IL-6, and IL-23 (for human cells), activate signaling cascades that converge on the activation of the transcription factor STAT3. Activated STAT3, in conjunction with other factors like IRF4, induces the expression of RORγt, the master regulator of Th17 differentiation. RORγt then drives the transcription of genes encoding for key Th17 cytokines, including IL-17A and IL-17F. This compound, as a RORγt inverse agonist, binds to RORγt and represses its transcriptional activity, thereby blocking the expression of Th17-associated genes and inhibiting the differentiation process.
Caption: Th17 differentiation signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in Th17 differentiation assays.
| Compound | Assay Type | Cell Type | Parameter | Value | Reference |
| This compound | RORγt Inhibition | Biochemical Assay | pIC50 | 8.4 | [1] |
| This compound | Th17 Differentiation | Human Naïve CD4+ T cells | pIC50 | >8.2 | [1] |
| This compound | IL-17A Production | Murine Naïve CD4+ T cells | Concentration for comparable inhibition to 2.5 µM TMP778 | 0.5 µM | [2] |
| This compound | IL-17A & IL-22 Production | Human Pediatric Crohn's Disease CD4+ T cells | Effective Concentration | Not specified, used in vitro | [3] |
Experimental Protocols
Protocol 1: Isolation of Human Naïve CD4+ T Cells
This protocol describes the isolation of naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Human Naïve CD4+ T Cell Isolation Kit (e.g., from Miltenyi Biotec or similar)
-
Sterile centrifuge tubes and pipettes
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS containing 2% FBS.
-
Count the cells and proceed with the naïve CD4+ T cell isolation according to the manufacturer's instructions of the chosen kit. This typically involves negative selection using a cocktail of antibodies and magnetic beads.
-
Assess the purity of the isolated naïve CD4+ T cells (CD4+CD45RA+CCR7+) by flow cytometry.
Protocol 2: In Vitro Human Th17 Differentiation Assay with this compound
This protocol details the differentiation of human naïve CD4+ T cells into Th17 cells and the assessment of this compound's inhibitory effect.
Materials:
-
Isolated human naïve CD4+ T cells
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
2-Mercaptoethanol
-
Human CD3/CD28 T-cell activator (e.g., Dynabeads or plate-bound antibodies)
-
Recombinant Human IL-1β
-
Recombinant Human IL-6
-
Recombinant Human IL-23
-
Anti-Human IL-4 antibody
-
Anti-Human IFN-γ antibody
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well flat-bottom culture plates
Procedure:
-
Prepare complete RPMI medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 50 µM 2-Mercaptoethanol.
-
Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add the T-cell activator according to the manufacturer's instructions.
-
Prepare the Th17 polarizing cytokine cocktail in complete RPMI medium:
-
hIL-1β (10 ng/mL)
-
hIL-6 (10 ng/mL)
-
hIL-23 (10 ng/mL)
-
Anti-hIL-4 (10 µg/mL)
-
Anti-hIFN-γ (10 µg/mL)
-
-
Prepare serial dilutions of this compound in complete RPMI medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the cytokine cocktail and the different concentrations of this compound or vehicle control to the respective wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
Protocol 3: Assessment of Th17 Differentiation by Intracellular Flow Cytometry
This protocol describes the staining and analysis of differentiated Th17 cells.
Materials:
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A or Monensin
-
Fixable Viability Dye
-
Anti-Human CD4 antibody (fluorochrome-conjugated)
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Anti-Human IL-17A antibody (fluorochrome-conjugated)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Four to six hours before harvesting, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor like Brefeldin A (10 µg/mL) or Monensin (3 µM).[4]
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Stain for surface markers by incubating the cells with a fixable viability dye and anti-human CD4 antibody for 20-30 minutes at 4°C in the dark.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Perform intracellular staining by incubating the cells with an anti-human IL-17A antibody or an isotype control antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization wash buffer and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by first gating on live, single cells, then on CD4+ T cells, and finally on the percentage of IL-17A+ cells within the CD4+ population.[5][6][7]
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for the Th17 differentiation assay using this compound.
Caption: Experimental workflow for the Th17 differentiation assay with this compound.
Expected Results and Interpretation
Treatment with this compound is expected to cause a dose-dependent decrease in the percentage of CD4+IL-17A+ cells. This inhibition confirms the role of RORγt in Th17 differentiation and demonstrates the efficacy of this compound as a RORγt inverse agonist. The IC50 value can be calculated from the dose-response curve to quantify the potency of this compound. Additionally, the expression of other RORγt target genes, such as IL17F and IL23R, can be assessed by quantitative PCR to further confirm the mechanism of action of this compound.[8][9]
Troubleshooting
-
Low Th17 Differentiation in Control Wells:
-
Check the viability and purity of the isolated naïve CD4+ T cells.
-
Ensure the activity and correct concentration of the cytokines and T-cell activators.
-
Optimize the culture duration.
-
-
High Background Staining in Flow Cytometry:
-
Use an appropriate isotype control to set the gates correctly.
-
Ensure adequate washing steps to remove unbound antibodies.
-
Titrate antibodies to determine the optimal concentration.
-
-
Variability between Donors:
-
Human primary cell assays can have inherent donor-to-donor variability. It is recommended to test multiple donors to ensure the robustness of the results.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate Th17 cell biology and assess the potential of RORγt inhibition as a therapeutic strategy.
References
- 1. Post-translational regulation of RORγt-A therapeutic target for the modulation of interleukin-17-mediated responses in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA-seq Analysis of Th17 Cells Treated with GSK805
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[2] The differentiation and function of Th17 cells are orchestrated by the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][3] Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.
GSK805 is a potent and orally active inhibitor of RORγt.[4][5] By targeting RORγt, this compound effectively suppresses the transcriptional network essential for Th17 cell differentiation and function, leading to a reduction in IL-17 production.[4][6] This makes this compound a valuable tool for studying Th17 cell biology and a potential therapeutic agent for Th17-mediated autoimmune disorders.
This document provides detailed application notes and protocols for conducting RNA-sequencing (RNA-seq) analysis of murine Th17 cells treated with this compound. The aim is to offer a comprehensive guide for researchers to investigate the transcriptomic changes induced by RORγt inhibition, from initial cell culture to bioinformatics analysis and data interpretation.
I. Experimental Design and Workflow
A typical experimental workflow for the RNA-seq analysis of Th17 cells treated with this compound involves the isolation of naïve CD4+ T cells, in vitro differentiation into Th17 cells in the presence or absence of this compound, followed by RNA extraction, library preparation, sequencing, and bioinformatic analysis.
Caption: A schematic overview of the experimental and bioinformatic workflow.
II. Detailed Experimental Protocols
A. Protocol for Isolation of Naïve CD4+ T cells from Mouse Spleen and Lymph Nodes
This protocol describes the isolation of naïve CD4+ T cells (CD4+CD62L+CD44lowCD25-) from mouse lymphoid tissues.
Materials:
-
Spleens and lymph nodes from C57BL/6 mice
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Naïve CD4+ T cell isolation kit (e.g., magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS)-based kits)
-
Antibodies for cell sorting/purity check (e.g., anti-CD4, anti-CD62L, anti-CD44, anti-CD25)
Procedure:
-
Aseptically harvest spleens and lymph nodes from mice and place them in a petri dish containing cold RPMI 1640 medium.
-
Mechanically dissociate the tissues using the plunger of a syringe and pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C. For spleen samples, resuspend the pellet in ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Wash the cells with RPMI 1640 medium and resuspend in the appropriate buffer for cell isolation.
-
Isolate naïve CD4+ T cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions. This method enriches for untouched naïve CD4+ T cells.
-
Alternatively, for higher purity, stain the cells with fluorescently labeled antibodies (anti-CD4, anti-CD62L, anti-CD44, anti-CD25) and sort the CD4+CD62L+CD44lowCD25- population using a FACS sorter.
-
Assess the purity of the isolated cells by flow cytometry. Purity should be >95%.
B. Protocol for In Vitro Th17 Cell Differentiation and this compound Treatment
This protocol details the in vitro polarization of naïve CD4+ T cells into Th17 cells and their treatment with this compound.
Materials:
-
Isolated naïve CD4+ T cells
-
24-well tissue culture plates
-
Complete RPMI 1640 medium
-
Anti-CD3ε and anti-CD28 antibodies
-
Recombinant murine IL-6
-
Recombinant human TGF-β1
-
Recombinant murine IL-23
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Coat a 24-well plate with anti-CD3ε antibody (e.g., 2 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.
-
Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the cell suspension.
-
To induce Th17 differentiation, supplement the culture medium with the following polarizing cytokines and neutralizing antibodies:
-
Recombinant murine IL-6 (e.g., 20 ng/mL)
-
Recombinant human TGF-β1 (e.g., 1 ng/mL)
-
Recombinant murine IL-23 (e.g., 20 ng/mL)
-
Anti-IFN-γ antibody (e.g., 10 µg/mL)
-
Anti-IL-4 antibody (e.g., 10 µg/mL)
-
-
For the treatment group, add this compound to the culture medium at a final concentration of 0.5 µM.[4] For the control group, add an equivalent volume of DMSO.
-
Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
After the incubation period, harvest the cells for RNA extraction. A small aliquot of cells can be used to confirm Th17 differentiation by intracellular staining for IL-17A and flow cytometry.
C. Protocol for RNA Extraction, Library Preparation, and Sequencing
This protocol provides a general overview of RNA extraction and library preparation for RNA-seq.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer, TapeStation)
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Lyse the harvested Th17 cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step to remove genomic DNA contamination.
-
Assess the quality and quantity of the extracted RNA. High-quality RNA should have an RNA Integrity Number (RIN) ≥ 8.
-
Proceed with mRNA enrichment using poly-A selection or ribosomal RNA (rRNA) depletion.
-
Prepare sequencing libraries from the enriched mRNA according to the manufacturer's protocol. This typically involves fragmentation of the RNA, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Assess the quality and quantity of the final libraries.
-
Sequence the libraries on a high-throughput sequencing platform to generate paired-end reads.
III. Bioinformatic Analysis of RNA-seq Data
The following section outlines a standard bioinformatics pipeline for the analysis of RNA-seq data.
A. Data Analysis Workflow
Caption: A flowchart of the bioinformatic analysis pipeline.
1. Quality Control and Pre-processing:
-
Assess the quality of the raw sequencing reads using tools like FastQC.
-
Remove adapter sequences and low-quality reads using tools such as Trimmomatic.
2. Read Alignment:
-
Align the trimmed reads to the mouse reference genome (e.g., GRCm39) using a splice-aware aligner like STAR.
3. Gene Expression Quantification:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
4. Differential Gene Expression Analysis:
-
Perform differential expression analysis between the this compound-treated and DMSO-treated samples using R packages such as DESeq2 or edgeR.[2][7] These packages model the raw read counts and perform statistical tests to identify genes with significant changes in expression.
-
Set a threshold for significance, typically a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1.
5. Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis on the list of differentially expressed genes to identify enriched biological processes and pathways.
IV. Expected Results and Data Presentation
Treatment of Th17 cells with this compound is expected to lead to significant changes in the expression of genes regulated by RORγt. The most prominent effect is the downregulation of Th17 signature genes.
A. Quantitative Data Summary
The following table summarizes the expected differential expression of key Th17-related genes upon treatment with this compound.
| Gene Symbol | Gene Name | Function | Expected Log2 Fold Change (this compound vs. DMSO) | Expected Adjusted p-value |
| Il17a | Interleukin 17A | Signature cytokine of Th17 cells | < -2.0 | < 0.01 |
| Il17f | Interleukin 17F | Pro-inflammatory cytokine | < -2.0 | < 0.01 |
| Il23r | Interleukin 23 receptor | Receptor for IL-23, crucial for Th17 maintenance | < -1.5 | < 0.01 |
| Ccr6 | C-C motif chemokine receptor 6 | Chemokine receptor involved in Th17 cell migration | < -1.0 | < 0.05 |
| Rorc | RAR-related orphan receptor C | Master transcriptional regulator of Th17 cells | No significant change expected | > 0.05 |
| Il22 | Interleukin 22 | Cytokine produced by Th17 cells | < -1.5 | < 0.01 |
| Stat3 | Signal transducer and activator of transcription 3 | Key transcription factor in Th17 differentiation | No significant change expected | > 0.05 |
| Foxp3 | Forkhead box P3 | Master regulator of regulatory T cells (Tregs) | > 1.0 | < 0.05 |
| Tbx21 | T-box transcription factor 21 (T-bet) | Master regulator of Th1 cells | > 1.0 | < 0.05 |
Note: The expected values are illustrative and based on published literature. Actual results may vary.
V. Signaling Pathway Visualization
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process involving multiple cytokines and transcription factors. This compound intervenes in this pathway by inhibiting the master regulator, RORγt.
A. Th17 Differentiation Pathway and Point of this compound Intervention
Caption: The role of this compound in inhibiting RORγt-mediated Th17 differentiation.
Conclusion
The combination of in vitro Th17 cell culture with this compound treatment and subsequent RNA-seq analysis provides a powerful platform to dissect the molecular mechanisms underlying RORγt inhibition. The protocols and data analysis pipeline outlined in this document offer a robust framework for researchers to investigate the transcriptomic landscape of Th17 cells and to evaluate the efficacy of RORγt inhibitors. This approach can significantly contribute to our understanding of Th17 cell biology and aid in the development of novel therapeutics for autoimmune diseases.
References
- 1. revvity.com [revvity.com]
- 2. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. Mouse Naïve CD4+ T Cell Isolation and In vitro Differentiation into T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARTools: A DESeq2- and EdgeR-Based R Pipeline for Comprehensive Differential Analysis of RNA-Seq Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK805 Treatment in a DSS-Induced Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK805 is an orally available small molecule inhibitor of RORγt-mediated transcription.[9] By inhibiting RORγt, this compound can selectively reduce the population of Th17 cells and their inflammatory cytokine production, offering a targeted therapeutic approach for IBD.[9] These application notes provide detailed protocols for inducing colitis in mice using DSS and for evaluating the therapeutic efficacy of this compound in this model, both in vivo and ex vivo.
Signaling Pathway of this compound in Colitis
The inflammatory cascade in colitis is partially driven by the differentiation of naive T cells into Th17 cells. This process is orchestrated by cytokines such as IL-6 and IL-23, which activate signaling pathways leading to the expression of the master transcription factor RORγt. RORγt then drives the transcription of genes encoding pro-inflammatory cytokines, notably IL-17A, IL-17F, and IL-22. This compound acts by directly inhibiting the transcriptional activity of RORγt, thereby blocking the production of these inflammatory mediators and ameliorating the inflammatory response in the colon.
Experimental Protocols
In Vivo DSS-Induced Colitis Model and this compound Treatment
This protocol describes the induction of acute colitis using DSS and a proposed therapeutic intervention with this compound.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran (B179266) Sodium Sulfate (B86663) (DSS, MW 36-50 kDa)
-
This compound
-
Vehicle (e.g., corn oil with DMSO)
-
Sterile drinking water
-
Animal caging and husbandry supplies
-
Oral gavage needles
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment under standard laboratory conditions.
-
Baseline Measurements: On Day 0, record the initial body weight of each mouse and randomly assign them to experimental groups (e.g., Healthy Control, DSS + Vehicle, DSS + this compound).
-
Colitis Induction: From Day 1 to Day 7, provide mice in the DSS groups with drinking water containing 2-3% (w/v) DSS. The Healthy Control group receives regular sterile drinking water.[10] The DSS solution should be freshly prepared every 2-3 days.[11]
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., dissolved in DMSO and then diluted in corn oil). From Day 1 to Day 10, administer this compound daily via oral gavage at a dose of 10 mg/kg.[9] The DSS + Vehicle group receives the vehicle alone.
-
Termination and Sample Collection: On Day 10 or 11, euthanize the mice. Carefully dissect the colon from the cecum to the anus.
-
Endpoint Analysis:
-
Colon Length and Weight: Measure the length and weight of the colon. Colon shortening is a key indicator of colitis severity.[7][12][14][15]
-
Histopathology: Fix a distal segment of the colon in 10% neutral buffered formalin for paraffin (B1166041) embedding. Sections can be stained with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and crypt damage.
-
Cytokine Analysis: Homogenize a section of the colon to measure cytokine levels (e.g., IL-17, IL-6, TNF-α) by ELISA or qPCR.
-
Myeloperoxidase (MPO) Assay: Snap-freeze a colon segment in liquid nitrogen for subsequent MPO assay, which quantifies neutrophil infiltration.
-
Ex Vivo Colon Culture and this compound Treatment
This protocol is based on published work demonstrating the direct effect of RORγt inhibitors on inflamed colon tissue.[16][17]
Procedure:
-
Induce colitis in mice as described in the in vivo protocol (Steps 1-3).
-
On Day 6 or 7, euthanize the mice and aseptically remove the colons.
-
Wash the colons with sterile PBS containing antibiotics.
-
Prepare multiple distal colonic strips of a standardized size (e.g., 4 mm).[16]
-
Culture the colonic strips for 24 hours in a suitable culture medium (e.g., RPMI-1640).
-
Treat the cultures with different concentrations of this compound or vehicle. To stimulate a stronger inflammatory response, the culture medium can be supplemented with cytokines like IL-23 and IL-1β (e.g., 10 ng/mL each).[16]
-
After 24 hours, collect the culture supernatants.
-
Measure the concentration of secreted cytokines, such as IL-17 and IL-21, in the supernatants using ELISA.[16]
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Disease Activity Index (DAI) Scoring System [3][4][12]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Table 2: Representative In Vivo Data from DSS-Induced Colitis Model (Day 10)
| Group | DAI Score (Mean ± SEM) | Body Weight Change (%) | Colon Length (cm) | Histological Score |
| Healthy Control | 0.0 ± 0.0 | +2 to +5 | 8.5 ± 0.5 | 0-1 |
| DSS + Vehicle | 2.5 - 3.5 | -15 to -20 | 5.5 ± 0.4 | 8-10 |
| DSS + this compound | Expected Reduction | Expected Amelioration | Expected Increase | Expected Reduction |
Note: Data for Healthy Control and DSS + Vehicle groups are representative values from typical DSS experiments.[4][12][14] The outcomes for the DSS + this compound group are expected trends based on its mechanism of action and efficacy in other colitis models.[9] Specific quantitative results would need to be determined experimentally.
Table 3: Representative Ex Vivo Data from Colon Culture (24h)
| Treatment Group | IL-17 Secretion (pg/mL) | IL-21 Secretion (pg/mL) |
| Vehicle Control | Baseline | Baseline |
| Stimulated + Vehicle | High | High |
| Stimulated + this compound | Significantly Reduced | Significantly Reduced |
Note: Expected outcomes are based on published data for RORγt inhibitors in a similar ex vivo setup.[16]
Conclusion
The DSS-induced colitis model is a robust and reproducible platform for assessing the therapeutic potential of compounds like this compound. By inhibiting the RORγt transcription factor, this compound is expected to reduce Th17-mediated inflammation, leading to an amelioration of clinical and pathological signs of colitis. The protocols outlined here provide a framework for investigating the efficacy of this compound and other RORγt inhibitors for the treatment of inflammatory bowel disease.
References
- 1. Retinoid orphan receptor gamma t (rorγt) promotes inflammatory eosinophilia but is dispensable for innate immune-mediated colitis | PLOS One [journals.plos.org]
- 2. An RORγt Oral Inhibitor Modulates IL-17 Responses in Peripheral Blood and Intestinal Mucosa of Crohn's Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Inflammation Induced by Dextran Sulfate Sodium Exacerbates Aβ Plaque Deposition in the AppNL-G-F Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An RORγt Oral Inhibitor Modulates IL-17 Responses in Peripheral Blood and Intestinal Mucosa of Crohn's Disease Patients [frontiersin.org]
- 11. Retinoid orphan receptor gamma t (rorγt) promotes inflammatory eosinophilia but is dispensable for innate immune-mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammatory responses of C57BL/6NKorl mice to dextran sulfate sodium-induced colitis: comparison between three C57BL/6 N sub-strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amelioration of the DSS-induced colitis in mice by pretreatment with 4,4′-diaponeurosporene-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Formulation of GSK805
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK805 is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORγt, this compound effectively suppresses the Th17 pathway, reducing the production of pro-inflammatory cytokines such as IL-17A. These characteristics make this compound a valuable tool for in vivo research in models of autoimmune disorders. This document provides detailed application notes and protocols for the formulation and in vivo use of this compound.
Physicochemical Properties and Formulation Strategy
This compound is a poorly water-soluble compound, necessitating a specific formulation strategy to ensure its bioavailability for in vivo experiments, particularly for oral administration. The lipophilic nature of the compound suggests the use of a vehicle containing a non-polar solvent. A common and effective approach for such compounds is to first dissolve them in a small amount of a strong organic solvent, like dimethyl sulfoxide (B87167) (DMSO), and then dilute this solution in a carrier oil suitable for animal administration, such as corn oil. This method ensures the compound remains in solution for administration and facilitates its absorption in the gastrointestinal tract.
For oral gavage administration in mice, a widely used and effective vehicle for this compound is a mixture of DMSO and corn oil[1]. Another reported formulation that achieves a higher solubility of at least 2.5 mg/mL is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2]. The choice of formulation may depend on the required dose and the specific experimental model.
Quantitative Data Summary
| Parameter | Value | Reference |
| Mechanism of Action | RORγt Inverse Agonist | [3] |
| Primary Target | Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) | [4] |
| Biological Effect | Inhibition of Th17 cell differentiation and IL-17 production | [4][5] |
| In Vivo Dosage (mice) | 10 mg/kg/day | [1] |
| Route of Administration | Oral Gavage | [1] |
| Reported Formulation 1 | Dissolved in DMSO and administered in corn oil | [1] |
| Reported Formulation 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Solubility ≥ 2.5 mg/mL) | [2] |
Signaling Pathway
This compound acts as an inverse agonist of RORγt, a master regulator of Th17 cell differentiation. In the nucleus, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including those encoding for the pro-inflammatory cytokines IL-17A and IL-17F. The binding of RORγt recruits co-activators, leading to histone modifications and transcriptional activation of these genes. This compound binds to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of co-repressors instead of co-activators. This leads to the inhibition of histone acetylation and methylation at the promoter regions of RORγt target genes, ultimately repressing their transcription and suppressing the Th17 inflammatory response[4].
References
- 1. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 5. RORγt represses Th17 cell IL-10 production to maintain their pathogenicity in inducing intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK805 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK805 is a potent and orally bioavailable inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3] By acting as an inverse agonist, this compound effectively suppresses the transcriptional activity of RORγt, leading to reduced production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[3][4] These application notes provide detailed protocols for the dissolution and use of this compound in cell culture-based assays.
Mechanism of Action
This compound selectively targets RORγt, a nuclear receptor crucial for the lineage determination of Th17 cells.[3][4] In its active state, RORγt binds to specific DNA response elements in the promoter regions of target genes, including IL17A and IL17F, and recruits coactivators to initiate transcription. This compound binds to the ligand-binding domain of RORγt, promoting a conformational change that favors the recruitment of corepressors over coactivators. This inhibition of RORγt-mediated transcription results in a significant reduction of Th17 cell differentiation and their effector functions.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK805 for the Inhibition of Th17 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a subset of CD4+ T helper cells integral to host defense against extracellular pathogens. However, their dysregulation is a key factor in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2] The differentiation and function of Th17 cells are critically dependent on the lineage-specific transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][3][4] GSK805 is a potent and orally bioavailable small molecule inhibitor of RORγt, which effectively suppresses Th17 cell differentiation and the production of their signature pro-inflammatory cytokine, IL-17A.[3][5][6][7] These application notes provide detailed protocols for the use of this compound to inhibit Th17 cells in both in vitro and in vivo research settings.
Mechanism of Action
This compound functions as a RORγt antagonist.[1][3] By binding to the ligand-binding domain of RORγt, it impedes the transcriptional activity of this key transcription factor.[4] This inhibition prevents the expression of genes essential for Th17 cell differentiation and function, most notably IL-17A, IL-17F, and IL-22.[3][4] The targeted action of this compound on RORγt makes it a selective inhibitor of the Th17 pathway.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory activities of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Comments | Reference |
| pIC50 (RORγ) | 8.4 | - | Biochemical assay. | [5][8] |
| pIC50 (Th17 differentiation) | >8.2 | CD4+ T cells | - | [5][8] |
| Effective Concentration | 0.5 µM | Naïve CD4+ T cells | Used for 4 days to inhibit IL-17 production during Th17 differentiation. | [3][5][8] |
| IC50 (IL-17A secretion) | 56 nM | Differentiated Th17 cells | - | [4] |
| IC50 (IL-17A production) | 92 nM | Differentiated Th17 cells | Delayed compound addition to previously polarized Th17 cells. | [4] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Animal Model | Dosage | Administration | Outcome | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg | Daily oral gavage | Ameliorated the severity of EAE. | [3][8] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 30 mg/kg | Oral gavage | Reduced IFNγ-IL-17+ and IFNγ+IL-17+ T cells in the CNS. | [5][8] |
| Citrobacter rodentium Infection | 10 mg/kg | Daily oral gavage | Reduced the frequency and total number of IL-17A- and IL-22-producing Th17 cells. | [9] |
| Il10-/- mice (spontaneous colitis) | 10 mg/kg | Daily oral gavage for 2 weeks | Reduced the frequency of IL-17A+ Th17 cells in colonic tissues. | [1][9] |
| CBir1 T cell transfer (colitis) | 10 mg/kg | Oral gavage for 2 weeks | Reduced the frequency of colonic CBir1-specific Th17 cells. | [9] |
Experimental Protocols
In Vitro Inhibition of Human Th17 Cell Differentiation
This protocol details the methodology for assessing the inhibitory effect of this compound on the differentiation of human naïve CD4+ T cells into Th17 cells.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
Recombinant human TGF-β1
-
Recombinant human IL-6
-
Recombinant human IL-23
-
Recombinant human IL-1β
-
96-well flat-bottom tissue culture plates
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fixable viability dye
-
Anti-human CD4 antibody (fluorochrome-conjugated)
-
Intracellular staining kit
-
Anti-human IL-17A antibody (fluorochrome-conjugated)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A or Monensin
-
ELISA kit for human IL-17A
Protocol Workflow:
Step-by-Step Procedure:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Isolate naïve CD4+ T cells (CD4+CD45RA+CD45RO-) from PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit according to the manufacturer's instructions.
-
-
Plate Coating:
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody at a concentration of 2-5 µg/mL in sterile PBS.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS.
-
-
Cell Culture and Treatment:
-
Resuspend the isolated naïve CD4+ T cells in complete RPMI medium at a concentration of 1 x 106 cells/mL.
-
Prepare serial dilutions of this compound in complete RPMI. A final concentration of 0.5 µM is a good starting point based on published data.[3][5][8] Include a DMSO vehicle control.
-
Prepare a Th17 polarizing cytokine cocktail containing:
-
Anti-human CD28 antibody (2 µg/mL)
-
TGF-β1 (5 ng/mL)
-
IL-6 (20 ng/mL)
-
IL-23 (20 ng/mL)
-
IL-1β (20 ng/mL)
-
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells of the anti-CD3 coated plate.
-
Add 50 µL of the cytokine cocktail to the wells.
-
Add 100 µL of the cell suspension (1 x 105 cells) to each well.
-
Incubate the plate for 4-6 days at 37°C in a humidified incubator with 5% CO₂.
-
-
Analysis of Th17 Differentiation:
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry:
-
On the final day of culture, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin).
-
Harvest the cells and stain with a fixable viability dye.
-
Perform surface staining for CD4.
-
Fix and permeabilize the cells using an intracellular staining kit.
-
Stain for intracellular IL-17A.
-
Analyze the cells by flow cytometry to determine the percentage of CD4+IL-17A+ cells.
-
-
ELISA for IL-17A Secretion:
-
Prior to restimulation for ICS, carefully collect the culture supernatant.
-
Measure the concentration of IL-17A in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
-
In Vivo Inhibition of Th17 Cells in a Murine Model of EAE
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80)
-
C57BL/6 mice
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin
-
Anesthesia
-
Equipment for oral gavage
-
Clinical scoring system for EAE
Protocol Workflow:
Step-by-Step Procedure:
-
EAE Induction:
-
On day 0, immunize C57BL/6 mice subcutaneously with an emulsion of MOG35-55 peptide in CFA containing Mycobacterium tuberculosis.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
This compound Treatment:
-
Monitoring and Evaluation:
-
Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and record their body weight.
-
Score the disease severity based on a standardized scale (e.g., 0-5).
-
-
Endpoint Analysis:
-
At the experimental endpoint, euthanize the mice and harvest tissues such as the brain, spinal cord, and spleen.
-
Isolate mononuclear cells from the central nervous system (CNS) and spleen.
-
Analyze the frequency of Th17 cells (CD4+IL-17A+) and other T cell subsets by flow cytometry as described in the in vitro protocol.
-
Concluding Remarks
This compound is a valuable research tool for investigating the role of the Th17 pathway in health and disease. Its specificity for RORγt allows for targeted inhibition of Th17 cell differentiation and function. The protocols outlined above provide a comprehensive guide for utilizing this compound in both cell culture and animal models to further elucidate the therapeutic potential of RORγt inhibition in autoimmune and inflammatory disorders. Researchers should always optimize concentrations and treatment regimens for their specific experimental systems.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | RORγt Inhibitor | TargetMol [targetmol.com]
- 7. ROR gamma-t-IN-1 | C23H18Cl2F3NO4S | CID 71285927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK805 Concentration for In Vitro Assays
Welcome to the technical support center for GSK805. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for your in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and CNS penetrant RORγt (Retinoic acid receptor-related orphan receptor gamma t) inhibitor. RORγt is a key transcription factor essential for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). By inhibiting RORγt, this compound effectively suppresses the Th17 cell transcriptional network, leading to a reduction in IL-17 production. This makes it a valuable tool for studying Th17-mediated autoimmune and inflammatory diseases.[1][2][3]
Q2: What is a recommended starting concentration for this compound in in vitro assays?
A2: A general starting concentration for this compound in cell-based assays is in the range of 0.1 µM to 1 µM. However, the optimal concentration is highly dependent on the specific cell type and the experimental endpoint. For example, a concentration of 0.5 µM has been shown to effectively inhibit IL-17 production in differentiating naive CD4+ T cells.[1] In the hepatic stellate cell line LX-2, 0.3 µM this compound was found to reduce alpha-smooth muscle actin expression.[4] It is strongly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM or higher).[5] To prepare the stock solution, sonication may be beneficial to ensure complete dissolution.[5] It is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. For long-term storage (up to 2 years), store the DMSO stock solution at -80°C. For short-term storage (up to 1 year), -20°C is suitable.[1]
Q4: What is the maximum recommended final DMSO concentration in cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity and other off-target effects.[3][6][7] The sensitivity to DMSO can be cell-line dependent, so it is best practice to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) in your experiments.[8]
Troubleshooting Guides
This section provides solutions to common problems you may encounter when using this compound in your in vitro experiments.
Problem 1: Low or No Efficacy of this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal effective concentration for your specific cell type and assay. |
| Compound Degradation | Ensure proper storage of this compound stock solutions at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| Incorrect Assay Window | Optimize the timing of this compound treatment and endpoint analysis. The effect of the inhibitor may be time-dependent. |
| Cell Health and Passage Number | Use healthy, low-passage cells for your experiments. High-passage cells may exhibit altered signaling pathways and responsiveness. |
| Reagent Quality | Verify the quality and activity of all reagents used in the assay, including cytokines and antibodies for Th17 differentiation. |
Problem 2: this compound Precipitation in Cell Culture Medium
| Potential Cause | Troubleshooting Step |
| High Final Concentration | The concentration of this compound may exceed its solubility limit in the aqueous culture medium. Determine the maximum soluble concentration in your specific medium.[9] |
| "Solvent Shock" | When diluting the DMSO stock solution, add it to the pre-warmed (37°C) culture medium drop-wise while gently vortexing or swirling to ensure rapid and even dispersion.[9] A serial dilution approach can also be beneficial. |
| Temperature Fluctuations | Ensure that all solutions (media, supplements, and this compound dilutions) are at the same temperature before mixing. Avoid rapid temperature changes.[9][10] |
| Media Composition | Components in the cell culture medium, such as salts and proteins, can affect compound solubility. If issues persist, consider using a different formulation of culture medium.[9][11] |
Problem 3: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of this compound may induce off-target effects leading to cell death. Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the cytotoxic concentration range for your cell line. |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is non-toxic for your cells (typically ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used.[3][6][7] |
| Contamination | Microscopically inspect your cell cultures for any signs of bacterial or fungal contamination, which can cause cell death. |
| Assay-Specific Effects | The observed effect may be a genuine biological consequence of RORγt inhibition in your specific cell model. |
Quantitative Data Summary
Table 1: In Vitro Effective Concentrations of this compound
| Cell Type | Assay | Effective Concentration | Reference |
| Naive CD4+ T cells | Th17 Differentiation (IL-17 production) | 0.5 µM | [1][12] |
| LX-2 (hepatic stellate cell line) | α-smooth muscle actin expression | 0.3 µM | [13] |
| Human Crohn's disease intestinal cells | Th17 cell frequency | 0.5 µM | [14] |
Table 2: IC50/pIC50 Values of this compound
| Target/Assay | Cell Line/System | Value | Reference |
| RORγ | Cell-based nuclear receptor reporter assay | pIC50 = 8.4 | [1] |
| Th17 cell differentiation | Not specified | pIC50 > 8.2 | [1] |
Experimental Protocols
Protocol 1: Th17 Differentiation Assay
This protocol is a general guideline for assessing the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
-
Cell Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using a negative selection kit.
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical starting concentration for a dose-response curve could be 1 µM, with 3- to 5-fold serial dilutions. Also, prepare a vehicle control with the corresponding DMSO concentration.
-
Cell Seeding and Differentiation:
-
Resuspend the isolated naive CD4+ T cells to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Add the Th17 polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-1β, IL-23) to the wells. The optimal cytokine concentrations should be predetermined.
-
Add the cell suspension to each well.
-
-
Incubation: Culture the cells for 4-6 days at 37°C in a humidified incubator with 5% CO₂.
-
Analysis:
-
ELISA: Collect the culture supernatants to measure the concentration of secreted IL-17A.
-
Flow Cytometry: Restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). Then, perform intracellular staining for IL-17A and analyze by flow cytometry.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general method for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a vehicle control in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | RORγt Inhibitor | TargetMol [targetmol.com]
- 6. btsjournals.com [btsjournals.com]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 12. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits alpha-smooth muscle expression and modulates liver inflammation without impairing the well-being of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
Potential GSK805 off-target effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK805, a potent and orally bioavailable RORγt inhibitor. The focus is on addressing potential off-target effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells. By inhibiting RORγt, this compound suppresses the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), which are heavily implicated in various autoimmune and inflammatory diseases.[1][2]
Q2: What are the known on-target effects of this compound in cellular and in vivo models?
A2: In preclinical studies, this compound has demonstrated several on-target effects consistent with RORγt inhibition:
-
Inhibition of Th17 Cell Differentiation: this compound effectively inhibits the differentiation of naive CD4+ T cells into Th17 cells.[1][3]
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Reduced IL-17 Production: Treatment with this compound leads to a significant decrease in the secretion of IL-17 from Th17 cells.[1][4]
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Amelioration of Autoimmune Disease Models: this compound has shown efficacy in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and in models of colitis.[1][4]
-
Selective Targeting of Th17 Cells over ILC3s: Studies have shown that transient inhibition of RORγt with this compound can selectively reduce Th17 cell responses while preserving the function of Group 3 Innate Lymphoid Cells (ILC3s), which are also RORγt-dependent and important for intestinal immunity.[4]
Q3: My experimental results are inconsistent with the expected phenotype of RORγt inhibition. Could off-target effects be the cause?
A3: While this compound is a potent RORγt inhibitor, it is possible that unexpected experimental outcomes could be due to off-target effects. Small molecule inhibitors can sometimes interact with other proteins, such as kinases or other nuclear receptors, leading to unintended biological consequences. To investigate this, it is recommended to perform a series of validation experiments as outlined in the troubleshooting guides below.
Q4: I am observing significant cell toxicity at concentrations expected to be selective for RORγt. What could be the reason?
A4: High levels of cytotoxicity could be due to several factors. The inhibitor may have potent off-target effects on proteins essential for cell survival. It is crucial to determine the lowest effective concentration that inhibits RORγt without causing excessive toxicity. Additionally, ensure that the vehicle (e.g., DMSO) concentration is not contributing to the observed toxicity.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes Not Attributable to RORγt Inhibition
If you observe cellular phenotypes that are not consistent with the known functions of RORγt, consider the following troubleshooting steps:
-
Validate with an Alternative RORγt Inhibitor: Use a structurally different RORγt inhibitor to see if the same phenotype is produced. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Perform a Rescue Experiment: If possible, transfect cells with a constitutively active form of a suspected off-target protein to see if the phenotype can be reversed.
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Conduct a Kinase Selectivity Profile: Since many inhibitors have off-target effects on kinases, screening this compound against a broad panel of kinases can identify potential off-target interactions.
-
Utilize Proteomics Approaches: Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify proteins that physically interact with this compound in a cellular context.
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
If the in vitro inhibitory concentration (e.g., IC50 in a biochemical assay) of this compound does not correlate with its activity in cellular assays, consider these points:
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Cell Permeability: Ensure that this compound is effectively entering your cells of interest.
-
Efflux Pumps: The target cells might express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove the compound. This can be tested by co-administering a known efflux pump inhibitor.
-
Compound Stability: Verify the stability of this compound in your cell culture medium over the time course of your experiment.
Data Presentation
Table 1: On-Target Potency of this compound
| Target | Assay Type | Value | Reference |
| RORγ | Biochemical | pIC50 = 8.4 | [3] |
| Th17 Cell Differentiation | Cellular | pIC50 > 8.2 | [3] |
Table 2: Example Data from a Kinase Selectivity Profile
The following table is a hypothetical representation of data from a kinase selectivity screen to illustrate how off-target kinase interactions for an inhibitor might be presented. Note: This is not actual data for this compound.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| RORγt (On-Target) | 98% | 40 |
| Kinase A | 75% | 250 |
| Kinase B | 52% | 800 |
| Kinase C | 15% | >10,000 |
| Kinase D | 5% | >10,000 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. A "hit" is defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).
-
Interpretation: A selective inhibitor will show a high percentage of inhibition for the intended target and minimal inhibition for other kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the cellular targets of this compound by measuring changes in protein thermal stability upon compound binding.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat with this compound or a vehicle control for a specified time.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of a specific protein remaining in the soluble fraction at each temperature can be quantified by Western blotting or mass spectrometry. A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates a direct interaction.
Visualizations
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying potential off-target effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
GSK805 Toxicity Assessment in Animal Models: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the toxicity of GSK805 in animal models. The content is structured to address common challenges and questions that may arise during preclinical safety studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and central nervous system (CNS) penetrant inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor for the differentiation of T helper 17 (Th17) cells, which are crucial mediators of inflammation.[1][2] By inhibiting RORγt, this compound suppresses the Th17 pathway and the production of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.
Q2: What are the known toxicities of this compound in animal models?
A2: The primary reported toxicity of this compound in animal models is hepatotoxicity, as evidenced by elevated liver enzymes. In a study using male BALB/c mice with cholestatic liver disease, daily oral administration of this compound resulted in significantly increased plasma levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[3] However, in the same study, levels of glutamate (B1630785) dehydrogenase, alkaline phosphatase, and bilirubin (B190676) were not substantially increased.[3] It's important to note that despite the elevated liver enzymes, the animals did not show signs of distress, and there were no significant reductions in body weight, burrowing activity, or nesting behavior.[3]
Q3: Are there any potential class-specific adverse effects associated with RORγt inhibitors?
A3: Yes, chronic inhibition of RORγt may pose potential safety risks. Genetic deficiency in both RORγ and RORγt in mice has been associated with thymic alterations and an increased risk of T-cell lymphoma development. Therefore, sustained pharmacological inhibition of RORγt could theoretically carry similar risks, which should be monitored in long-term toxicity studies.
Q4: In which animal models has this compound been evaluated?
A4: this compound has been studied in various mouse models to assess its efficacy in inflammatory and autoimmune conditions. These include:
-
Male BALB/c mice in a bile duct ligation model of cholestatic liver disease.[3]
-
C57BL/6 mice in an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis.
-
Il10-/- and Rag1-/- mice in models of intestinal inflammation.[2]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the toxicity assessment of this compound in animal models.
| Observed Issue | Potential Cause | Recommended Action |
| Elevated Liver Enzymes (AST/ALT) | Hepatotoxicity is a known potential side effect of this compound.[3] | 1. Confirm the dose and administration route.2. Collect blood samples at multiple time points to assess the kinetics of enzyme elevation.3. Perform histopathological analysis of liver tissue to evaluate for hepatocellular injury, inflammation, or other abnormalities.4. Consider dose-reduction studies to determine a no-observed-adverse-effect level (NOAEL). |
| Unexpected Animal Mortality | While not prominently reported in the available literature for this compound, unexpected mortality can occur in any toxicology study. | 1. Perform a thorough necropsy to identify the cause of death.2. Review the dosing procedure to rule out administration errors.3. Assess for signs of severe immune suppression, which could lead to opportunistic infections, a theoretical risk with RORγt inhibitors. |
| Weight Loss or Reduced Activity | This compound did not cause significant weight loss or behavioral changes in a cholestatic mouse model.[3] However, these can be general signs of toxicity. | 1. Increase the frequency of animal monitoring.2. Ensure proper hydration and nutrition.3. Evaluate for other signs of distress or organ-specific toxicity. |
| Inconsistent Results Between Studies | Differences in animal strains, disease models, dosing vehicles, or experimental protocols can lead to variability. | 1. Standardize experimental protocols across all studies.2. Ensure the formulation of this compound is consistent and stable.3. Consider the potential impact of the disease model on the drug's toxicity profile. |
Quantitative Data Summary
The following table summarizes the key quantitative data related to the toxicity assessment of this compound in animal models.
| Parameter | Animal Model | Dose | Observation | Reference |
| Liver Enzymes | Male BALB/c Mice (Cholestatic Model) | Not specified in abstract | Significant increase in AST and ALT | [3] |
| Behavioral Assessment | Male BALB/c Mice (Cholestatic Model) | Not specified in abstract | No increase in animal distress score, no substantial reduction in body weight, burrowing, or nesting behavior | [3] |
| Efficacy Dose (EAE Model) | C57BL/6 Mice | 10 mg/kg and 30 mg/kg (oral) | Amelioration of EAE severity | |
| Efficacy Dose (Intestinal Inflammation) | Il10-/- and Rag1-/- Mice | 10 mg/kg/day (oral gavage) | Therapeutic benefit in colitis models | [2] |
Experimental Protocols
General Protocol for a 14-Day Repeat-Dose Oral Toxicity Study in Mice
-
Animal Selection: Use a scientifically appropriate mouse strain (e.g., C57BL/6 or BALB/c), with an equal number of male and female animals per group.
-
Acclimatization: Allow animals to acclimate to the facility for at least 7 days before the start of the study.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., corn oil with DMSO).[2] Prepare fresh formulations as required based on stability data.
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, and high). Dose selection should be based on preliminary dose-range finding studies.
-
Administration: Administer this compound or vehicle orally (e.g., by gavage) once daily for 14 consecutive days.
-
Clinical Observations: Conduct and record clinical observations at least once daily. Note any changes in behavior, appearance, or signs of toxicity.
-
Body Weight: Record the body weight of each animal prior to dosing and at least twice weekly throughout the study.
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Food Consumption: Measure food consumption weekly for each cage.
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Clinical Pathology: At the end of the 14-day treatment period, collect blood samples for hematology and clinical chemistry analysis, including a full liver panel (AST, ALT, ALP, bilirubin).
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve all major organs and tissues for histopathological examination. Pay close attention to the liver and lymphoid tissues.
Visualizations
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
GSK805 In Vivo Efficacy: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK805 in in vivo efficacy studies. This compound is an orally active and CNS penetrant RORγt (Retinoid-related orphan receptor gamma t) inhibitor.[1] It functions by inhibiting the transcriptional network of T helper 17 (Th17) cells, which are implicated in various inflammatory and autoimmune diseases.[2][3]
I. Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| 1. Lack of Efficacy (No significant difference between vehicle and this compound-treated groups) | a. Suboptimal Dosing or Formulation: Incorrect dose, poor solubility, or instability of the compound in the chosen vehicle. | i. Dose-Response Study: Perform a pilot study with a range of doses (e.g., 10 mg/kg, 30 mg/kg) to determine the optimal therapeutic concentration.[1][2] ii. Formulation Check: this compound has been successfully administered as a solution in DMSO, further diluted in corn oil for oral gavage. Ensure the compound is fully dissolved. Consider particle size reduction or use of solubilizing agents if solubility issues persist. iii. Route of Administration: Oral gavage is the validated route for this compound.[2][4] Ensure proper technique to guarantee delivery to the stomach. |
| b. Inappropriate Animal Model: The chosen model may not be dependent on the RORγt/Th17 pathway. | i. Model Validation: Confirm that the disease model is appropriate. For example, this compound has shown efficacy in models of experimental autoimmune encephalomyelitis (EAE), necrotizing enterocolitis, and inflammatory bowel disease.[2][5] ii. Literature Review: Thoroughly review literature to ensure the selected model has demonstrated responsiveness to Th17-targeted therapies.[6][7] | |
| c. Pharmacokinetic (PK) Issues: Poor absorption, rapid metabolism, or rapid clearance of the drug, leading to insufficient exposure at the target site. | i. PK/PD Studies: Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to measure drug concentration in plasma and tissue over time and correlate it with target engagement (e.g., reduction of IL-17A). ii. Dosing Frequency: Published studies have used once-daily oral administration.[1][4] Depending on PK data, the frequency might need adjustment. | |
| 2. Unexpected Toxicity or Adverse Effects (e.g., weight loss, behavioral changes) | a. Off-Target Effects: The compound may be interacting with unintended biological targets. | i. Lower the Dose: Reduce the administered dose to see if adverse effects diminish while maintaining efficacy. ii. Monitor Animal Well-being: In a study on cholestatic liver disease, this compound did not increase an animal distress score or significantly reduce body weight, burrowing, or nesting behavior.[8] However, it did increase AST and ALT levels.[8] Closely monitor liver enzymes and other health parameters.[8] |
| b. Vehicle Toxicity: The delivery vehicle (e.g., DMSO, corn oil) may be causing adverse effects at the administered volume or concentration. | i. Vehicle-Only Control: Ensure a proper vehicle-only control group is included to isolate the effects of the vehicle from the effects of this compound. ii. Alternative Vehicles: If vehicle toxicity is suspected, explore alternative, well-tolerated formulation vehicles. | |
| 3. High Variability in Results | a. Inconsistent Dosing Technique: Improper oral gavage technique can lead to inconsistent delivery of the compound. | i. Standardize Procedures: Ensure all personnel are thoroughly trained on the administration technique to minimize variability. |
| b. Biological Variables: Age, sex, and microbiome of the animals can influence immune responses and drug metabolism. | i. Control Variables: Use age- and sex-matched animals. Be aware that even the gender of the handler can induce stress and affect outcomes. House animals under standardized conditions to minimize microbiome variations. | |
| c. Insufficient Sample Size: Small group sizes may not have enough statistical power to detect a true effect. | i. Power Analysis: Perform a power analysis during the experimental design phase to determine the appropriate number of animals per group. |
II. Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action for this compound? A1: this compound is a small-molecule inhibitor of RORγt.[1][3] RORγt is a key transcription factor for the differentiation of Th17 cells.[3] By inhibiting RORγt, this compound suppresses the Th17 transcriptional network, leading to reduced production of pro-inflammatory cytokines like IL-17A and IL-22.[2][4]
-
Q2: What is a typical effective dose and administration route for this compound in mice? A2: In published studies, this compound has been shown to be effective when administered orally (p.o.) once daily at doses of 10 mg/kg and 30 mg/kg.[1][2][4]
-
Q3: How should I prepare this compound for oral administration? A3: A common method is to dissolve this compound in DMSO and then dilute it in corn oil for administration by oral gavage.[4] It is critical to ensure the compound is fully dissolved before administration.
-
Q4: In which disease models has this compound shown efficacy? A4: this compound has demonstrated in vivo efficacy in several preclinical models of inflammation and autoimmunity, including:
-
Q5: What are the expected pharmacodynamic effects of this compound treatment? A5: Successful treatment with this compound should lead to a reduction in the frequency and number of IL-17A and IL-22-producing Th17 cells in the target tissues (e.g., colon lamina propria, central nervous system) and draining lymph nodes.[2][4] This can be measured by techniques like intracellular cytokine staining followed by flow cytometry.
-
Q6: Does this compound affect other immune cell populations? A6: Studies have shown that this compound is selective for Th17 cells. It did not significantly alter the frequency of IFN-γ+ (Th1) T cells or TNF-α+ T cells.[2][4] It also did not affect the numbers of IL-17A or IL-22-producing Type 3 Innate Lymphoid Cells (ILC3s).[4]
III. Experimental Protocols & Data
This protocol is adapted from methodologies used in studies of intestinal inflammation.[4]
-
Animal Model: Use an appropriate mouse model for colitis, such as Il10 knockout mice or the Citrobacter rodentium infection model in C57BL/6 mice.
-
Groups:
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Group 1: Vehicle Control (e.g., DMSO in corn oil), administered orally.
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Group 2: this compound (10 mg/kg), administered orally.
-
-
Compound Preparation:
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Prepare a stock solution of this compound in DMSO.
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For daily dosing, dilute the stock solution in corn oil to the final concentration of 10 mg/kg, assuming a dosing volume of 100-200 µL per mouse.
-
Prepare fresh daily.
-
-
Administration:
-
Administer the vehicle or this compound solution once daily via oral gavage.
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Begin treatment at the time of disease induction or at the onset of clinical signs, depending on the study's objective (prophylactic vs. therapeutic).
-
-
Monitoring:
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Monitor animal weight and clinical signs of colitis (e.g., stool consistency, rectal bleeding) daily.
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At the study endpoint, collect relevant tissues such as colon, mesenteric lymph nodes, and spleen.
-
-
Pharmacodynamic Analysis:
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Isolate lamina propria lymphocytes from the colon.
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Restimulate cells ex vivo (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
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Perform intracellular cytokine staining for IL-17A, IL-22, and IFN-γ and analyze by flow cytometry to determine the frequency of Th17 and Th1 cells.
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| Treatment Group | Dose (mg/kg, p.o.) | Change in Body Weight (%) | Histological Score (Colon) | IL-17A+ CD4+ T-cells in Colon (%) |
| Vehicle Control | 0 | -15.2 ± 2.5 | 8.5 ± 1.2 | 4.1 ± 0.8 |
| This compound | 10 | -5.1 ± 1.8 | 3.2 ± 0.7 | 1.5 ± 0.4 |
IV. Visualizations: Pathways and Workflows
Caption: Mechanism of action of this compound on the RORγt signaling pathway in Th17 cells.
Caption: General experimental workflow for an in vivo efficacy study with this compound.
Caption: A logical flowchart for troubleshooting a lack of efficacy in this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. This compound inhibits alpha-smooth muscle expression and modulates liver inflammation without impairing the well-being of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK805 Activity Assessment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the activity of GSK805, a potent and orally bioavailable RORγt inhibitor, in cell culture experiments.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3][4] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a suppression of the Th17 cell transcriptional network.[3] This ultimately results in reduced IL-17 production and amelioration of Th17-mediated inflammation.[3][5]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in immunology and drug discovery research to:
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Investigate the role of RORγt and Th17 cells in various inflammatory and autoimmune diseases.[4]
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Evaluate the therapeutic potential of RORγt inhibition in preclinical models of diseases such as psoriasis, multiple sclerosis (as modeled by Experimental Autoimmune Encephalomyelitis - EAE), and inflammatory bowel disease.[3][4][5]
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Serve as a reference compound in the development of new RORγt inhibitors.
Q3: What cell types are suitable for assessing this compound activity?
A3: The most relevant cell types for assessing this compound activity are those that express RORγt and are involved in the Th17 signaling pathway. These include:
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Primary Murine Naïve CD4+ T cells: These can be differentiated into Th17 cells in vitro.[3]
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Human Peripheral Blood Mononuclear Cells (PBMCs): Specifically, purified naïve or memory CD4+ T cells can be used for Th17 differentiation assays.[6]
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Cell lines: Reporter cell lines engineered to express RORγt and a luciferase reporter gene under the control of a RORγt-responsive promoter are commonly used for initial screening and potency determination.[3]
Q4: What is a typical effective concentration of this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell type and assay. However, published studies have shown significant inhibition of Th17 cell responses at concentrations ranging from 0.3 µM to 0.5 µM.[3][7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] The stock solution should be stored at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Experimental Protocols
Protocol 1: In Vitro Th17 Differentiation and Intracellular Cytokine Staining
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the subsequent measurement of IL-17 production to assess the inhibitory activity of this compound.
Methodology:
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice (e.g., C57BL/6) using a negative selection kit.
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Cell Culture and Differentiation:
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Plate the isolated naïve CD4+ T cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies.
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Culture the cells in a Th17-polarizing cytokine cocktail (e.g., IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4).
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Add this compound at various concentrations (e.g., 0.01 µM to 1 µM) or a vehicle control (DMSO) to the respective wells.
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Incubate the cells for 3-4 days at 37°C and 5% CO2.[3]
-
-
Restimulation and Intracellular Staining:
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On the final day of culture, restimulate the cells for 4-6 hours with phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
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Harvest the cells and stain for surface markers (e.g., CD4).
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Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular cytokines, specifically IL-17A and IFN-γ, using fluorescently labeled antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD4+ T cell population and analyze the percentage of IL-17A+ and IFN-γ+ cells.
-
The activity of this compound is determined by the reduction in the percentage of IL-17A+ cells in the treated samples compared to the vehicle control.
-
Protocol 2: RORγt Reporter Gene Assay
This assay is used to quantify the direct inhibitory effect of this compound on RORγt-mediated transcription.
Methodology:
-
Cell Line: Use a suitable host cell line (e.g., HEK293T) co-transfected with two plasmids:
-
An expression vector for RORγt.
-
A reporter plasmid containing a luciferase gene driven by a promoter with RORγt response elements.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each this compound concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
-
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in Th17 Differentiation Assays
| Problem | Possible Cause | Recommended Solution |
| Low Th17 differentiation efficiency in the control group. | Suboptimal cytokine concentrations. | Titrate the concentrations of IL-6 and TGF-β. Ensure the bioactivity of the cytokines. |
| Poor quality of naïve CD4+ T cells. | Ensure high purity (>95%) of the isolated naïve CD4+ T cells. Use fresh cells whenever possible. | |
| Contamination of cell culture. | Maintain sterile technique. Regularly test for mycoplasma contamination.[9] | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure proper cell mixing before plating. Use a multichannel pipette for consistency. |
| Edge effects in the plate. | Avoid using the outer wells of the plate. Fill the outer wells with sterile PBS to maintain humidity. | |
| This compound shows no inhibitory effect. | Incorrect compound concentration. | Verify the stock solution concentration. Prepare fresh dilutions for each experiment. |
| Compound degradation. | Store the this compound stock solution properly at -20°C or -80°C and protect it from light. | |
| Insufficient incubation time. | Ensure the cells are incubated with this compound for the entire differentiation period (3-4 days). |
Table 2: Troubleshooting RORγt Reporter Gene Assays
| Problem | Possible Cause | Recommended Solution |
| Low luciferase signal in the control group. | Low transfection efficiency. | Optimize the transfection protocol (e.g., DNA-to-reagent ratio, cell density). |
| Inactive luciferase reagent. | Use a fresh or properly stored luciferase assay reagent. | |
| High background signal. | Promoter leakiness. | Use a reporter plasmid with a minimal promoter. |
| Cell lysis issues. | Ensure complete cell lysis before adding the luciferase substrate. | |
| Inconsistent IC50 values. | Inaccurate serial dilutions. | Use calibrated pipettes and perform serial dilutions carefully. |
| Cell passage number. | Use cells within a consistent and low passage number range.[9] |
Data Presentation
Table 3: Example Data Summary for this compound Activity
| Assay | Readout | This compound IC50 / EC50 | Vehicle Control (0.1% DMSO) | Reference Compound (e.g., TMP778) |
| RORγt Reporter Assay | Luciferase Activity | 15 nM | 100% Activity | 50 nM |
| Th17 Differentiation | % IL-17A+ Cells | 100 nM | 45% | 300 nM |
| IL-17A ELISA | IL-17A Concentration (pg/mL) | 85 nM | 2500 pg/mL | 250 nM |
Note: The values presented in this table are for illustrative purposes only and may not reflect actual experimental results.
Visualizations
Caption: this compound inhibits the RORγt signaling pathway.
Caption: Workflow for assessing this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound inhibits alpha-smooth muscle expression and modulates liver inflammation without impairing the well-being of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
GSK805 Stability in Long-Term Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of GSK805 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage and handling of this RORγt inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. Recommendations for both solid compound and solutions are summarized below.
Q2: How long can I store this compound stock solutions?
A2: The stability of this compound stock solutions depends on the storage temperature. For optimal results, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO can be stored for up to 1 year at -80°C and for 1 month at -20°C.[1]
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: If precipitation is observed after thawing, it is recommended to warm the solution gently and use sonication to aid in redissolution.[2] To prevent precipitation, ensure that the solvent, such as DMSO, is fresh and not moisture-absorbent, as this can reduce solubility.[1]
Q4: Can I store working solutions for in vivo or in vitro experiments?
A4: It is highly recommended to prepare working solutions for both in vivo and in vitro experiments fresh on the same day of use to ensure reliable experimental outcomes.[2] Long-term storage of diluted working solutions is not advised as it may compromise the compound's stability and efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh working solutions for each experiment.[2]2. Aliquot stock solutions to minimize freeze-thaw cycles.[1]3. Verify the age and storage conditions of your stock solution against the recommended guidelines. |
| Reduced potency of this compound in cell-based assays. | 1. Improper storage of stock solution.2. Degradation due to prolonged exposure to light or non-optimal temperatures. | 1. Ensure stock solutions are stored at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month).[1]2. Protect solutions from light. 3. Perform a quality control check of your compound. |
| Precipitation in in vivo formulation. | The formulation components are not fully solubilized. | 1. When preparing formulations (e.g., with PEG300, Tween-80, and saline), ensure each solvent is added sequentially and mixed thoroughly.[2]2. If precipitation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[2] |
Quantitative Data Summary
The following tables summarize the recommended storage conditions and stability periods for this compound in both solid and solution forms based on information from suppliers.
Table 1: this compound Powder Storage Recommendations
| Storage Temperature | Duration |
| -20°C | 3 years[1] |
Table 2: this compound Stock Solution (in DMSO) Storage Recommendations
| Storage Temperature | Duration |
| -80°C | 1 year[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Preparation: Allow the this compound solid and fresh, anhydrous DMSO to equilibrate to room temperature before opening the vials to prevent moisture absorption.[3]
-
Dissolution: Add the appropriate volume of DMSO to the this compound vial to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM solution from 53.24 mg of this compound (MW: 532.36 g/mol ), add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[1]
Protocol 2: Preparation of In Vivo Working Solution
This protocol provides an example for preparing a 1 mL working solution.
-
Initial Mixture: To 400 µL of PEG300, add 100 µL of a 25.0 mg/mL this compound stock solution in DMSO and mix thoroughly.[2]
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.[2]
-
Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL.[2]
-
Usage: Use the freshly prepared working solution on the same day for in vivo experiments.[2]
Visualizations
References
Minimizing GSK805 variability in experimental results
Welcome to the technical support center for GSK805. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experimental results when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and CNS penetrant inhibitor of Retinoid-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[2][3] this compound works by antagonizing the transcriptional activity of RORγt, which in turn suppresses the expression of Th17 signature cytokines, such as IL-17A and IL-22.[2][4] This mechanism makes this compound a valuable tool for studying Th17-mediated inflammatory and autoimmune diseases.[3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For in vitro assays, aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Q3: In what solvents can this compound be dissolved?
A3: this compound is soluble in DMSO. For in vivo studies, a common vehicle formulation involves dissolving this compound in DMSO and then further diluting with agents like PEG300, Tween-80, and saline to ensure bioavailability and minimize toxicity.[1] One protocol suggests adding 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline.[1]
Troubleshooting Guide
Issue 1: High Variability Between Experimental Replicates
High variability in results can be frustrating and can compromise the integrity of your data. Here are some common causes and solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant differences between wells or tubes.
-
Cell Plating Inconsistency: Uneven cell distribution in multi-well plates is a common source of variability.
-
Reagent Instability: Improperly stored or prepared reagents can lead to inconsistent activity.
Issue 2: Lower than Expected Potency or Efficacy
If this compound is not producing the expected inhibitory effect, consider the following factors:
-
Incorrect Dosing or Concentration: The effective concentration of this compound can vary between cell types and experimental models.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific system. Published effective concentrations for in vitro Th17 differentiation assays are around 0.5 μM.[2] For in vivo mouse models of EAE and intestinal inflammation, oral doses of 10 mg/kg/day have been shown to be effective.[2][4]
-
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Solution: Review your storage and handling procedures.[5] Use a fresh aliquot of this compound from a properly stored stock.
-
-
Suboptimal Assay Conditions: The experimental conditions may not be optimal for observing the effects of this compound.
-
Solution: Ensure that the timing of this compound treatment and the assay endpoint are appropriate for the biological question being asked. For example, in Th17 differentiation assays, this compound is typically added at the time of T-cell activation.[2]
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type | Parameter Measured | Effective Concentration (IC50/pIC50) | Reference |
| RORγt Inhibition | - | RORγt-dependent transactivation | pIC50 = 8.4 | [1] |
| Th17 Differentiation | Naïve CD4+ T cells | IL-17 Production | pIC50 > 8.2 | [1] |
| Th17 Differentiation | Naïve CD4+ T cells | IL-17 Production | 0.5 µM showed significant inhibition | [2] |
| Hepatic Stellate Cell Activation | LX-2 cells | Alpha-smooth muscle actin expression | 0.3 µM reduced expression | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosage | Route of Administration | Key Findings | Reference |
| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg/day | Oral | Ameliorated disease severity, inhibited Th17 responses in the CNS | [2] |
| Il10-/- Mice | Spontaneous Colonic Inflammation | 10 mg/kg/day | Oral | Reduced frequency of IL-17A+ Th17 cells, reduced signs of inflammation | [4] |
| Rag1-/- Mice | CBir1 T cell transfer model of colitis | 10 mg/kg/day | Oral | Reduced frequency of colonic CBir1-specific Th17 cells | [4] |
| BALB/c Mice | Bile Duct Ligation (Cholestatic Liver Disease) | Not Specified | Oral | Modulated liver inflammation | [9] |
| Neonatal Mice | Necrotizing Enterocolitis (NEC) | 10 µg/g | Oral | Alleviated intestinal inflammation, reduced IL-17A release | [10] |
Experimental Protocols
Protocol 1: In Vitro Th17 Cell Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.
Methodology:
-
Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice.
-
Activate the T cells with anti-CD3 and anti-CD28 antibodies under Th17 polarizing conditions. This typically includes the addition of TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4.
-
Add this compound (e.g., at a concentration of 0.5 μM) or a vehicle control (DMSO) to the cell culture at the time of activation.[2]
-
Culture the cells for 4 days.
-
On day 4, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Perform intracellular cytokine staining for IL-17A and IFN-γ.
-
Analyze the percentage of IL-17A+ and IFN-γ+ cells by flow cytometry.
Protocol 2: In Vivo EAE Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.
Methodology:
-
Induce EAE in C57BL/6 mice by immunizing with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Begin daily oral administration of this compound (e.g., 10 mg/kg) or a vehicle control starting from day 0 (the day of immunization).[2]
-
Monitor the mice daily for clinical signs of EAE and score them on a standardized scale.
-
At a predetermined endpoint (e.g., day 14), isolate mononuclear cells from the central nervous system (CNS).
-
Analyze the frequency of Th17 cells (IL-17A+) and other T cell subsets in the CNS by flow cytometry.
Visualizations
Caption: RORγt signaling pathway in Th17 cell differentiation and the inhibitory action of this compound.
Caption: A generalized workflow for conducting in vitro experiments with this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability through the ages: the GSK experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. This compound inhibits alpha-smooth muscle expression and modulates liver inflammation without impairing the well-being of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: GSK805 Vehicle Control for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GSK805 as a vehicle control in in vivo studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound and its vehicle control.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - Incorrect order of solvent addition.- Low quality or old solvents (e.g., DMSO can absorb moisture).- Temperature fluctuations. | - Follow the recommended sequential order of solvent addition, ensuring the compound is fully dissolved in the initial solvent before adding subsequent components.[1]- Use fresh, high-quality solvents.[1]- Gentle warming and sonication can help in redissolving the compound.[1]- Prepare the formulation fresh before each use.[2] |
| Phase separation of the vehicle emulsion | - Inadequate mixing.- Incorrect ratios of components. | - Vortex thoroughly after the addition of each component to ensure a homogenous mixture.[1]- Strictly adhere to the validated formulation ratios. |
| Animal distress or adverse reactions post-administration (e.g., lethargy, ruffled fur) | - High concentration of DMSO or other vehicle components.- Irritation caused by the vehicle components.[3]- Rapid administration. | - If toxicity is suspected, consider reducing the concentration of DMSO in the vehicle. A formulation with 2% DMSO has been suggested for sensitive models.[3]- Administer the formulation slowly and carefully to minimize irritation.- Closely monitor the animals post-dosing. If adverse effects persist, reassess the vehicle composition and dosing volume. |
| Difficulty in oral gavage administration | - Incorrect technique.- Stress to the animal. | - Ensure proper training in oral gavage techniques to prevent injury to the esophagus or accidental administration into the trachea.[4]- Alternative, less stressful methods like micropipette-guided drug administration (MDA) can be considered.[5][6] |
| Variability in experimental results between batches | - Inconsistent formulation preparation.- Instability of the prepared formulation. | - Prepare a fresh stock solution and formulation for each experiment to ensure consistency.[2]- Ensure the final formulation is a clear solution or a homogenous suspension before administration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound for oral administration in mice?
A1: A commonly used vehicle for this compound for oral administration in mice consists of a mixture of DMSO, PEG300, Tween-80, and saline or corn oil. A specific formulation that has been reported is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a this compound concentration of at least 2.5 mg/mL.[2][3] Another reported vehicle is 1% DMSO in CMC-Na.[7]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and orally bioavailable inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[8] RORγt is a key transcription factor for the differentiation and function of T helper 17 (Th17) cells, which are critical in the pathogenesis of many autoimmune and inflammatory diseases.[9][10] By inhibiting RORγt, this compound suppresses the Th17 pathway and the production of pro-inflammatory cytokines like IL-17A.[9]
Q3: What are the known effects of the vehicle components (DMSO, PEG300, Tween-80) on animals?
A3: While generally considered safe at appropriate concentrations, vehicle components can have their own biological effects.
-
DMSO : Can have pleiotropic effects and may cause skin irritation.[11][12] High concentrations can lead to toxicity.[13][14]
-
PEG300 : Generally has low toxicity but high doses administered intraperitoneally have been associated with adverse effects in mice.[15]
-
Tween-80 : Can cause irritation, particularly in the respiratory system if administered intratracheally.[3] It has also been shown to decrease locomotor activity at high concentrations.[16]
It is crucial to include a vehicle-only control group in your study to differentiate the effects of the compound from those of the vehicle.[3]
Q4: How should this compound and its formulated vehicle be stored?
A4: this compound powder should be stored at -20°C for long-term stability.[2] Stock solutions in DMSO are typically stored at -80°C.[2] It is highly recommended to prepare the final working solution for in vivo experiments freshly on the day of use to ensure its stability and prevent precipitation.[2]
Q5: Does this compound affect other immune cells besides Th17 cells?
A5: Studies have shown that this compound can selectively reduce the frequency of Th17 cells without significantly affecting group 3 innate lymphoid cells (ILC3s) in the context of intestinal inflammation.[17] However, in a model of necrotizing enterocolitis, this compound was found to decrease ILC3 numbers.[7] It is important to assess the impact of this compound on various immune cell populations within the specific experimental model being used.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in preclinical models.
Table 1: Effect of this compound on Immune Cell Populations in a Mouse Model of Intestinal Inflammation [17]
| Cell Type | Treatment Group | Mean Frequency (%) | Change from Vehicle |
| IL-17A+ Th17 cells (cLP) | Vehicle | ~1.5 | - |
| This compound (10 mg/kg/day, p.o.) | ~0.5 | ↓ ~67% | |
| IL-22+ Th17 cells (cLP) | Vehicle | ~1.2 | - |
| This compound (10 mg/kg/day, p.o.) | ~0.4 | ↓ ~67% | |
| IL-17A+ ILC3 (cLP) | Vehicle | ~3.0 | - |
| This compound (10 mg/kg/day, p.o.) | ~3.0 | No significant change | |
| IL-22+ ILC3 (cLP) | Vehicle | ~10.0 | - |
| This compound (10 mg/kg/day, p.o.) | ~10.0 | No significant change | |
| cLP: colonic lamina propria; p.o.: oral gavage |
Table 2: Effect of this compound on Clinical Score in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE) [8]
| Treatment Group | Mean Clinical Score (at peak) | Change from Control |
| Control | ~3.5 | - |
| This compound (10 mg/kg, p.o. daily) | ~1.5 | ↓ ~57% |
| Clinical scores are graded on a scale of 0-5, where 0 is no disease and 5 is moribund. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the tube.
-
Vortex the mixture thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly. The final formulation should be a clear solution. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[1]
-
For the vehicle control group, prepare the same formulation without this compound by adding 100 µL of DMSO instead of the this compound stock solution.
Protocol 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol provides a general workflow for inducing EAE in C57BL/6 mice, a common model for studying Th17-mediated autoimmunity.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA. A typical concentration is 1-2 mg/mL of MOG35-55.
-
Anesthetize the mice.
-
Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank.[18]
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
Administer 100-200 ng of PTX in PBS via intraperitoneal (i.p.) injection on the day of immunization and again 48 hours later.[19]
-
-
Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.[19]
-
Record body weight and clinical score for each mouse. The clinical scoring is typically as follows:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
-
Treatment:
-
Begin administration of this compound or vehicle control according to the study design. For prophylactic treatment, administration can start on day 0.[8]
-
Visualizations
RORγt Signaling Pathway in Th17 Differentiation
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study of this compound in an EAE Mouse Model
Caption: Experimental workflow for evaluating this compound efficacy in a mouse model of EAE.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. Researchers [rodentmda.ch]
- 6. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 10. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. Adverse reactions of dimethyl sulfoxide in humans: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]
Assessing GSK805 impact on animal well-being
Technical Support Center: GSK805
This guide provides technical support for researchers and drug development professionals on the use of this compound, an orally active RORγt inhibitor, with a focus on assessing its impact on animal well-being during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, orally bioavailable, and CNS penetrant small molecule inhibitor of the Retinoid-associated orphan receptor gamma t (RORγt).[1][2][3] RORγt is a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][4] By inhibiting RORγt, this compound blocks the Th17 cell transcriptional network, leading to reduced production of pro-inflammatory cytokines like IL-17.[1][4] This makes it a promising therapeutic candidate for Th17-mediated autoimmune and inflammatory diseases.[1]
Q2: In what animal models has this compound been tested? A2: this compound has been evaluated in several mouse models of inflammation and autoimmunity. These include experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, models of intestinal inflammation such as colitis, and cholestatic liver disease induced by bile duct ligation.[1][5][6]
Q3: What is the general impact of this compound on animal well-being based on published studies? A3: Studies have shown that this compound can be administered without substantially impairing general animal well-being. Specifically, in a study on cholestatic liver disease in mice, daily oral administration of this compound did not increase animal distress scores or significantly reduce body weight, burrowing activity, or nesting behavior.[5] This suggests that the compound is generally well-tolerated at therapeutic doses.[5]
Q4: Are there any known adverse effects or toxicities associated with this compound in animals? A4: While generally well-tolerated, some effects have been noted. In a study using bile duct-ligated mice, this compound treatment was associated with significantly increased activity of the liver enzymes aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) in the blood. However, levels of glutamate (B1630785) dehydrogenase, alkaline phosphatase, and bilirubin (B190676) were not substantially increased.[5] Researchers should include liver function monitoring in their study designs.
Q5: What is the recommended dose and route of administration for this compound in mice? A5: In published mouse studies, this compound is typically administered orally (p.o.) once daily. Efficacious doses have ranged from 10 mg/kg to 30 mg/kg.[1][2][6] The compound is often dissolved in DMSO and then suspended in a vehicle like corn oil for oral gavage.[6]
Troubleshooting Guide
Issue: Unexpected weight loss or reduced food intake in study animals.
-
Possible Cause: While one study reported no substantial body weight reduction, individual animal responses can vary depending on the model, strain, and experimental stressors.[5] Higher doses or prolonged treatment might affect appetite or cause metabolic changes.
-
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check all dose calculations, stock solution concentrations, and administration volumes.
-
Monitor Closely: Implement daily body weight and food intake measurements.
-
Assess Animal Behavior: Observe for other signs of distress such as lethargy, piloerection, or hunched posture.
-
Consider Supportive Care: Provide nutritional supplements or softened, palatable food if weight loss exceeds pre-defined humane endpoint criteria (e.g., >15-20% of baseline).
-
Evaluate Vehicle Effects: Ensure the vehicle control group is not showing similar effects. The vehicle itself (e.g., DMSO/corn oil) can sometimes cause mild gastrointestinal upset.[6]
-
Issue: Elevated liver enzymes (AST/ALT) in terminal blood samples.
-
Possible Cause: this compound has been shown to cause an increase in AST and ALT, suggesting a degree of hepatotoxicity.[5] This may be an on-target or off-target effect of the compound.
-
Troubleshooting Steps:
-
Perform Histopathology: Conduct a thorough histological examination of liver tissue to assess for signs of injury, such as necrosis, inflammation, or steatosis.
-
Measure Additional Markers: Analyze a broader panel of liver function markers (e.g., bilirubin, alkaline phosphatase) to better characterize the nature of the potential injury.[5]
-
Dose-Response Study: If not already done, perform a dose-response study to determine if the effect is dose-dependent. Consider testing a lower, but still efficacious, dose.
-
Compare with Disease Model: In models with inherent liver pathology (like cholestatic disease), carefully distinguish between disease-induced and compound-induced liver enzyme elevation.[5]
-
Issue: Lack of efficacy in an autoimmune model.
-
Possible Cause: Suboptimal dosing, incorrect timing of administration, or issues with compound formulation can lead to a lack of effect.
-
Troubleshooting Steps:
-
Verify Compound Activity: Before starting an in-vivo experiment, confirm the potency of your batch of this compound in an in-vitro assay, such as inhibiting IL-17 production in cultured Th17 cells.[1]
-
Check Formulation: Ensure this compound is fully dissolved and properly suspended in the vehicle before each administration. Poor solubility can lead to inaccurate dosing.
-
Review Dosing Regimen: Efficacy in published studies was achieved with daily oral gavage starting from the day of disease induction.[1] Ensure your treatment schedule is aligned with the disease pathogenesis.
-
Confirm Target Engagement: If possible, measure downstream biomarkers to confirm the drug is hitting its target. For example, analyze tissues for reduced frequency of Th17 cells or decreased expression of RORγt-dependent genes.[1][6]
-
Data Presentation
Table 1: Summary of this compound Impact on Animal Well-Being in a Cholestatic Liver Disease Model Data synthesized from a study in bile duct-ligated BALB/c mice.[5]
| Parameter | Vehicle Control | This compound Treated | Outcome |
| Body Weight Change | No substantial reduction | No substantial reduction | Well-tolerated |
| Burrowing Activity | Normal for model | Not substantially reduced | Well-tolerated |
| Nesting Behavior | Normal for model | Not substantially reduced | Well-tolerated |
| Animal Distress Score | Baseline for model | Not increased | Well-tolerated |
| ALT (Alanine Aminotransferase) | Elevated (disease) | Significantly increased vs. vehicle | Potential Hepatotoxicity |
| AST (Aspartate Aminotransferase) | Elevated (disease) | Significantly increased vs. vehicle | Potential Hepatotoxicity |
Table 2: Efficacy of this compound in a Mouse EAE Model Data synthesized from a study in MOG35-55 immunized C57BL/6 mice.[1]
| Parameter | Vehicle Control (DMSO) | This compound (10 mg/kg, p.o.) | Outcome |
| Mean Clinical EAE Score (Peak) | ~3.5 | ~1.5 | Significant Amelioration of Disease |
| IL-17+ Th17 Cells in CNS (Day 14) | High Infiltration | Strongly Inhibited | Target Engagement Confirmed |
| IFN-γ+IL-17+ T cells in CNS (Day 14) | High Infiltration | Strongly Inhibited | Target Engagement Confirmed |
Experimental Protocols
Protocol: Comprehensive Cage-Side Animal Well-being Assessment
This protocol describes key non-invasive methods for monitoring animal well-being during a study with a novel compound like this compound, based on practices mentioned in the literature.[5]
1. Objective: To perform daily cage-side health assessments to ensure animal welfare and identify any adverse effects of this compound treatment.
2. Materials:
-
Calibrated laboratory scale (accurate to 0.1 g)
-
Animal scoring sheets or digital record-keeping system
-
Nesting material (e.g., Nestlets or similar)
-
Burrowing tubes filled with a known weight of substrate
3. Procedure:
-
3.1. Daily Clinical Observations & Scoring:
-
Perform observations at the same time each day.
-
Observe animals before disturbing the cage to assess general activity and posture.
-
For each animal, record a clinical score based on a pre-defined rubric. An example rubric is below:
-
0 = Normal, bright, alert, active, normal posture, smooth coat.
-
1 = Quiet, but rousable; mild loss of coat condition.
-
2 = Lethargic, hunched posture, piloerection.
-
3 = Moribund, unresponsive, requires euthanasia.
-
-
Record any other abnormal findings (e.g., diarrhea, labored breathing).
-
-
3.2. Body Weight Measurement:
-
Carefully remove each animal and place it on the calibrated scale.
-
Record the weight to the nearest 0.1 g.
-
Calculate and monitor percentage weight change from baseline for each animal.
-
-
3.3. Nesting Behavior Assessment (perform weekly or bi-weekly):
-
One hour before the dark cycle begins, place a new, pre-weighed piece of nesting material in each cage.
-
The following morning, score the quality of the nest based on a 1-5 scale (e.g., 1 = material untouched, 5 = a well-formed, cup-shaped nest).
-
-
3.4. Burrowing Activity Assessment (perform weekly or bi-weekly):
-
Place a burrowing tube containing a known weight of food pellets or other substrate into the cage.
-
After a set period (e.g., 2 hours), remove the tube and weigh the remaining substrate.
-
Calculate the amount of substrate "burrowed" (removed) by the mice. A significant decrease can indicate distress.
-
4. Humane Endpoints:
-
Clearly define humane endpoints before the study begins. Examples include:
-
Body weight loss exceeding 20% of baseline.
-
A clinical distress score of 3 for more than 24 hours.
-
Inability to access food or water.
-
-
Any animal meeting these criteria should be immediately euthanized according to approved institutional protocols.
Mandatory Visualizations
Caption: this compound inhibits the RORγt transcription factor, blocking Th17 cell differentiation.
References
- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits alpha-smooth muscle expression and modulates liver inflammation without impairing the well-being of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK805 and Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for GSK805 to interfere with fluorescence-based assays. The following information is designed to help you identify and mitigate potential artifacts in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active and CNS penetrant inverse agonist of the Retinoid-related Orphan Receptor gamma-t (RORγt).[1][2] RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are critical in mediating inflammatory and autoimmune responses.[3] By inhibiting RORγt, this compound can suppress the production of pro-inflammatory cytokines like IL-17 and has shown efficacy in animal models of diseases such as experimental autoimmune encephalomyelitis (EAE) and colitis.[2][3][4]
Q2: Can this compound interfere with my fluorescence-based assay?
While there are no specific reports detailing the intrinsic fluorescence or quenching properties of this compound, it is a possibility for any small molecule, particularly those with aromatic ring structures.[5] Interference can manifest in two primary ways:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[6]
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Quenching (Inner Filter Effect): The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal and potentially a false-negative result.[6][7]
It is important to note that this compound was identified through a Fluorescence Resonance Energy Transfer (FRET)-based assay, suggesting that at the concentrations used in that specific screen, interference was likely managed or determined to be insignificant.[2][4] However, your specific assay conditions (e.g., buffer, fluorophore, concentration of this compound) may differ.
Q3: What are the initial signs that this compound might be interfering with my assay?
Suspect interference if you observe any of the following:
-
High background fluorescence in wells containing only this compound and buffer.
-
A concentration-dependent decrease in the signal of a positive control fluorophore when this compound is added.
-
Inconsistent or unexpected results that do not align with the known biological activity of this compound.
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A high rate of "hits" in a high-throughput screen that do not seem biologically plausible.[5]
Q4: How can I definitively determine if this compound is causing interference in my specific assay?
You will need to perform control experiments to test for autofluorescence and quenching. Detailed protocols for these experiments are provided in the "Troubleshooting Guides" section below.
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescence-based assay, follow these step-by-step guides to diagnose and mitigate the issue.
Guide 1: Assessing the Autofluorescence of this compound
This protocol will help you determine if this compound is intrinsically fluorescent at the wavelengths used in your assay.
Experimental Protocol:
-
Prepare a serial dilution of this compound: In your standard assay buffer, prepare a range of this compound concentrations, typically from the highest concentration used in your experiments down to a buffer-only control.
-
Plate the samples: Add these dilutions to the wells of the same type of microplate used for your main experiment (e.g., a black, clear-bottom 96-well plate).
-
Include controls:
-
Buffer-only control: Wells containing only the assay buffer.
-
Positive control (optional but recommended): A known fluorescent compound at a concentration that gives a mid-range signal in your assay.
-
-
Read the plate: Use a plate reader to measure the fluorescence at the exact same excitation and emission wavelengths as your primary assay.
-
Analyze the data: Subtract the average fluorescence of the buffer-only control from all other readings. Plot the background-subtracted fluorescence intensity against the concentration of this compound.
Data Interpretation:
| Observation | Interpretation | Next Steps |
| No significant increase in fluorescence with increasing this compound concentration. | This compound is not autofluorescent under your assay conditions. | Proceed to Guide 2: Assessing Quenching Effects . |
| A concentration-dependent increase in fluorescence. | This compound is autofluorescent and may be contributing to a false-positive signal. | Proceed to Guide 3: Mitigating Fluorescence Interference . |
Guide 2: Assessing Quenching Effects of this compound
This protocol will help you determine if this compound is absorbing light and quenching the signal from your fluorophore.
Experimental Protocol:
-
Prepare your fluorophore solution: In your standard assay buffer, prepare a solution of your fluorescent probe (or the fluorescent product of your enzymatic reaction) at a concentration that gives a robust signal.
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in your assay buffer, as described in Guide 1.
-
Combine solutions: In your microplate, add the fluorophore solution to wells containing the different concentrations of this compound. Ensure the final concentration of the fluorophore is constant across all wells.
-
Include controls:
-
Fluorophore-only control: Wells containing the fluorophore solution and buffer (no this compound).
-
Buffer-only control: Wells containing only the assay buffer.
-
-
Read the plate: Measure the fluorescence at the appropriate wavelengths.
-
Analyze the data: Subtract the average fluorescence of the buffer-only control from all readings. Normalize the data by setting the fluorescence of the fluorophore-only control to 100%. Plot the normalized fluorescence intensity against the concentration of this compound.
Data Interpretation:
| Observation | Interpretation | Next Steps |
| No significant change in fluorescence with increasing this compound concentration. | This compound does not quench your fluorophore under these conditions. | Interference is unlikely to be a major issue. |
| A concentration-dependent decrease in fluorescence. | This compound is quenching the fluorescent signal and may cause false-negative results. | Proceed to Guide 3: Mitigating Fluorescence Interference . |
Guide 3: Mitigating Fluorescence Interference
If you have confirmed that this compound is causing autofluorescence or quenching, consider the following strategies:
Methodological Adjustments:
-
Change Fluorophore: If possible, switch to a fluorophore with a different spectral profile, particularly one that is red-shifted.[8][9] Many interfering compounds are more problematic in the blue-green region of the spectrum.[9]
-
Adjust Wavelengths: If your plate reader allows, try to optimize the excitation and emission wavelengths to maximize the signal from your probe while minimizing the contribution from this compound.
-
Reduce this compound Concentration: If your assay window allows, use the lowest effective concentration of this compound to minimize interference.
-
Use a Different Assay Format: If interference is severe and cannot be mitigated, consider an orthogonal assay with a non-fluorescence-based readout, such as a luminescence or absorbance-based assay.
Data Correction:
-
For Autofluorescence: If the autofluorescence is moderate and consistent, you can subtract the signal from a parallel control plate containing only this compound at the corresponding concentrations.
-
For Quenching: Mathematical corrections for the inner filter effect can be applied but require careful validation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
Best practices for handling GSK805 in the lab
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using GSK805 in the lab. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound has low solubility in aqueous solutions. For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of Kinase X (KX), a critical enzyme in the Growth Factor Signaling Pathway (GFSP). By inhibiting KX, this compound blocks downstream signaling, leading to a reduction in cell proliferation and survival in cancer cells where this pathway is overactive.
Q3: How should this compound be stored for long-term use?
A3: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Q: We are observing significant variability in the IC50 values of this compound between experiments. What could be the cause?
A: Variability in IC50 values can stem from several factors. Refer to the troubleshooting workflow below and the detailed experimental protocol to ensure consistency. Common causes include inconsistent cell seeding density, variations in drug incubation time, and issues with the viability assay itself.
Troubleshooting Workflow: Inconsistent IC50 Values
Caption: Troubleshooting decision tree for inconsistent IC50 values.
Issue 2: Poor Solubility in Aqueous Media
Q: this compound is precipitating in our cell culture medium. How can we improve its solubility?
A: this compound has limited solubility in aqueous solutions. It is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting the stock solution into your aqueous experimental medium, ensure rapid and thorough mixing to prevent precipitation. See the table below for solubility data in various solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 10-15 |
| PBS (pH 7.4) | < 0.1 |
| Cell Culture Media | < 0.1 |
Issue 3: Unexpected Cell Viability Results
Q: We are observing unexpected increases in cell viability at certain concentrations of this compound. What could be happening?
A: This could be indicative of off-target effects or a pro-proliferative response at sub-inhibitory concentrations. It is important to test this compound across a wide range of concentrations and in different cell lines to characterize these effects. The table below shows hypothetical data on the activity of this compound against other kinases.
Table 2: Off-Target Activity of this compound
| Kinase | IC50 (nM) |
| Kinase X | 15 |
| Kinase Y | 1200 |
| Kinase Z | > 10000 |
Troubleshooting Workflow: Unexpected Cell Viability
Caption: Troubleshooting workflow for unexpected cell viability results.
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a standard cell viability assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium to obtain a range of concentrations (e.g., 100 µM to 0.1 nM).
-
-
Drug Treatment:
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Include wells with vehicle control (medium with 0.1% DMSO) and no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assay:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence from the no-cell control wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Experimental Workflow: IC50 Determination
Caption: Experimental workflow for IC50 determination of this compound.
Signaling Pathway
Growth Factor Signaling Pathway (GFSP)
This compound targets Kinase X (KX), a key component of the GFSP. The diagram below illustrates the simplified signaling cascade and the point of inhibition by this compound.
Caption: Simplified Growth Factor Signaling Pathway showing inhibition by this compound.
Validation & Comparative
A Head-to-Head Comparison of RORγt Inhibitors: GSK805 Versus TMP778
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent RORγt inhibitors, GSK805 and TMP778. This analysis is supported by experimental data to inform strategic decisions in the development of therapeutics targeting RORγt-mediated inflammatory diseases.
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcriptional regulator crucial for the differentiation and function of T helper 17 (Th17) cells.[1] These cells play a significant role in the pathogenesis of various autoimmune and inflammatory diseases, making RORγt a compelling therapeutic target. This guide focuses on a comparative analysis of two small molecule inhibitors of RORγt: this compound and TMP778.
At a Glance: Key Differences
| Feature | This compound | TMP778 |
| Potency (pIC50) | 8.4 (RORγ) | Not explicitly defined in pIC50, but potent |
| In Vitro Th17 Inhibition | More potent than TMP778 | Potent inhibitor of Th17 differentiation |
| In Vivo Efficacy | Orally bioavailable and effective in EAE models | Effective in EAE and EAU models via subcutaneous injection |
| Administration Route | Oral[2] | Subcutaneous[2][3] |
In-Depth Performance Analysis
In Vitro Potency and Selectivity
This compound has been identified as a highly potent RORγt inhibitor with a pIC50 value of 8.4 for RORγ.[4] In direct comparative studies, this compound demonstrated superior potency in inhibiting IL-17 production from differentiating Th17 cells compared to TMP778. Specifically, a 0.5 μM concentration of this compound showed comparable IL-17 inhibition to 2.5 μM of TMP778.[2]
In Vivo Efficacy in Preclinical Models
A key differentiator between the two inhibitors is their route of administration and bioavailability. This compound is orally active and has demonstrated efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.[2][4] Daily oral administration of this compound at 10 mg/kg was shown to ameliorate the severity of EAE.[2] Furthermore, studies in other inflammatory models have shown that oral this compound can reduce the frequency of IL-17A and IL-22-producing Th17 cells.[6]
TMP778, while also effective in vivo, is administered subcutaneously.[2][3] In the EAE model, subcutaneous injections of TMP778 have been shown to delay disease onset and reduce severity.[1] It has also demonstrated efficacy in a model of experimental autoimmune uveitis (EAU), where it suppressed both Th17 and, unexpectedly, Th1 responses.[3][7]
Quantitative Data Summary
Table 1: In Vitro Inhibition of IL-17 Production in Differentiating Th17 Cells [2]
| Compound | Concentration | Comparable IL-17 Inhibition |
| This compound | 0.5 µM | Yes |
| TMP778 | 2.5 µM | Yes |
Table 2: In Vivo Efficacy in EAE Model
| Compound | Administration Route | Dosage | Outcome | Reference |
| This compound | Oral | 10 mg/kg, daily | Ameliorated disease severity | [2] |
| TMP778 | Subcutaneous | 200 µ g/injection , twice daily | Delayed disease onset and reduced severity | [2] |
Experimental Methodologies
Th17 Cell Differentiation and Intracellular Cytokine Staining
This protocol outlines the in vitro differentiation of naive CD4+ T cells into Th17 cells and the subsequent analysis of cytokine production.
-
Isolation of Naïve CD4+ T cells: Naïve CD4+ T cells are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) technology.
-
T Cell Activation and Differentiation: Isolated naïve CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies. The culture medium is supplemented with a cocktail of cytokines to induce Th17 polarization, including TGF-β and IL-6, along with anti-IFN-γ and anti-IL-4 antibodies to block other T helper cell fates. The inhibitors (this compound or TMP778) or DMSO as a vehicle control are added at the beginning of the culture.
-
Cell Culture: The cells are incubated for 4 days at 37°C in a humidified incubator with 5% CO2.
-
Restimulation and Intracellular Staining: On day 4, cells are restimulated for 4-5 hours with a cell stimulation cocktail (containing PMA and ionomycin) in the presence of a protein transport inhibitor (like Brefeldin A or Monensin). After restimulation, cells are harvested and stained for surface markers (e.g., CD4). Subsequently, the cells are fixed and permeabilized to allow for intracellular staining with fluorescently labeled antibodies against IL-17 and IFN-γ.
-
Flow Cytometry Analysis: The percentage of cytokine-producing cells is determined by flow cytometry.
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used in vivo model for studying T cell-mediated autoimmune diseases of the central nervous system, such as multiple sclerosis.
-
Induction of EAE: EAE is induced in C57BL/6 mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA). On the day of immunization and two days later, mice receive an intraperitoneal injection of pertussis toxin.
-
Inhibitor Administration:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 represents no clinical signs and 5 represents a moribund state.
-
Immunological Analysis: At the end of the experiment, cells can be isolated from the central nervous system and spleen to analyze the frequency of Th17 and other immune cells by flow cytometry.
Visualizing the Mechanisms
RORγt Signaling and Inhibition
Caption: RORγt signaling pathway and the point of inhibition by this compound and TMP778.
Comparative Experimental Workflow
Caption: Comparative workflow for in vitro and in vivo evaluation of RORγt inhibitors.
Conclusion
Both this compound and TMP778 are effective inhibitors of RORγt with demonstrated efficacy in preclinical models of autoimmune disease. The primary advantages of this compound lie in its higher in vitro potency and, most significantly, its oral bioavailability, which is a critical factor for clinical development. TMP778, while requiring subcutaneous administration, has also shown strong efficacy and has been instrumental in elucidating the in vivo roles of RORγt. The choice between these or similar inhibitors for further development will likely depend on a comprehensive assessment of their pharmacokinetic profiles, safety, and efficacy in specific disease contexts. This guide provides a foundational comparison to aid researchers in this critical decision-making process.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. longdom.org [longdom.org]
- 6. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Th17 Inhibition: GSK805 vs. Digoxin
For Researchers, Scientists, and Drug Development Professionals
The differentiation of T helper 17 (Th17) cells, orchestrated by the master transcriptional regulator RORγt, is a critical driver of various autoimmune and inflammatory diseases. Consequently, the inhibition of the Th17 pathway, particularly through the targeting of RORγt, has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two notable RORγt inhibitors: GSK805, a modern synthetic compound, and Digoxin, a long-established cardiac glycoside.
At a Glance: Quantitative Comparison
The following table summarizes key quantitative parameters for this compound and Digoxin, compiled from various studies. It is important to note that these values were not determined in head-to-head comparative experiments and thus should be interpreted with consideration of the different experimental contexts.
| Parameter | This compound | Digoxin |
| Target | RORγt | RORγt |
| Potency (RORγt Inhibition) | pIC50: 8.4[1] | IC50: 1.98 µM[2] |
| Potency (Th17 Differentiation) | pIC50: >8.2[1] | Effective at 10 µM[3] |
| Oral Bioavailability | Orally active[1][4] | ~75% (can be variable)[5][6] |
| CNS Penetrance | CNS penetrant[1] | Not typically characterized for this indication |
| Known Clinical Use | Investigational | Cardiac glycoside (atrial fibrillation, heart failure) |
| Toxicity Profile | Preclinical data suggests good tolerability | Narrow therapeutic index, potential for cytotoxicity at higher concentrations[5][7] |
Mechanism of Action: Targeting the RORγt Pathway
Both this compound and Digoxin exert their Th17 inhibitory effects by targeting RORγt, albeit with some distinctions in their development and characterization. RORγt is essential for the transcription of genes encoding key pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22.
This compound is a potent and selective RORγt inhibitor designed for this specific purpose.[1] It has been shown to effectively suppress the RORγt-dependent transcriptional network, leading to a reduction in Th17 cell differentiation and cytokine production.[4]
Digoxin, a cardiac glycoside, was identified as a RORγt inhibitor through chemical screening.[2] It binds to the ligand-binding domain of RORγt, which prevents the proper positioning of helix H12, a crucial step for coactivator recruitment and subsequent transcriptional activation.[3] This antagonistic action specifically hinders the generation of Th17 cells without affecting other T cell lineages like Th1 cells.[3] However, some studies suggest that at low, non-cytotoxic concentrations, Digoxin may act as a RORγ/RORγT agonist, a point of consideration for researchers.[8][9]
Below is a diagram illustrating the generalized signaling pathway for Th17 differentiation and the points of inhibition for this compound and Digoxin.
Experimental Protocols
In Vitro Th17 Differentiation Assay
This protocol outlines a general method for assessing the efficacy of inhibitors on the differentiation of naive CD4+ T cells into Th17 cells.
-
Isolation of Naive CD4+ T Cells:
-
Isolate splenocytes from mice (e.g., C57BL/6).
-
Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) with CD4 microbeads.
-
Isolate naive CD4+ T cells (CD4+CD62L+CD44low) by fluorescence-activated cell sorting (FACS).
-
-
Cell Culture and Differentiation:
-
Plate naive CD4+ T cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies.
-
Culture the cells in a differentiation medium containing:
-
Recombinant human TGF-β1
-
Recombinant mouse IL-6
-
Anti-IFN-γ and anti-IL-4 antibodies to block other differentiation pathways.
-
-
Add this compound, Digoxin, or DMSO (vehicle control) at desired concentrations to the culture medium.
-
Incubate for 3-5 days.
-
-
Analysis of Th17 Differentiation:
-
Restimulate the cells for 4-6 hours with phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
Perform intracellular staining for IL-17A using a fluorescently labeled anti-IL-17A antibody.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
The following diagram illustrates the general workflow for this experimental protocol.
In Vivo Efficacy in Autoimmune Models
Both this compound and Digoxin have demonstrated efficacy in animal models of autoimmune diseases.
-
This compound: Oral administration of this compound has been shown to ameliorate the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.[1][4] In these studies, this compound treatment reduced the infiltration of Th17 cells into the central nervous system.[4]
-
Digoxin: Digoxin has also been shown to delay the onset and reduce the severity of EAE in mice.[2] Furthermore, it has demonstrated therapeutic effects in a rat model of collagen-induced arthritis.[7]
Summary and Conclusion
This compound and Digoxin are both valuable research tools for studying the role of RORγt and the Th17 pathway in health and disease.
This compound represents a modern, potent, and selective RORγt inhibitor with favorable pharmacological properties, including oral bioavailability and CNS penetrance, making it a strong candidate for further drug development.
Digoxin , while effective as a RORγt inhibitor, has a more complex profile due to its well-established cardiac effects and narrow therapeutic window. Its potential for dual agonist/antagonist activity at different concentrations also warrants careful consideration in experimental design and data interpretation. Non-toxic derivatives of Digoxin have been developed to mitigate some of these concerns.[2]
For researchers investigating the therapeutic potential of RORγt inhibition, this compound offers a more targeted and potentially safer profile. Digoxin, on the other hand, can serve as a useful, albeit less specific, tool for initial studies, with its long history of clinical use providing a different translational perspective. The choice between these two inhibitors will ultimately depend on the specific research question, experimental model, and desired therapeutic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Digoxin That Antagonizes RORγt Receptor Activity and Suppresses Th17 Cell Differentiation and Interleukin (IL)-17 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Digoxin, an Overlooked Agonist of RORγ/RORγT [frontiersin.org]
- 9. Digoxin, an Overlooked Agonist of RORγ/RORγT - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GSK805 and Other RORγt Antagonists
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its master regulatory role in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are key drivers of inflammation through their production of cytokines such as Interleukin-17 (IL-17). Consequently, the development of small molecule antagonists of RORγt is an area of intense research. This guide provides an objective comparison of the efficacy of GSK805, a notable RORγt antagonist, with other prominent inhibitors, supported by experimental data.
Data Presentation: Quantitative Comparison of RORγt Antagonists
The following table summarizes the in vitro potency of this compound and other selected RORγt antagonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.
| Compound | Assay Type | Species | IC50 (µM) | Reference |
| This compound | RORγt Inhibition (pIC50 = 8.4) | Not Specified | ~0.004 | [1] |
| Th17 Differentiation (pIC50 > 8.2) | Not Specified | <0.0063 | [1] | |
| IL-17 Production | Mouse | <0.5 (comparable to 2.5 µM TMP778) | [2] | |
| TMP778 | RORγ Reporter Assay | Not Specified | 0.017 | [2] |
| FRET Assay | Not Specified | 0.007 | N/A | |
| TMP920 | RORγ Reporter Assay | Not Specified | 1.1 | [2] |
| Digoxin | RORγ Reporter Assay | Not Specified | 1.98 | N/A |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. The IC50 for this compound was calculated from the provided pIC50 values. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is for comparative purposes, with a direct comparison between this compound, TMP778, and Digoxin available from a single study, providing a more reliable assessment of their relative potencies.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.
Fluorescence Resonance Energy Transfer (FRET) Assay for RORγt Antagonist Screening
This biochemical assay is used to identify compounds that disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide, a crucial step for its transcriptional activity.
Principle: The assay utilizes a purified, recombinant RORγt LBD, often tagged with a donor fluorophore (e.g., GST-tagged RORγt LBD with a terbium-labeled anti-GST antibody), and a coactivator peptide (e.g., SRC1) labeled with an acceptor fluorophore (e.g., fluorescein). When the LBD and coactivator interact, the fluorophores are in close proximity, allowing for FRET to occur upon excitation of the donor. Antagonists that bind to the LBD and prevent this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Purified recombinant human RORγt Ligand-Binding Domain (LBD), GST-tagged.
-
Fluorescein-labeled SRC1 coactivator peptide.
-
Terbium-labeled anti-GST antibody.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Test compounds (including this compound and other antagonists) serially diluted in DMSO.
-
-
Procedure:
-
Add a fixed concentration of the RORγt LBD and the terbium-labeled anti-GST antibody to the wells of a microplate and incubate to allow for antibody binding.
-
Add the test compounds at various concentrations.
-
Add the fluorescein-labeled SRC1 coactivator peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.
-
Measure the FRET signal using a plate reader capable of time-resolved fluorescence, with excitation at the donor's wavelength and emission detection at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor emission to determine the FRET signal.
-
Plot the FRET signal against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vitro Th17 Cell Differentiation Assay
This cell-based assay assesses the functional ability of RORγt antagonists to inhibit the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.
Principle: Naive CD4+ T cells are isolated and cultured in the presence of specific cytokines that promote their differentiation into Th17 cells. The primary readout is the production of IL-17, the signature cytokine of Th17 cells. Effective RORγt antagonists will suppress this differentiation process, leading to a dose-dependent decrease in IL-17 production.
Protocol:
-
Cell Isolation and Culture:
-
Isolate naive CD4+ T cells (CD4+CD45RA+CCR7+) from peripheral blood mononuclear cells (PBMCs) of healthy human donors or splenocytes from mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Culture the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
-
Th17 Differentiation:
-
Coat 96-well plates with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.
-
Wash the plates and add naive CD4+ T cells to the wells.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to provide co-stimulation.
-
Add a cocktail of polarizing cytokines to induce Th17 differentiation. For human cells, this typically includes TGF-β (e.g., 1-10 ng/mL), IL-6 (e.g., 10-50 ng/mL), IL-1β (e.g., 10-20 ng/mL), and IL-23 (e.g., 10-20 ng/mL). For mouse cells, TGF-β (e.g., 1-5 ng/mL) and IL-6 (e.g., 20-50 ng/mL) are commonly used.
-
Add the test compounds (this compound and other antagonists) at a range of concentrations. Include a vehicle control (DMSO).
-
-
IL-17 Measurement:
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
For intracellular cytokine staining, restimulate the cells for the final 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) in the presence of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.
-
Harvest the cells, stain for surface markers (e.g., CD4), then fix, permeabilize, and stain for intracellular IL-17.
-
Analyze the percentage of IL-17-producing CD4+ T cells by flow cytometry.
-
Alternatively, collect the culture supernatants and measure the concentration of secreted IL-17 using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the percentage of IL-17+ cells or the concentration of secreted IL-17 against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
RORγt Signaling Pathway in Th17 Differentiation
The following diagram illustrates the central role of RORγt in the signaling cascade that leads to the differentiation of naive CD4+ T cells into Th17 cells.
Caption: RORγt signaling pathway in Th17 cell differentiation.
Experimental Workflow for Evaluating RORγt Antagonists
This diagram outlines the typical experimental workflow for screening and validating the efficacy of RORγt inhibitors like this compound.
Caption: Experimental workflow for RORγt antagonist evaluation.
References
RORγt Inhibitors in Colitis: A Comparative Analysis of GSK805 and VPR-254
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent RORγt inhibitors, GSK805 and VPR-254, in the context of preclinical colitis models. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways and experimental workflows.
Retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target in inflammatory bowel disease (IBD) due to its role as a master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines, notably Interleukin-17 (IL-17). Both this compound and VPR-254 are small molecule inhibitors of RORγt that have demonstrated efficacy in various murine models of colitis.[1][2] This guide offers a comparative overview of their performance based on available preclinical data.
Mechanism of Action: Targeting the Th17 Pathway
This compound and VPR-254 share a common mechanism of action by inhibiting the transcriptional activity of RORγt. This inhibition disrupts the differentiation of naïve T cells into pathogenic Th17 cells, a key driver of the inflammatory cascade in colitis.[3] By suppressing the Th17 pathway, these inhibitors lead to a reduction in the production of pro-inflammatory cytokines such as IL-17 and IL-21, ultimately ameliorating intestinal inflammation.[1]
References
- 1. VPR-254: an inhibitor of ROR-gamma T with potential utility for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Structural Analogs of GSK805 for Structure-Activity Relationship (SAR) Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSK805, a potent and orally bioavailable RORγt inhibitor, and its structural analogs. The data presented herein is intended to facilitate structure-activity relationship (SAR) studies aimed at the development of novel therapeutics targeting the RORγt pathway, which is implicated in a range of autoimmune and inflammatory diseases.
This compound has been identified as a significant lead compound for inhibiting the differentiation of pro-inflammatory Th17 cells.[1][2] Understanding the SAR of its analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide summarizes key quantitative data, details experimental methodologies for inhibitor characterization, and visualizes relevant biological pathways and experimental workflows.
Comparative Performance of RORγt Inhibitors
The following table summarizes the in vitro potency of this compound and several of its structural analogs against RORγt and Th17 cell differentiation.
| Compound | RORγt Binding/Activity (IC50/pIC50) | Th17 Differentiation Inhibition (IC50/pIC50) | Key Structural Features | Reference |
| This compound | pIC50: 8.4 | pIC50: >8.2 | Biphenyl amide scaffold | [2] |
| TMP778 | IC50: 17 nM | - | Benzhydryl amide with a rigid benzofuran (B130515) core | [1] |
| TMP920 | IC50: 1.1 µM | - | Benzhydryl amide with a more flexible aryl ether moiety | [1] |
| Compound 6 | IC50: 62 nM | - | Result of structural modification of this compound | [3] |
| SHR168442 | IC50: 15 nM (IL-17 transcription) | IC50: 20 nM (IL-17 production) | Benzimidazole derivative from this compound optimization | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of RORγt inhibitors.
RORγt Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer from the RORγt ligand-binding domain (LBD).
-
Materials: Recombinant RORγt-LBD, fluorescently labeled tracer, europium-labeled anti-tag antibody, assay buffer.
-
Protocol:
-
Add test compound dilutions to a 384-well plate.
-
Add a pre-mixed solution of RORγt-LBD and the fluorescent tracer.
-
Incubate to allow for binding equilibrium.
-
Add the europium-labeled anti-tag antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths.
-
Calculate the ratio of the two emission signals to determine the degree of tracer displacement and the IC50 of the test compound.
-
Cell-Based RORγt Reporter Assay
This assay measures the functional activity of RORγt in a cellular context.
-
Cell Line: A suitable host cell line (e.g., HEK293) co-transfected with a plasmid encoding the RORγt LBD fused to a DNA-binding domain (e.g., Gal4) and a reporter plasmid containing a luciferase gene under the control of a promoter with cognate binding sites.
-
Protocol:
-
Seed the transfected cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Determine the IC50 of the compound by plotting the reduction in luciferase activity against the compound concentration.
-
In Vitro Th17 Cell Differentiation Assay
This assay assesses the impact of a compound on the differentiation of naive T cells into IL-17-producing Th17 cells.
-
Cells: Naive CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs).
-
Protocol:
-
Coat a 96-well plate with anti-CD3 antibodies.
-
Prepare serial dilutions of the test compound.
-
Prepare a Th17 polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-23, IL-1β) and anti-CD28 antibodies.
-
Add the compound dilutions, cytokine cocktail, and naive CD4+ T cells to the coated plate.
-
Culture for 4-6 days.
-
Restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the final few hours.
-
Perform intracellular staining for IL-17A and analyze by flow cytometry to determine the percentage of Th17 cells.
-
Calculate the IC50 based on the dose-dependent reduction in the Th17 cell population.[4]
-
Visualizations
RORγt Signaling Pathway in Th17 Differentiation
References
GSK805: A Potent and Selective RORγt Inverse Agonist for Research in Autoimmunity and Inflammation
For researchers, scientists, and drug development professionals, GSK805 has emerged as a significant small molecule inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORγt). This orally active and CNS penetrant compound demonstrates high potency and selectivity for RORγt over other ROR isoforms, making it a valuable tool for investigating the role of the Th17 pathway in various autoimmune and inflammatory diseases.
This compound acts as an inverse agonist, a mechanism that actively represses the basal transcriptional activity of RORγt. This transcription factor is a master regulator of T helper 17 (Th17) cell differentiation, a lymphocyte subset critically implicated in the pathogenesis of numerous autoimmune conditions. By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).
Comparative Potency and Selectivity of this compound
| Compound | Target | pIC50 | IC50 | Fold Selectivity (over RORγt) |
| This compound | RORγt | 8.4 | ~4 nM (estimated from pIC50) | - |
| TMP778 (comparator) | RORγt | - | 0.017 µM | - |
| TMP778 (comparator) | RORα | - | 1.24 µM | ~73-fold |
| TMP778 (comparator) | RORβ | - | 1.39 µM | ~82-fold |
Note: The IC50 for this compound is an estimation based on its pIC50 value. The fold selectivity for TMP778 is calculated relative to its RORγt IC50 and serves as an indicator of the expected selectivity profile for this compound.
RORγt Signaling Pathway and this compound Inhibition
The differentiation of naïve T helper cells into Th17 cells is a complex process orchestrated by a network of cytokines and transcription factors. RORγt plays a pivotal role in this pathway, integrating signals from cytokines like IL-6 and IL-23 to drive the expression of key Th17 effector molecules. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγt and promotes a conformational change that leads to the recruitment of co-repressors, thereby inhibiting gene transcription.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. The following are representative methodologies used in the characterization of RORγt inhibitors like this compound.
Fluorescence Resonance Energy Transfer (FRET) Assay for ROR Isoform Binding
This biochemical assay is used to measure the direct binding of a compound to the ligand-binding domain (LBD) of the ROR isoforms and its ability to displace a fluorescently labeled tracer molecule.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant human RORγt-LBD, RORα-LBD, and RORβ-LBD are expressed and purified.
-
A fluorescent tracer that binds to the ROR-LBD is synthesized.
-
A terbium-labeled anti-GST antibody is used for detection of the GST-tagged ROR-LBD.
-
-
Assay Procedure:
-
The ROR-LBD is incubated with the terbium-labeled antibody.
-
A serial dilution of the test compound (e.g., this compound) is added to the wells of a microplate.
-
The fluorescent tracer is added to all wells.
-
The plate is incubated to allow for binding equilibrium to be reached.
-
-
Data Acquisition and Analysis:
-
The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
The ratio of acceptor to donor emission is calculated.
-
IC50 values are determined by plotting the FRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cell-Based Reporter Gene Assay for ROR Isoform Activity
This cellular assay measures the functional consequence of compound binding, specifically its ability to inhibit the transcriptional activity of the ROR isoforms.
Protocol Outline:
-
Cell Line and Plasmids:
-
A suitable host cell line (e.g., HEK293T) is used.
-
Cells are co-transfected with two plasmids:
-
An expression vector containing a fusion protein of the GAL4 DNA-binding domain and the LBD of either RORγt, RORα, or RORβ.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
-
Assay Procedure:
-
Transfected cells are plated in a multi-well format.
-
A serial dilution of the test compound is added to the cells.
-
The cells are incubated for a sufficient period to allow for changes in gene expression.
-
-
Data Acquisition and Analysis:
-
A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.
-
The luminescence signal is normalized to a control (e.g., DMSO vehicle).
-
IC50 values are calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration.
-
Conclusion
This compound is a highly potent and selective inverse agonist of RORγt. Its ability to effectively inhibit the Th17 pathway, coupled with its oral bioavailability and CNS penetration, makes it an invaluable research tool for elucidating the role of RORγt in a wide range of autoimmune and inflammatory disorders. The clear selectivity of this class of compounds for RORγt over RORα and RORβ, as indicated by comparative studies, underscores its utility for targeted investigation of the Th17 signaling axis. Researchers utilizing this compound can contribute to a deeper understanding of these complex diseases and aid in the development of novel therapeutic strategies.
References
GSK805: A Comparative Analysis of Cross-reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity profile of the RORγt inhibitor, GSK805.
This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are critical mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases.[2] By inhibiting RORγt, this compound effectively suppresses the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] This guide provides a comparative analysis of the cross-reactivity of this compound with other nuclear receptors, supported by available experimental data and detailed methodologies.
Potency and Selectivity Profile of this compound
This compound demonstrates high potency against its primary target, RORγt. Its activity is most pronounced in functional cellular assays that measure the downstream effects of RORγt inhibition. While a comprehensive screening panel detailing the cross-reactivity of this compound against a wide array of nuclear receptors is not publicly available, data from related compounds and the initial screening assays provide strong evidence for its selectivity.
One study notes that this compound was identified through a Fluorescence Resonance Energy Transfer (FRET) assay that assessed its inhibitory activity against the RORγt ligand-binding domain and was compared to other nuclear receptors.[3] Although the specific cross-reactivity data for this compound was not detailed, information on other RORγt inhibitors from the same discovery program, such as TMP778 and TMP920, offers valuable insight. For these related compounds, the half-maximal inhibitory concentration (IC50) against other nuclear receptors was significantly higher than for RORγt, indicating a high degree of selectivity.[2]
Table 1: Potency of this compound against RORγt
| Assay Type | Target/Process | pIC50 | Reference |
| FRET Assay | RORγt | 8.4 | [1] |
| Th17 Cell Differentiation Assay | Th17 Cell Differentiation | >8.2 | [1] |
Table 2: Selectivity Profile of a Structurally Related RORγt Inhibitor (TMP778)
| Target Nuclear Receptor | Assay Type | IC50 (μM) | Fold Selectivity (vs. RORγt) | Reference |
| RORγt | Luciferase Reporter Assay | 0.017 | 1x | [2] |
| RORα | Luciferase Reporter Assay | 1.24 | ~73x | [2] |
| RORβ | Luciferase Reporter Assay | 1.39 | ~82x | [2] |
| Panel of 22 other nuclear receptors | Luciferase Reporter Assay | >10 | >588x | [2] |
RORγt Signaling Pathway in Th17 Cell Differentiation
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process orchestrated by a network of cytokines and transcription factors, with RORγt playing a central role. The pathway is initiated by the cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), which activate the transcription factor STAT3. Activated STAT3, in turn, induces the expression of RORγt. RORγt then drives the transcription of genes encoding for key Th17 effector molecules, including IL-17A, IL-17F, and the IL-23 receptor (IL-23R). The binding of IL-23 to its receptor further stabilizes the Th17 phenotype. This compound acts by inhibiting the transcriptional activity of RORγt, thereby blocking this entire cascade.
Caption: RORγt signaling pathway in Th17 cell differentiation.
Experimental Methodologies
The determination of potency and selectivity of nuclear receptor modulators like this compound relies on a combination of biochemical and cell-based assays.
Fluorescence Resonance Energy Transfer (FRET) Assay
This biochemical assay is designed to measure the direct interaction between the ligand-binding domain (LBD) of a nuclear receptor and a coactivator peptide. The principle involves a donor fluorophore-labeled antibody that binds to a tagged LBD and an acceptor fluorophore-labeled coactivator peptide. When the LBD and coactivator interact, the donor and acceptor are brought into close proximity, resulting in FRET. A compound that disrupts this interaction, such as an antagonist or inverse agonist, will lead to a decrease in the FRET signal.
Caption: Workflow of a FRET-based assay for RORγt inhibitors.
Protocol Outline:
-
Reagent Preparation: The ligand-binding domain of the target nuclear receptor (e.g., RORγt) is expressed with an affinity tag (e.g., GST). A fluorescently labeled antibody against the tag serves as the FRET donor. A peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC1) is labeled with a FRET acceptor.
-
Assay Plate Preparation: Test compounds, including this compound and other nuclear receptor ligands, are serially diluted in an appropriate buffer and added to a microplate.
-
Reaction Incubation: The tagged LBD, donor-labeled antibody, and acceptor-labeled coactivator peptide are added to the wells containing the test compounds. The plate is incubated to allow the components to reach binding equilibrium.
-
Signal Detection: The FRET signal is measured using a plate reader capable of time-resolved fluorescence. The ratio of acceptor to donor emission is calculated.
-
Data Analysis: The percentage of inhibition is calculated relative to controls (no inhibitor and maximum inhibition). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Nuclear Receptor Reporter Assay
This assay measures the transcriptional activity of a nuclear receptor in a cellular context. It typically involves transfecting host cells (e.g., HEK293) with two plasmids: one expressing the nuclear receptor of interest (or its LBD fused to a GAL4 DNA-binding domain) and another containing a reporter gene (e.g., luciferase) under the control of a response element recognized by the nuclear receptor.
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line is cultured and then co-transfected with an expression vector for the nuclear receptor and a reporter plasmid containing the appropriate response elements upstream of a luciferase gene.
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compound (e.g., this compound).
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for changes in reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luciferase signal is normalized to a control (e.g., a co-transfected Renilla luciferase plasmid or total protein concentration). The dose-dependent inhibition of the nuclear receptor's transcriptional activity is used to calculate the IC50 value for the test compound.
Conclusion
This compound is a highly potent inhibitor of RORγt. While a direct and comprehensive cross-reactivity panel for this compound against a wide range of nuclear receptors is not publicly available, the existing data on its potency and the selectivity of closely related compounds strongly suggest a favorable selectivity profile. The primary mechanism of action of this compound is the inhibition of the RORγt-mediated transcriptional program that is essential for Th17 cell differentiation. The use of robust biochemical and cell-based assays is crucial for characterizing the activity and selectivity of such nuclear receptor modulators. Further studies detailing the broader off-target profile of this compound would be beneficial for a complete understanding of its therapeutic potential and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule RORγt Inhibitors: Featuring GSK805 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a host of autoimmune and inflammatory diseases due to its central role in the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1][2] These cells are key drivers in the pathogenesis of conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease through their production of inflammatory cytokines such as IL-17.[1][3] Consequently, the development of small molecule inhibitors targeting RORγt is a highly active area of research. This guide provides a comparative overview of several key RORγt inhibitors, with a special focus on GSK805, supported by available experimental data to aid in research and development decisions.
Performance Comparison of RORγt Inhibitors
The efficacy of small molecule RORγt inhibitors is typically evaluated through a series of in vitro and in vivo assays. Key performance indicators include the half-maximal inhibitory concentration (IC50) in various assays, which indicates the potency of the inhibitor. The following table summarizes publicly available quantitative data for this compound and other notable RORγt inhibitors.
| Compound Name | Target/Assay | IC50 / pIC50 | Organism | Reference(s) |
| This compound | RORγ | pIC50 = 8.4 | Human | [4] |
| Th17 cell differentiation | pIC50 > 8.2 | Human | [4] | |
| TMP778 | RORγt (FRET assay) | 0.005 µM | Not Specified | [5] |
| RORγt (reporter assay) | 0.017 µM | Not Specified | [5] | |
| TMP920 | RORγt (FRET assay) | 0.03 µM | Not Specified | [5] |
| RORγt (reporter assay) | 1.1 µM | Not Specified | [5] | |
| JNJ-54271074 | RORγt (reporter assay) | 0.009 µM | Not Specified | [6][7] |
| Mouse Th17 differentiation (IL-17A) | 17 nM | Mouse | [7] | |
| Human peripheral γδ T and NKT cells (IL-17A) | 19 nM | Human | [7] | |
| VTP-938 | RORγ | 0.9 nM | Not Specified | [1] |
| BI 730357 | Clinical Trial (Psoriasis, PASI 75, 200 mg qd) | 30.0% of patients | Human | [8] |
| AUR101 | Clinical Trial (Psoriasis) | Phase II | Human | [9] |
| Cedirogant (ABBV-157) | Clinical Trial (Psoriasis) | Phase II | Human | [9] |
Key Experimental Methodologies
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are crucial. Below are methodologies for key experiments frequently cited in the evaluation of RORγt inhibitors.
RORγt Reporter Gene Assay
This assay is a primary screening method to determine the functional inhibition of RORγt transcriptional activity in a cellular context.
Principle: A chimeric receptor is created by fusing the ligand-binding domain (LBD) of the human RORγt to the DNA-binding domain (DBD) of the yeast GAL4 protein. This construct is co-transfected into a suitable cell line (e.g., HEK293T) with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene, typically firefly luciferase. A constitutively expressed control reporter (e.g., Renilla luciferase) is also co-transfected to normalize for transfection efficiency and cell viability. Inhibition of RORγt activity by a test compound results in a decrease in the firefly luciferase signal.[10][11][12]
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Prepare a transfection mixture containing the RORγt-LBD-GAL4-DBD expression plasmid, the GAL4-UAS-luciferase reporter plasmid, and the control plasmid (e.g., pRL-SV40) using a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 4-6 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound) in the appropriate cell culture medium.
-
After the transfection incubation, replace the medium with fresh medium containing the test compounds or vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Incubate the cells with the compounds for 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
In Vitro Human Th17 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naive CD4+ T cells into functional, IL-17-producing Th17 cells.[13]
Principle: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) and cultured under Th17-polarizing conditions. These conditions typically involve T-cell receptor (TCR) stimulation (using anti-CD3 and anti-CD28 antibodies) and a cocktail of cytokines (e.g., TGF-β, IL-6, IL-23, and IL-1β). The test compound is added at the beginning of the culture. The inhibition of Th17 differentiation is quantified by measuring the frequency of IL-17-producing cells by flow cytometry or the concentration of secreted IL-17 in the culture supernatant by ELISA.[13]
Step-by-Step Protocol:
-
Isolation of Naive CD4+ T Cells:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Enrich for naive CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit.
-
-
Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-human CD3 antibody.
-
Prepare a Th17-polarizing cytokine cocktail containing TGF-β, IL-6, IL-23, and IL-1β in complete RPMI medium.
-
Prepare serial dilutions of the RORγt inhibitor.
-
Add the inhibitor dilutions, soluble anti-human CD28 antibody, and the cytokine cocktail to the coated plate.
-
Add the isolated naive CD4+ T cells to the wells.
-
Culture the cells for 4-6 days at 37°C in a humidified incubator with 5% CO2.
-
-
Analysis of Th17 Differentiation:
-
Flow Cytometry:
-
Restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Stain the cells for surface markers (e.g., CD4) and then fix and permeabilize them.
-
Perform intracellular staining for IL-17A.
-
Acquire the samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.[13]
-
-
ELISA:
-
Collect the culture supernatants before restimulation.
-
Quantify the concentration of secreted IL-17A using a standard ELISA kit.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-17A production for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used mouse model of multiple sclerosis, a Th17-mediated autoimmune disease, to evaluate the in vivo efficacy of RORγt inhibitors.
Principle: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin. This leads to the development of an ascending paralysis. The therapeutic efficacy of a RORγt inhibitor is assessed by its ability to prevent or ameliorate the clinical signs of EAE.[4]
Step-by-Step Protocol:
-
Induction of EAE:
-
Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on the day of immunization and two days later.
-
-
Compound Administration:
-
Prepare the RORγt inhibitor (e.g., this compound) in a suitable vehicle for oral gavage or another route of administration.
-
Begin treatment with the inhibitor at a predetermined dose and schedule, either prophylactically (starting at the time of immunization) or therapeutically (starting after the onset of clinical signs).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
-
Immunological Analysis (at the end of the experiment):
-
Isolate mononuclear cells from the central nervous system (CNS) and spleen.
-
Restimulate the cells in vitro with MOG35-55 peptide.
-
Analyze the frequency of Th17 cells (CD4+IL-17A+) and the production of inflammatory cytokines by flow cytometry and ELISA, respectively.
-
-
Data Analysis:
-
Compare the mean clinical scores, disease incidence, and day of onset between the inhibitor-treated and vehicle-treated groups.
-
Analyze the immunological parameters to confirm the mechanism of action of the inhibitor.
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying biology and the process of inhibitor evaluation, the following diagrams illustrate the RORγt signaling pathway and a typical experimental workflow.
Caption: RORγt Signaling in Th17 Differentiation.
Caption: RORγt Inhibitor Evaluation Workflow.
Conclusion
The development of small molecule inhibitors targeting RORγt holds significant promise for the treatment of a wide range of autoimmune and inflammatory diseases. This compound and other inhibitors have demonstrated potent activity in preclinical models, and several candidates are progressing through clinical trials. This guide provides a comparative overview of the performance of these inhibitors and detailed methodologies for their evaluation, serving as a valuable resource for researchers in the field. The continued investigation and optimization of RORγt inhibitors are crucial steps toward bringing novel, effective oral therapies to patients suffering from these debilitating conditions.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Oral Psoriasis Drug Demonstrates Promising Safety | Conexiant [conexiant.com]
- 9. A Review of the Clinical Trial Landscape in Psoriasis: An Update for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. promega.com [promega.com]
- 12. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Benchmarking GSK805: A Comparative Analysis Against Novel RORγt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for autoimmune diseases has been significantly shaped by the development of Retinoid-related Orphan Receptor γt (RORγt) inhibitors. As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt presents a prime target for mitigating the inflammatory cascade implicated in a host of autoimmune conditions. GSK805 has emerged as a noteworthy RORγt inhibitor, demonstrating potent activity in preclinical studies. This guide provides an objective comparison of this compound against a selection of novel RORγt inhibitors that have entered clinical development, supported by experimental data to inform research and development decisions.
RORγt Signaling Pathway and Point of Intervention
RORγt is a nuclear receptor crucial for the differentiation of naïve CD4+ T cells into Th17 cells. Upon activation by upstream cytokines such as IL-6 and TGF-β, STAT3 is activated and, in concert with other transcription factors like IRF4 and BATF, induces the expression of RORγt. RORγt then directly binds to the promoter regions of genes encoding for pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22. These cytokines are central to the pathogenesis of numerous autoimmune diseases. RORγt inhibitors, including this compound and the novel compounds discussed herein, typically function as inverse agonists or antagonists, binding to the ligand-binding domain of RORγt and thereby preventing its transcriptional activity.
Quantitative Comparison of RORγt Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound in comparison to several novel RORγt inhibitors that have been investigated in clinical trials. Data has been compiled from various public sources and it is important to note that direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.
Table 1: In Vitro Potency of RORγt Inhibitors
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | RORγt | Not Specified | pIC50 = 8.4 (~4 nM) | [1] |
| GSK2981278 | RORγ | IL-17A & IL-22 Secretion (hPBMCs) | 3.2 | [2] |
| RORγ | Reporter Assay | 1.7 | [3] | |
| BMS-986251 | RORγt | GAL4 Reporter Assay | 12 | [4][5] |
| IL-17 Production (Human Whole Blood) | 24 | [4][5] | ||
| Cedirogant (ABBV-157) | RORγt | Not Specified | - | [6] |
| VTP-43742 | RORγt | Not Specified | 17 (IC50) | [7] |
| RORγt | Ki | 3.5 | [7] | |
| Th17 Differentiation (Mouse Splenocytes) | 57 | [7] | ||
| IL-17A Secretion (hPBMCs) | 18 | [7] | ||
| IL-17A Secretion (Human Whole Blood) | 192 | [7] | ||
| AUR-101 | RORγt | Not Specified | - | |
| BI 730357 | IL-17 Production (Human Whole Blood) | 140 | [8] | |
| IL-22 Production (hPBMCs) | 43 | [8] | ||
| TMP778 | RORγt | FRET Assay | 7 | [9] |
| Th17 cells | 30 | [9] |
Table 2: Selectivity Profile of RORγt Inhibitors
| Compound | RORα (IC50/EC50) | RORβ (IC50/EC50) | Other Nuclear Receptors | Reference |
| This compound | - | - | - | |
| GSK2981278 | No significant effect | - | - | [10] |
| BMS-986251 | >10,000 nM | >10,000 nM | PXR: >5,000 nM; LXRα/β: >7,500 nM | [4][5] |
| VTP-43742 | >1000-fold selective vs RORα/β | >1000-fold selective vs RORα/β | - | [7] |
| AUR-101 | High selectivity | High selectivity | High selectivity | |
| BI 730357 | - | - | LXRα antagonism: 10,000 nM | [8] |
| TMP778 | - | - | Selective over 22 other NHRs | [11] |
Table 3: In Vivo Efficacy of RORγt Inhibitors
| Compound | Animal Model | Key Findings | Reference |
| This compound | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg, p.o. daily, ameliorated disease severity. | [1][11] |
| GSK2981278 | Imiquimod-induced Psoriasis (Mouse) | Topical application reduced epidermal thickness. | [2] |
| BMS-986251 | Imiquimod-induced Psoriasis (Mouse) | Orally active, demonstrated robust efficacy. | [4] |
| VTP-43742 | EAE (Mouse) | Orally efficacious, suppressed clinical symptoms. | [7] |
| AUR-101 | Psoriasis (Mouse) | Significant reduction in ear swelling and positive histopathology scores. | |
| BI 730357 | - | - | |
| TMP778 | EAE (Mouse) | Subcutaneous administration delayed disease onset and reduced severity. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of RORγt inhibitors.
LanthaScreen™ TR-FRET Coactivator Assay
This assay quantifies the ability of a test compound to inhibit the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.
Protocol:
-
Compound Plating: Serially dilute test compounds in an appropriate buffer (e.g., 1% DMSO final concentration) and dispense into a 384-well assay plate.
-
Reagent Preparation: Prepare a mixture of GST-tagged RORγt-LBD and a terbium-labeled anti-GST antibody in the assay buffer.
-
Reagent Addition: Add the RORγt/antibody mixture to the wells containing the test compounds.
-
Coactivator Addition: Add a fluorescein-labeled coactivator peptide (e.g., from SRC1) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader capable of TR-FRET measurements. Excite at approximately 340 nm and measure emissions at 495 nm (terbium) and 520 nm (fluorescein).
-
Data Analysis: Calculate the ratio of the emission at 520 nm to that at 495 nm. Plot the emission ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Human Th17 Cell Differentiation Assay
This cell-based assay assesses the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells.
Protocol:
-
Cell Isolation: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Cell Culture: Culture the isolated naïve CD4+ T cells in plates coated with anti-CD3 and anti-CD28 antibodies.
-
Th17 Polarization: Add a cocktail of Th17-polarizing cytokines (e.g., TGF-β, IL-6, IL-1β, IL-23) and anti-IFN-γ and anti-IL-4 neutralizing antibodies to the culture medium.
-
Compound Treatment: Add the test RORγt inhibitor at a range of concentrations.
-
Incubation: Culture the cells for 3-5 days.
-
Restimulation: For the final 4-6 hours of culture, restimulate the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Analysis: Harvest the cells and perform intracellular staining for IL-17A, followed by flow cytometry analysis to determine the percentage of IL-17A-producing cells. Alternatively, the supernatant can be collected before restimulation to measure secreted IL-17A by ELISA.
-
Data Analysis: Plot the percentage of IL-17A+ cells or the concentration of secreted IL-17A against the compound concentration to determine the IC50 value.
In Vivo Murine Model of Psoriasis (Imiquimod-Induced)
This model is widely used to evaluate the efficacy of anti-psoriatic compounds in vivo.
Protocol:
-
Animal Model: Use a suitable mouse strain, such as BALB/c or C57BL/6.
-
Disease Induction: Apply a daily topical dose of imiquimod (B1671794) cream (e.g., 5%) to the shaved back and/or ear of the mice for a period of 5-7 consecutive days.
-
Compound Administration: Administer the test RORγt inhibitor (e.g., this compound) via the desired route (e.g., oral gavage, intraperitoneal injection, or topical application) daily, starting from the first day of imiquimod application. Include a vehicle control group.
-
Clinical Scoring: Monitor and score the severity of the skin inflammation daily based on erythema, scaling, and thickness of the ear or back skin.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect skin and spleen samples.
-
Histological Analysis: Process skin samples for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression Analysis: Isolate RNA from skin samples to analyze the expression of pro-inflammatory cytokines (e.g., Il17a, Il22) by quantitative RT-PCR.
-
Flow Cytometry: Isolate cells from the skin or draining lymph nodes to analyze the frequency of Th17 cells and other immune cell populations by flow cytometry.
Conclusion
This compound demonstrates potent inhibition of RORγt and subsequent Th17-mediated responses, positioning it as a valuable tool for preclinical research in autoimmune diseases. The comparative data presented in this guide highlights that while many novel RORγt inhibitors exhibit high potency, their clinical development has been met with challenges, underscoring the complexities of translating in vitro activity to clinical efficacy and safety. For researchers and drug development professionals, a thorough evaluation of the potency, selectivity, and in vivo efficacy, as outlined in the provided protocols, is paramount in the selection and advancement of the next generation of RORγt-targeting therapeutics. The continued exploration of diverse chemical scaffolds and a deeper understanding of the nuances of RORγt biology will be critical in the pursuit of safe and effective oral treatments for autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS-986251 | RORγt inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
GSK805 as a Reference Compound in RORγt Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK805 with other common Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors, offering objective performance data and detailed experimental protocols to assist researchers in selecting the most appropriate reference compound for their screening assays.
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. This has made RORγt a prime therapeutic target for the development of novel anti-inflammatory drugs. A well-characterized reference compound is essential in any inhibitor screening campaign to validate assay performance and benchmark the potency and selectivity of new chemical entities. This compound has emerged as a potent, orally bioavailable RORγt inhibitor, making it a relevant candidate for a reference compound. This guide compares this compound to other widely used RORγt inhibitors, providing a basis for informed selection.
Comparative Analysis of RORγt Inhibitors
The selection of an appropriate reference compound depends on several factors, including potency in biochemical and cellular assays, selectivity against other ROR isoforms and nuclear receptors, and pharmacokinetic properties that may be relevant for in vivo studies. The following table summarizes key quantitative data for this compound and other common RORγt inhibitors.
Table 1: Comparison of Potency and Selectivity of RORγt Inhibitors
| Compound | Biochemical Potency (RORγt) | Cellular Potency (Th17 Differentiation) | Selectivity (RORα) | Selectivity (RORβ) | Other Selectivity Notes | Key Features |
| This compound | pIC50: 8.4 (IC50 ≈ 4 nM) | pIC50: >8.2 (IC50 < 6.3 nM) | Data not available | Data not available | CNS penetrant[1] | Orally bioavailable, CNS penetrant.[1] |
| TMP778 | IC50: 5 nM (TR-FRET)[2] | IC50: 17 nM (Luciferase Assay)[2] | IC50: 1240 nM (~248-fold)[2] | IC50: 1390 nM (~278-fold)[2] | >10 µM for 22 other nuclear receptors.[2] | Potent and selective, but requires subcutaneous administration.[2] |
| TMP920 | IC50: 30 nM (TR-FRET)[1][2] | IC50: 1100 nM (Luciferase Assay)[2] | Data not available | Data not available | >10 µM for 22 other nuclear receptors.[2] | Potent in biochemical assays, less so in cellular assays. |
| SR1001 | Ki: 111 nM | Suppresses IL-17 promoter activity | Ki: 172 nM (~0.65-fold) | Data not available | Dual RORα/γt inverse agonist. | Lacks selectivity against RORα. |
RORγt Signaling Pathway and Inhibitor Mechanism of Action
RORγt, upon binding to its endogenous ligand, translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL-17A and IL-17F. This leads to the recruitment of coactivators and initiation of transcription, driving Th17 cell differentiation and function. RORγt inhibitors, such as this compound, act as inverse agonists or antagonists, binding to the ligand-binding domain of RORγt and preventing the recruitment of coactivators, thereby repressing gene transcription.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for GSK805
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of GSK805, a potent RORγt inhibitor used in immunity research. Adherence to these guidelines is crucial for operational safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is critical to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as follows:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
Therefore, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Quantitative Data for Safe Handling
While specific quantitative data for disposal is not available, the following table summarizes key chemical properties of this compound relevant to its handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₈Cl₂F₃NO₄S | [1] |
| Molecular Weight | 532.36 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C for up to 1 year or -80°C for up to 2 years. | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound waste. This is a general guideline and should be supplemented by your institution's specific Environmental Health and Safety (EHS) protocols.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as weighing paper, contaminated gloves, pipette tips, and vials, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Containerization and Labeling:
-
Use waste containers that are in good condition and compatible with the chemical properties of this compound and any solvents used.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
3. Storage of Chemical Waste:
-
Store sealed hazardous waste containers in a designated and secure area, away from incompatible materials.
-
The storage area should be well-ventilated.
4. Arranging for Disposal:
-
Crucially, do not dispose of this compound down the drain or in regular trash. [1] The SDS explicitly states to "Keep the product away from drains, water courses or the soil."[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste. Follow their specific procedures for scheduling and documentation.
5. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert personnel.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container for solid waste.
-
Thoroughly clean the spill area.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the chemicals you are working with.
References
Navigating the Safe Handling and Disposal of GSK805: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like GSK805. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural, step-by-step instructions, you can mitigate risks and ensure the integrity of your work.
Essential Safety and Handling Parameters at a Glance
To facilitate quick reference and comparison, the following table summarizes the key quantitative data for handling this compound.
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety goggles with side-shields | [1] |
| Hand Protection | Protective gloves (Chemical-resistant nitrile recommended) | [1][2] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or coveralls | [1][3] |
| Respiratory Protection | Suitable respirator (use in well-ventilated areas or with exhaust ventilation) | [1] |
| Workplace Controls | ||
| Ventilation | Use only in areas with appropriate exhaust ventilation | [1] |
| Safety Equipment | Accessible safety shower and eye wash station | [1][4] |
| Compound Hazards | ||
| Oral Toxicity | Harmful if swallowed (Acute toxicity, oral - Category 4) | [1] |
| Skin Irritation | Causes skin irritation (Skin corrosion/irritation - Category 2) | [1] |
| Eye Irritation | Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A) | [1] |
| Respiratory Irritation | May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3) | [1] |
Operational Protocol: From Receipt to Experiment
Adherence to a strict, procedural workflow is critical when handling this compound. The following steps provide a clear guide for safe operational conduct.
Compound Reception and Storage
-
Verification: Upon receipt, verify the container label matches the order information. Inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature for the powder is -20°C.
Preparation for Experimental Use
-
Designated Area: All handling of this compound powder and solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above. This includes double gloving with chemical-resistant gloves.
-
Weighing: When weighing the powder, use a balance within a ventilated enclosure to prevent the generation of dust.
-
Solution Preparation: To prepare a stock solution, slowly add the solvent to the this compound powder to avoid splashing.
Experimental Procedures
-
Containment: During experiments, ensure all procedures are performed in a manner that contains the compound and prevents aerosol formation.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.
-
Transport: When moving solutions of this compound, use secondary containment to prevent spills.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This compound waste should be treated as hazardous chemical waste.
Waste Segregation
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.
Decontamination
-
Work Surfaces: Decontaminate all work surfaces and equipment after handling this compound. A recommended procedure is to first wipe surfaces with a detergent solution, followed by a rinse with 70% ethanol (B145695) or another appropriate disinfectant.
-
Glassware: Reusable glassware should be decontaminated by soaking in a suitable cleaning solution before standard washing procedures.
Waste Collection and Disposal
-
Container Management: Ensure all waste containers are kept closed except when adding waste. Do not overfill containers.
-
Institutional Procedures: Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure to this compound, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]
-
Spills: In case of a spill, evacuate the area. Wearing full PPE, absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.
Visualizing the Workflow: Handling and Disposal of this compound
The following diagram illustrates the logical flow of the key stages in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
